molecular formula C11H15N3O4 B1327172 tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate CAS No. 1008139-18-1

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Cat. No.: B1327172
CAS No.: 1008139-18-1
M. Wt: 253.25 g/mol
InChI Key: BOOVJRCGLILENB-UHFFFAOYSA-N
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Description

Tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOVJRCGLILENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649518
Record name tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008139-18-1
Record name tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a key intermediate in synthetic organic chemistry. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and reactivity, grounded in scientific literature and practical application.

Introduction: Strategic Importance in Synthesis

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, identified by its CAS number 1008139-18-1, is a nitro-substituted pyridine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, combined with the electron-withdrawing nitro group and the methyl-substituted pyridine ring, makes this compound a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate are summarized below.

PropertyValueSource
CAS Number 1008139-18-1[2][3][4][5]
Molecular Formula C₁₁H₁₅N₃O₄[2]
Molecular Weight 253.26 g/mol [6]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not explicitly reported; related compounds suggest it is a solid with a defined melting point.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water.Inferred from structure
Stability The Boc group is sensitive to strong acidic conditions.[7]

Synthesis and Purification

The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is typically achieved through the protection of the amino group of its precursor, 2-methyl-5-nitropyridin-3-amine (CAS: 51984-61-3).[8] The most common and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[7]

Synthesis Workflow

The logical flow for the synthesis of the title compound is depicted below.

SynthesisWorkflow Start Starting Material: 2-methyl-5-nitropyridin-3-amine Reaction Boc Protection Reaction Start->Reaction Reagent Reagent: Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) Reagent->Reaction Solvent Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Purification->Product

Caption: Synthetic workflow for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Boc protection of aromatic amines.[7]

Materials:

  • 2-methyl-5-nitropyridin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-nitropyridin-3-amine (1.0 eq) in anhydrous DCM or THF.

  • Addition of Base and Reagent: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. The organic layers should be combined, washed with brine, and dried over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Spectroscopic Characterization

While specific spectra for tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate are not widely published, the expected spectroscopic data can be inferred from the analysis of its structural components and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group, and the tert-butyl group of the Boc protecting group.

  • Pyridine Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets due to ortho-coupling. The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

  • Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm.

  • tert-Butyl Protons: A characteristic sharp singlet at around δ 1.5 ppm, integrating to nine protons.[9]

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridine Carbons: Signals for the five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded.

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate around δ 150-155 ppm.[10]

  • tert-Butyl Carbons: A signal for the quaternary carbon at approximately δ 80 ppm and a signal for the three methyl carbons around δ 28 ppm.[10]

  • Methyl Carbon: The methyl group on the pyridine ring will appear in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretches from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band for the carbamate carbonyl group is expected around 1700-1725 cm⁻¹.[11]

  • N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group, typically found around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 253 or 254, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is dictated by the interplay of its functional groups.

Reactivity Profile

ReactivityProfile center tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Boc_Deprotection Boc Deprotection (Acidic Conditions) center->Boc_Deprotection Yields 2-methyl-5-nitropyridin-3-amine Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) center->Nitro_Reduction Forms the corresponding 5-amino derivative SNAr Nucleophilic Aromatic Substitution (at positions ortho/para to NO₂) center->SNAr Potential for displacement of a suitable leaving group Methyl_Functionalization Methyl Group Functionalization (e.g., Oxidation, Halogenation) center->Methyl_Functionalization Requires specific reagents

Caption: Reactivity profile of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

  • Boc Group Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent), which regenerates the free amine, 2-methyl-5-nitropyridin-3-amine.[7] This allows for subsequent reactions at the amino position.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂ with Pd/C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This transformation opens up possibilities for further derivatization, such as diazotization or acylation of the newly formed amino group.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. While there is no leaving group at these positions in the title compound itself, this inherent reactivity is a key consideration in the design of subsequent synthetic steps.[12]

  • Modification of the Methyl Group: The methyl group can potentially undergo functionalization, such as oxidation or halogenation, although this may require specific and potentially harsh reaction conditions.

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents.[13] Carbamate derivatives are utilized as key intermediates in the synthesis of pharmaceuticals due to their stability and ability to participate in various chemical transformations.[1] The nitropyridine scaffold is also of significant interest in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities. The title compound, by combining these two important pharmacophores, serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

As with all chemical reagents, tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The stability of the Boc group to acidic conditions should be considered when planning reactions and purification procedures. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a strategically important intermediate in organic synthesis. Its well-defined chemical properties and predictable reactivity make it a reliable building block for the construction of complex molecules. This guide provides a foundational understanding of this compound, enabling researchers and drug development professionals to effectively incorporate it into their synthetic strategies.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • LookChem. Tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

  • Shanghai Kehua Bio-engineering Co., Ltd. tert-Butyl(2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

  • Reagent Post. tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

  • CAS Standard Information Network. tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • Ronga, L., et al. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(10), o2631. [Link]

  • NIST. tert-Butyl carbamate Mass Spectrum. [Link]

  • NIST. tert-Butyl carbamate IR Spectrum. [Link]

  • SpectraBase. TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE. [Link]

  • Reagent Post. tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

  • SpectraBase. TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE - Optional[13C NMR]. [Link]

  • UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

  • Google Patents.
  • NIST. tert-Butyl carbamate. [Link]

  • Capot Chemical. 2-methyl-5-nitropyridin-3-amine. [Link]

  • PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. [Link]

  • Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • PubChem. tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. [Link]

  • Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a key intermediate in pharmaceutical research. The synthesis is presented in two main stages: the nitration of 2-methyl-3-aminopyridine to yield the precursor 2-methyl-5-nitropyridin-3-amine, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the chosen methodologies.

Introduction

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the nitro group on the pyridine ring offers a site for further functionalization, while the Boc-protected amine allows for selective reactions at other positions of the molecule. This guide will provide the necessary details for the successful synthesis and purification of this important intermediate.

Overall Synthetic Pathway

The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a two-step process starting from 2-methyl-3-aminopyridine. The first step is an electrophilic aromatic substitution (nitration) to introduce a nitro group at the 5-position of the pyridine ring. The second step involves the protection of the 3-amino group as a tert-butyl carbamate.

Synthesis_Pathway Start 2-Methyl-3-aminopyridine Intermediate 2-Methyl-5-nitropyridin-3-amine Start->Intermediate Nitration (HNO₃, H₂SO₄) Final tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Intermediate->Final Boc Protection ((Boc)₂O, Base) Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO₃H₂SO₄ HNO₃H₂SO₄ H₂NO₃⁺HSO₄⁻ H₂NO₃⁺HSO₄⁻ HNO₃H₂SO₄->H₂NO₃⁺HSO₄⁻ H₂NO₃⁺ H₂NO₃⁺ NO₂⁺H₂O NO₂⁺H₂O H₂NO₃⁺->NO₂⁺H₂O Pyridine_Ring 2-Methyl-3-aminopyridine Sigma_Complex Sigma Complex (intermediate) Pyridine_Ring->Sigma_Complex + NO₂⁺ Product 2-Methyl-5-nitropyridin-3-amine Sigma_Complex->Product - H⁺

Caption: Simplified mechanism of the nitration of 2-methyl-3-aminopyridine.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-aminopyridine108.145.0 g46.2 mmol
Concentrated Sulfuric Acid98.0827.5 mL-
Fuming Nitric Acid (d=1.5)63.013.5 mL-

Procedure:

  • In a flask, dissolve 5.0 g (46.2 mmol) of 2-methyl-3-aminopyridine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath. [1]2. In a separate beaker, prepare a nitrating mixture by carefully and slowly adding 3.5 mL of fuming nitric acid to 3.5 mL of concentrated sulfuric acid, while keeping the mixture cool (below 20°C). [1]3. Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 20°C. [1]4. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C. Maintain this temperature for 30 minutes, then increase to 50°C for an additional 30 minutes. [1]5. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with concentrated aqueous ammonia until a precipitate forms. [1]7. Filter the precipitate and wash it sequentially with water and a 50% aqueous solution of dimethylformamide (DMFA). [1]8. Recrystallize the crude product from DMFA to obtain pure 2-methyl-5-nitropyridin-3-amine. [1]

Part 2: Synthesis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

The final step in the synthesis is the protection of the 3-amino group of 2-methyl-5-nitropyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy for amines in organic synthesis.

Chemical Principles

The Boc protection of an amine involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The departure of the other tert-butoxycarbonyl group as a stable leaving group (which decomposes to tert-butanol and carbon dioxide) drives the reaction forward. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Boc_Protection_Mechanism Amine 2-Methyl-5-nitropyridin-3-amine Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Tetrahedral_Intermediate Tetrahedral Intermediate ProductByproducts ProductByproducts Tetrahedral_Intermediate->ProductByproducts Collapse of intermediate Product tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Byproducts t-BuOH + CO₂ + Base-H⁺ AmineBoc2O AmineBoc2O AmineBoc2O->Tetrahedral_Intermediate Nucleophilic attack

Caption: General mechanism for the Boc protection of an amine.

Experimental Protocol

This protocol is based on a general procedure for the Boc protection of substituted aminopyridines. [2] Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (Example)
2-Methyl-5-nitropyridin-3-amine153.141.0 g6.53 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.57 g7.18 mmol (1.1 eq)
Triethylamine (Et₃N)101.191.36 mL9.80 mmol (1.5 eq)
Tetrahydrofuran (THF)72.1120 mL-

Procedure:

  • Dissolve 1.0 g (6.53 mmol) of 2-methyl-5-nitropyridin-3-amine in 20 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1.36 mL (9.80 mmol) of triethylamine to the solution.

  • Add 1.57 g (7.18 mmol) of di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet at around 1.5 ppm), the methyl group on the pyridine ring, and the aromatic protons.

  • Melting Point: The melting point of the purified solid should be sharp and consistent.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Safety Considerations

  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate is a moisture-sensitive solid.

  • Organic solvents such as THF and ethyl acetate are flammable. Work away from open flames and sources of ignition.

Conclusion

The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate can be reliably achieved in two straightforward steps from commercially available starting materials. The nitration of 2-methyl-3-aminopyridine followed by Boc protection of the resulting amine provides the target compound in good yield. The protocols and principles outlined in this guide provide a solid foundation for researchers in the field of medicinal chemistry and organic synthesis.

References

  • US Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester", published June 1, 2006.

Sources

A Guide to the Structural Elucidation of CAS 1008139-18-1: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, process development, and regulatory compliance. This guide presents a detailed, hypothetical workflow for the structural elucidation of tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate (CAS 1008139-18-1). While actual experimental data for this specific compound is not publicly available, this document serves as an in-depth technical guide, leveraging established principles of spectroscopic analysis and data interpretation. As a Senior Application Scientist, the aim is to not only provide a series of steps but to instill a logical, self-validating approach to structure determination.

The molecular formula for this compound is C₁₁H₁₅N₃O₄.[1] This guide will walk through the predicted spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlation experiments), culminating in a confident structural assignment.

Part 1: The Initial Investigation - Molecular Mass and Functional Groups

The first step in any structure elucidation is to confirm the molecular weight and identify the key functional groups present. This is typically achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate, we would expect to see a molecular ion peak corresponding to its molecular formula. A common fragmentation pattern for tert-butyl carbamates involves the loss of isobutylene (C₄H₈) and carbon dioxide (CO₂) from the protonated molecule.[2]

Predicted Mass Spectrometry Data:

IonPredicted m/zInterpretation
[M+H]⁺254.11Protonated molecule (C₁₁H₁₆N₃O₄⁺)
[M-C₄H₈+H]⁺198.06Loss of isobutylene from the tert-butyl group
[M-C₄H₈-CO₂+H]⁺154.07Subsequent loss of carbon dioxide, indicating a carbamate
[C₄H₉]⁺57.07tert-Butyl cation

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Perform the analysis in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the molecular ion and its major fragments. Compare the observed masses with the theoretical masses to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum for our target compound would display characteristic absorption bands for the N-H, C=O, and N-O bonds.

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350MediumN-H stretch of the carbamate
~2980MediumC-H stretch of the methyl and tert-butyl groups
~1720StrongC=O stretch of the carbamate
~1530 & ~1350StrongAsymmetric and symmetric N-O stretches of the nitro group

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 2: Assembling the Molecular Skeleton - NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.95d, J = 2.5 Hz1HH-6 (Pyridine)
8.30d, J = 2.5 Hz1HH-4 (Pyridine)
7.15s1HN-H (Carbamate)
2.65s3H-CH₃ (Pyridine)
1.55s9H-C(CH₃)₃ (Boc)
  • Rationale: The two protons on the pyridine ring are expected to be in the downfield region due to the electron-withdrawing effects of the nitro group and the ring nitrogen. They would appear as doublets due to coupling to each other. The N-H proton of the carbamate is a broad singlet. The methyl group on the pyridine ring and the tert-butyl group would both be singlets in the upfield region.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of different types of carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
152.5C=O (Carbamate)
148.0C-NO₂ (Pyridine)
145.0C-NH (Pyridine)
142.0C-CH₃ (Pyridine)
135.0C-H (Pyridine, C-6)
120.0C-H (Pyridine, C-4)
82.0-C(CH₃)₃ (Boc)
28.5-C(CH₃)₃ (Boc)
23.0-CH₃ (Pyridine)
  • Rationale: The carbonyl carbon of the carbamate and the carbons of the pyridine ring are in the downfield region. The quaternary carbon of the tert-butyl group is moderately downfield, while the methyl carbons of the tert-butyl and the pyridine methyl group are in the upfield region.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is typical.

Part 3: Confirming Connectivity - 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for confirming the proposed structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded proton and carbon atoms.

Predicted HSQC Correlations:

  • The proton at 8.95 ppm would correlate with the carbon at 135.0 ppm.

  • The proton at 8.30 ppm would correlate with the carbon at 120.0 ppm.

  • The protons at 2.65 ppm would correlate with the carbon at 23.0 ppm.

  • The protons at 1.55 ppm would correlate with the carbon at 28.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular fragments.

Predicted Key HMBC Correlations:

  • The N-H proton (7.15 ppm) would show a correlation to the carbonyl carbon (152.5 ppm) and the pyridine carbon C-3 (145.0 ppm).

  • The pyridine proton H-4 (8.30 ppm) would correlate to the pyridine carbons C-2 (142.0 ppm) and C-6 (135.0 ppm).

  • The methyl protons on the pyridine ring (2.65 ppm) would show correlations to the pyridine carbons C-2 (142.0 ppm) and C-3 (145.0 ppm).

  • The tert-butyl protons (1.55 ppm) would show a strong correlation to the quaternary carbon of the Boc group (82.0 ppm) and the carbonyl carbon (152.5 ppm).

Experimental Protocol: 2D NMR Spectroscopy

  • Sample and Instrumentation: Use the same sample and spectrometer as for the 1D NMR experiments.

  • HSQC Acquisition: Run a standard HSQC pulse sequence. The spectral widths in both dimensions should be set to encompass all proton and carbon signals.

  • HMBC Acquisition: Run a standard HMBC pulse sequence. The key parameter is the optimization of the long-range coupling constant (typically around 8 Hz) to observe the desired two- and three-bond correlations.

Visualizing the Elucidation Process

The following diagrams illustrate the logical flow of the structure elucidation process and the key long-range correlations that confirm the final structure.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Final Structure Molecular Formula\n(C11H15N3O4) Molecular Formula (C11H15N3O4) MS Mass Spectrometry (HRMS) Molecular Formula\n(C11H15N3O4)->MS IR Infrared Spectroscopy (FTIR) Molecular Formula\n(C11H15N3O4)->IR NMR_1D 1D NMR (1H, 13C) Molecular Formula\n(C11H15N3O4)->NMR_1D MW_Fragments Molecular Weight & Key Fragments MS->MW_Fragments Func_Groups Functional Groups (C=O, N-H, NO2) IR->Func_Groups NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D CH_Framework Carbon-Hydrogen Framework NMR_1D->CH_Framework Connectivity Fragment Connectivity NMR_2D->Connectivity Structure tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate MW_Fragments->Structure Func_Groups->Structure CH_Framework->Structure Connectivity->Structure

Caption: Workflow for the structural elucidation of CAS 1008139-18-1.

Caption: Predicted key HMBC correlations for structure confirmation.

Conclusion

Through a systematic and multi-technique approach, the structure of tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate can be confidently elucidated. This hypothetical case study demonstrates that by combining high-resolution mass spectrometry for molecular formula determination, infrared spectroscopy for functional group identification, and a suite of 1D and 2D NMR experiments to map the molecular framework and connectivity, an unambiguous structural assignment is achievable. This rigorous, evidence-based workflow is fundamental to modern chemical and pharmaceutical sciences.

References

  • Gelb, M. H., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743–1753. Available at: [Link]

  • NIST. tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. In the absence of publicly available experimental data for this specific molecule, this document outlines a robust, field-proven methodology for its synthesis and subsequent analysis. By leveraging established principles of organic synthesis and spectroscopic interpretation, this guide serves as an essential resource for researchers engaged in the discovery and development of new chemical entities. We present a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and detailed, self-validating protocols for data acquisition and interpretation. This document is structured to not only guide the practical laboratory work but also to provide the causal reasoning behind the experimental choices, ensuring scientific integrity and trustworthiness in the generated data.

Introduction: The Rationale for Synthesis and Characterization

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a carbamate functional group, such as the tert-butoxycarbonyl (Boc) protecting group, offers a versatile handle for further synthetic transformations, enabling the exploration of a wider chemical space. The target molecule, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, combines these key features, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

This guide addresses the critical need for a standardized and reliable method for the synthesis and spectroscopic identification of this compound. By providing a detailed analytical workflow, we aim to equip researchers with the necessary tools to confidently synthesize and characterize this and other related novel compounds.

Proposed Synthesis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

The most direct and reliable method for the synthesis of the target compound is the protection of the amino group of 2-methyl-5-nitro-3-pyridinamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a well-established and high-yielding method for the introduction of the Boc protecting group onto an amine.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification Starting_Material 2-methyl-5-nitro-3-pyridinamine (CAS: 51984-61-3) Reaction Boc Protection Starting_Material->Reaction Reagent Di-tert-butyl dicarbonate (Boc₂O) Reagent->Reaction Solvent Anhydrous THF or Dichloromethane Solvent->Reaction Base Triethylamine (Et₃N) or DMAP (cat.) Base->Reaction Temperature Room Temperature Temperature->Reaction Product tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Reaction->Product Purification Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) Product->Purification

Caption: Proposed synthesis workflow for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Step-by-Step Experimental Protocol
  • Preparation: To a solution of 2-methyl-5-nitro-3-pyridinamine (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.1 M concentration) under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: To the stirred solution at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates reaction completion.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture which can hydrolyze the Boc anhydride.

  • Base: Triethylamine or DMAP acts as a base to neutralize the acidic byproduct of the reaction and to activate the amine for nucleophilic attack. DMAP is a more potent catalyst for this transformation.

  • Solvent: Anhydrous THF or DCM are chosen for their ability to dissolve the reactants and for being unreactive under the reaction conditions.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, separating the product from unreacted starting materials and byproducts.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. These predictions are based on established principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90d1HH-6 (Pyridine)
~8.20d1HH-4 (Pyridine)
~7.50s (br)1HN-H (Carbamate)
~2.60s3H-CH₃ (Pyridine)
~1.55s9H-C(CH₃)₃ (Boc)

Rationale for Predictions:

  • Pyridine Protons (H-4 and H-6): The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group at the 5-position will deshield the adjacent protons, H-4 and H-6, shifting them downfield. H-6 is expected to be further downfield than H-4 due to its proximity to the electronegative nitrogen of the pyridine ring. They will appear as doublets due to coupling with each other.

  • Carbamate Proton (N-H): The N-H proton of the carbamate will likely appear as a broad singlet, with its chemical shift being concentration-dependent.

  • Methyl Protons (-CH₃): The methyl group at the 2-position of the pyridine ring will be a singlet and is expected to appear in the typical range for an aryl methyl group.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.55 ppm, a characteristic signal for a Boc-protected amine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152.5C=O (Carbamate)
~148.0C-NO₂ (Pyridine)
~145.0C-2 (Pyridine)
~140.0C-6 (Pyridine)
~135.0C-3 (Pyridine)
~120.0C-4 (Pyridine)
~82.0-C(CH₃)₃ (Boc)
~28.5-C(CH₃)₃ (Boc)
~18.0-CH₃ (Pyridine)

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to be significantly downfield, typically in the 150-155 ppm range.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the nitro group (C-5) and the carbons adjacent to the ring nitrogen (C-2 and C-6) will be the most deshielded.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 82 ppm, and the three equivalent methyl carbons will give a strong signal around 28.5 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon on the pyridine ring will be found in the aliphatic region.

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr pellet or thin film):

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (Carbamate)
~2980MediumC-H Stretch (Aliphatic)
~1720StrongC=O Stretch (Carbamate)
~1590, ~1480Medium-StrongC=C and C=N Stretch (Pyridine Ring)
~1530, ~1350StrongN-O Asymmetric and Symmetric Stretch (Nitro Group)
~1160StrongC-O Stretch (Carbamate)

Rationale for Predictions:

  • N-H Stretch: The N-H stretch of the carbamate group is expected to be a relatively sharp peak in the region of 3300-3400 cm⁻¹.

  • C=O Stretch: The carbonyl stretch of the Boc group is a very strong and characteristic absorption, typically appearing around 1720 cm⁻¹.

  • Nitro Group Stretches: The asymmetric and symmetric stretches of the nitro group are also strong and characteristic, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electrospray Ionization - ESI):

  • Molecular Ion (M+H)⁺: Expected at m/z = 254.1

  • Sodium Adduct (M+Na)⁺: Expected at m/z = 276.1

  • Key Fragmentation Ion: Loss of the tert-butyl group (-56) to give an ion at m/z = 198.1.

  • Key Fragmentation Ion: Loss of isobutylene (-56) and CO₂ (-44) from the Boc group to give the protonated amine at m/z = 154.1.

Rationale for Predictions:

  • Molecular Weight: The molecular formula of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is C₁₁H₁₅N₃O₄, with a monoisotopic mass of 253.11 g/mol .

  • Ionization: ESI is a soft ionization technique that is expected to produce the protonated molecular ion as the base peak.

  • Fragmentation: The most common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl cation or the neutral loss of isobutylene and carbon dioxide.

Analytical Workflow for Spectroscopic Analysis

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Sample Purified Product NMR_Prep Dissolve in CDCl₃ with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or cast thin film Sample->IR_Prep MS_Prep Dissolve in suitable solvent (e.g., Methanol) Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq High-Resolution Mass Spectrometry (HRMS) MS_Prep->MS_Acq Data_Processing Process Spectra (e.g., Fourier Transform, Baseline Correction) NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Structure_Elucidation Correlate Spectroscopic Data to Molecular Structure Data_Processing->Structure_Elucidation Purity_Assessment Assess Sample Purity from NMR and MS data Structure_Elucidation->Purity_Assessment Final_Structure Confirmed Structure of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Purity_Assessment->Final_Structure

Caption: A comprehensive workflow for the spectroscopic analysis and structural validation.

Conclusion

This technical guide provides a predictive yet scientifically rigorous framework for the synthesis and spectroscopic characterization of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. By following the detailed protocols and utilizing the predicted spectral data as a benchmark, researchers can confidently approach the preparation and identification of this novel compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities, underscoring the importance of a systematic and well-reasoned approach to structural elucidation in modern chemical research.

References

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • General Procedures for Boc Protection of Amines. Organic Syntheses. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a compound of significant interest in contemporary drug discovery and development. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical solubility profile by dissecting the molecule's structural and electronic features. We delve into the principles of solute-solvent interactions to predict its behavior across a spectrum of organic solvents, from polar protic and aprotic to non-polar systems. To empower researchers and drug development professionals, a detailed, self-validating, step-by-step protocol for the experimental determination of thermodynamic solubility via the isothermal shake-flask method is provided. This guide is designed to be a foundational resource, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications, thereby accelerating preclinical research and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1] Poor solubility can severely hamper absorption and bioavailability, lead to unreliable results in in vitro assays, and create formidable hurdles in formulation development.[1][2] For novel chemical entities like tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a substituted nitropyridine derivative, a thorough understanding of its solubility profile is not merely academic—it is a prerequisite for efficient process development and rational experimental design.

This guide addresses the solubility of this specific molecule, providing both a predictive theoretical framework and a practical guide to its empirical determination. By understanding how the interplay of its functional groups—the bulky lipophilic tert-butylcarbamate (Boc) protecting group, the polar nitro group, the basic pyridine ring, and the methyl substituent—governs its interaction with various organic solvents, researchers can make strategic decisions that save time, resources, and precious compound.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that shares similar intermolecular forces. The structure of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate presents a fascinating combination of polar and non-polar characteristics, suggesting a nuanced solubility profile.

Molecular Structure Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and can act as a hydrogen bond acceptor. This feature suggests favorable interactions with protic solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor, enhancing solubility in polar solvents.

  • tert-Butylcarbamate (Boc) Group: This group introduces significant steric bulk and lipophilic character due to the tert-butyl moiety. While the carbamate portion has some polar character (C=O and N-H groups capable of hydrogen bonding), the overall effect of the Boc group is to increase solubility in less polar and non-polar organic solvents.

  • Methyl Group (-CH₃): This is a small, non-polar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen and the oxygen atoms of the nitro and carbamate groups can accept hydrogen bonds, while the carbamate N-H can donate one. Therefore, tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is predicted to have good solubility in these solvents. This is supported by qualitative data for the related compound 2-Chloro-3-methyl-5-nitropyridine, which is known to be soluble in methanol.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. The strong polarity of the nitro group and the carbamate carbonyl will facilitate dissolution. Therefore, the compound is expected to exhibit high to very high solubility in this class of solvents, particularly in strong solvents like DMSO and DMF.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. The lipophilic tert-butyl and methyl groups will promote solubility in these solvents. However, the highly polar nitro group and the pyridine ring will counteract this effect. Consequently, the compound is predicted to have moderate to low solubility in non-polar solvents like toluene and likely very low solubility in aliphatic hydrocarbons such as hexane. The general observation that nitropyridines are soluble in solvents like ether supports moderate solubility in less polar environments.[3]

The logical relationship for predicting solubility based on molecular features is illustrated below.

G cluster_solute tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate cluster_solvent Solvent Classes cluster_solubility Predicted Solubility Solute Target Molecule FG Functional Groups: - Pyridine Ring (H-bond acceptor) - Nitro Group (Polar, H-bond acceptor) - Boc Group (Lipophilic, H-bond donor/acceptor) - Methyl Group (Lipophilic) Solute->FG Sol_High High Solubility FG->Sol_High H-Bonding & Strong Dipole-Dipole Sol_Mod Moderate Solubility FG->Sol_Mod Dipole-Dipole & Van der Waals Sol_Low Low Solubility FG->Sol_Low Weak Van der Waals Protic Polar Protic (e.g., Methanol, Ethanol) Aprotic Polar Aprotic (e.g., Acetone, DMSO) NonPolar Non-Polar (e.g., Toluene, Hexane) Sol_High->Protic Sol_High->Aprotic Sol_Mod->NonPolar Sol_Low->NonPolar (esp. Aliphatics)

Caption: Predicted solubility based on functional group analysis.

Physicochemical Properties of Common Organic Solvents

The choice of solvent is a critical first step in any solubility study. The following table summarizes key properties of a selection of organic solvents, categorized by their polarity, to aid in experimental design.

SolventClassFormulaDensity (g/mL)Boiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)
Polar Protic
WaterProticH₂O0.998100.080.11.85
MethanolProticCH₃OH0.79264.732.71.70
EthanolProticC₂H₅OH0.78978.524.51.69
IsopropanolProticC₃H₇OH0.78682.519.91.66
Polar Aprotic
Dimethyl SulfoxideAprotic(CH₃)₂SO1.100189.046.73.96
AcetonitrileAproticCH₃CN0.78681.637.53.92
N,N-DimethylformamideAproticHCON(CH₃)₂0.944153.036.73.82
AcetoneAproticCH₃COCH₃0.79156.020.72.88
DichloromethaneAproticCH₂Cl₂1.32639.69.11.60
Tetrahydrofuran (THF)AproticC₄H₈O0.88666.07.51.75
Ethyl AcetateAproticC₄H₈O₂0.90277.16.01.78
Non-Polar
TolueneNon-PolarC₇H₈0.867110.62.40.36
Diethyl EtherNon-Polar(C₂H₅)₂O0.71334.64.31.15
HexaneNon-PolarC₆H₁₄0.65569.01.9~0

Data compiled from various sources, including the Royal Society of Chemistry and Chemistry LibreTexts.[4]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, an experimental approach is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of the most stable crystalline form of a compound.[2] This protocol provides a robust and self-validating methodology.

4.1. Objective

To determine the thermodynamic solubility of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate in a selected range of organic solvents at a constant temperature (e.g., 25 °C).

4.2. Materials and Equipment

  • tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg precision)

  • 2 mL glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker or shaker incubator

  • Centrifuge capable of holding the vials

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

  • Syringes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

4.3. Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for shake-flask solubility determination.

4.4. Step-by-Step Methodology

  • Preparation of Slurry:

    • Tare a 2 mL glass vial on an analytical balance.

    • Add approximately 10-20 mg of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate to the vial. The key is to add an amount that is visibly in excess of what will dissolve.

    • Accurately add 1.0 mL of the selected organic solvent to the vial.

    • Securely cap the vial.

    • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a consistent speed (e.g., 200 rpm) for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended.[2] The goal is to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to allow for gross sedimentation.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid material.

  • Sample Collection and Preparation:

    • Carefully open the vial, ensuring not to disturb the solid pellet.

    • Withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

    • Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis (HPLC):

    • Prepare a series of calibration standards of the compound in the mobile phase at known concentrations (e.g., from 1 µg/mL to 200 µg/mL).

    • Inject the standards and the diluted samples onto the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

4.5. Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

  • Time to Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be constant at equilibrium. If the concentration continues to increase, the equilibration time needs to be extended.

  • Solid-State Analysis: After the experiment, the remaining solid can be recovered, dried, and analyzed by techniques such as Powder X-ray Diffraction (PXRD) to confirm that no phase transformation (e.g., to a more stable polymorph or a solvate) has occurred during the experiment.

  • Reproducibility: The results from the triplicate samples should be in close agreement (e.g., with a relative standard deviation of <10%).

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate at 25 °C

SolventSolvent ClassSolubility (mg/mL)
MethanolPolar Protic[Insert Experimental Data]
EthanolPolar Protic[Insert Experimental Data]
AcetonePolar Aprotic[Insert Experimental Data]
Ethyl AcetatePolar Aprotic[Insert Experimental Data]
DichloromethanePolar Aprotic[Insert Experimental Data]
TolueneNon-Polar[Insert Experimental Data]
HexaneNon-Polar[Insert Experimental Data]

This table is a template for presenting experimentally determined results.

The interpretation of this data will either confirm or refine the theoretical predictions. Discrepancies may point to specific solute-solvent interactions not fully captured by general polarity rules, such as the formation of solvates or the influence of solvent structure.

Safety Considerations

As a Senior Application Scientist, safety is paramount. When conducting the described protocols, all laboratory personnel must adhere to standard safety practices.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: Handle all organic solvents in a well-ventilated fume hood to minimize inhalation of vapors.

  • Compound Hazards: While specific toxicity data for this compound is limited, it should be handled with care. As a nitroaromatic compound, potential toxicity should be assumed. Avoid skin contact and inhalation of dust.

  • Solvent Hazards: Be aware of the specific hazards of each solvent, particularly flammability. Keep solvents away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

This technical guide has established a comprehensive framework for understanding and determining the solubility of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate in organic solvents. By integrating a theoretical analysis based on molecular structure with a detailed, robust experimental protocol, this document provides researchers, scientists, and drug development professionals with the essential tools to make informed decisions. The predictive profile suggests high solubility in polar aprotic solvents, good solubility in polar protic solvents, and limited solubility in non-polar solvents. The provided shake-flask methodology offers a clear and reliable path to obtaining the precise quantitative data necessary to guide critical development activities, from process chemistry to formulation. Adherence to these principles and protocols will facilitate a more efficient and scientifically sound progression of research involving this and structurally related compounds.

References

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. (Note: This is a general authoritative reference, URL not applicable for a book).
  • Sentry Air Systems, Inc. (2011). Reducing Exposure to Hazardous Organic Solvents. Available at: [Link]

Sources

Mastering Purity: A Technical Guide to the Analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the purity of each chemical intermediate is paramount. It is a cornerstone of regulatory compliance, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of the purity analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate , a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but the scientific rationale and field-proven insights necessary for robust and reliable purity assessment.

The subject of our focus, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, is a substituted nitropyridine derivative. The presence of the nitro group, the pyridine ring, and the tert-butoxycarbonyl (Boc) protecting group imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive purity evaluation. This guide will navigate through the likely synthetic pathways, potential impurities, and a suite of analytical techniques tailored for this molecule.

I. The Synthetic Landscape and Anticipated Impurity Profile

A thorough understanding of the synthetic route is the first step in a robust purity analysis. While multiple pathways to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate may exist, a common and logical approach involves a two-step process: the nitration of a commercially available starting material followed by the protection of an amino group.

A plausible synthetic pathway is as follows:

  • Nitration: The synthesis likely commences with the nitration of 2-amino-3-methylpyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid[1]. The directing effects of the amino and methyl groups on the pyridine ring guide the nitro group to the 5-position.

  • Boc Protection: The resulting intermediate, 3-methyl-5-nitropyridin-2-amine, is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield the final product[2][3][4].

This synthetic strategy informs the potential impurity profile, which can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-amino-3-methylpyridine and 3-methyl-5-nitropyridin-2-amine.

    • Reagents: Residual di-tert-butyl dicarbonate ((Boc)₂O).

    • By-products: Di-Boc protected species where a second Boc group may have reacted, although sterically hindered, or other side-reaction products. Isomeric nitropyridines could also form during the nitration step.

  • Degradation Products: The molecule's stability under various stress conditions (acid, base, oxidation, heat, light) must be assessed to develop a stability-indicating method. Forced degradation studies are essential to identify potential degradants that may arise during manufacturing or storage[5][6][7].

II. A Multi-Pronged Analytical Strategy for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for the identification and quantification of all potential impurities.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the primary technique for the purity assessment of non-volatile and thermally labile compounds like tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

Method Development Considerations:

  • Column: A C18 stationary phase is a suitable starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution.

  • Detection: A UV detector is appropriate, as the nitropyridine chromophore will exhibit strong absorbance. Wavelength selection should be optimized for maximum sensitivity for both the main peak and expected impurities.

Illustrative HPLC Workflow:

Caption: A typical workflow for the HPLC purity analysis.

Quantitative Data Summary:

ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis. The target molecule itself is likely to be thermally labile and may require derivatization for GC analysis.

Experimental Protocol for Residual Solvent Analysis:

  • Sample Preparation: Accurately weigh a sample of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate and dissolve it in a suitable solvent known to be absent in the manufacturing process (e.g., dimethyl sulfoxide).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Headspace or direct injection, with the injector temperature optimized to ensure vaporization without degradation.

  • Oven Program: A temperature gradient to separate solvents with different boiling points.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV with a scan range appropriate for common solvents.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main compound and the identification of structurally related impurities.

Expected ¹H NMR Spectral Features:

  • A singlet for the nine equivalent protons of the tert-butyl group.

  • A singlet for the methyl group on the pyridine ring.

  • Distinct aromatic protons on the pyridine ring.

  • A broad singlet for the N-H proton of the carbamate.

Expected ¹³C NMR Spectral Features:

  • Signals for the quaternary and methyl carbons of the tert-butyl group.

  • A signal for the methyl group on the pyridine ring.

  • Aromatic carbon signals for the pyridine ring.

  • A carbonyl carbon signal from the carbamate group.

Logical Relationship for NMR Analysis:

NMR_Analysis cluster_sample NMR Sample cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_outcome Final Outcome Sample tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR DEPT DEPT Sample->DEPT COSY 2D COSY Sample->COSY HSQC 2D HSQC Sample->HSQC HMBC 2D HMBC Sample->HMBC Proton_Env Proton Environments HNMR->Proton_Env Carbon_Skeleton Carbon Skeleton CNMR->Carbon_Skeleton CH_Groups CH, CH₂, CH₃ Groups DEPT->CH_Groups Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity Proton_Carbon_Connectivity Direct Proton-Carbon Connectivity HSQC->Proton_Carbon_Connectivity Long_Range_Connectivity Long-Range Proton-Carbon Connectivity HMBC->Long_Range_Connectivity Structure_Confirmation Structural Confirmation of Main Compound Proton_Env->Structure_Confirmation Impurity_ID Identification of Structurally Related Impurities Proton_Env->Impurity_ID Carbon_Skeleton->Structure_Confirmation Carbon_Skeleton->Impurity_ID CH_Groups->Structure_Confirmation Proton_Connectivity->Structure_Confirmation Proton_Carbon_Connectivity->Structure_Confirmation Long_Range_Connectivity->Structure_Confirmation

Caption: Interconnectivity of NMR techniques for structural elucidation.

D. Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is crucial for confirming the molecular weight of the target compound and for identifying unknown impurities, often in conjunction with a chromatographic separation technique (LC-MS or GC-MS).

Expected Fragmentation Pattern:

Boc-protected amines are known to exhibit characteristic fragmentation patterns in mass spectrometry. A common fragmentation pathway involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total loss of 100 Da from the molecular ion[8][9]. This characteristic loss can be a diagnostic tool for identifying the main compound and related impurities.

III. Forced Degradation Studies: Ensuring Method Specificity

To develop a truly stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid sample in an oven.

  • Photolytic Degradation: Expose the sample to UV and visible light.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

IV. Conclusion: A Holistic Approach to Purity Assurance

The purity analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate demands a comprehensive and scientifically sound approach. By understanding the synthetic pathway and potential impurities, and by employing a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The methodologies outlined in this guide provide a robust framework for achieving this goal, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

V. References

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine. Retrieved January 18, 2026, from

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Retrieved January 18, 2026, from

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine. Retrieved January 18, 2026, from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 18, 2026, from [Link]

  • Gelb, M. H., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1745–1756.

  • Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved January 18, 2026, from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved January 18, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. Retrieved January 18, 2026, from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 18, 2026, from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved January 18, 2026, from

  • The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved January 18, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 18, 2026, from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved January 18, 2026, from [Link]

  • Magnetic Resonance in Chemistry. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate: From Sourcing to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Nitropyridines in Medicinal Chemistry

Within the landscape of modern drug discovery, the substituted pyridine nucleus is a cornerstone scaffold, prized for its versatile chemical reactivity and its ability to engage in a wide array of biological interactions. When further functionalized with a nitro group and a protected amine, such as in the case of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate , these molecules transform into highly valuable building blocks. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the pyridine ring but also serves as a synthetic handle for further transformations, most notably its reduction to an amine. This newly formed amino group can then be elaborated to construct diverse libraries of compounds for screening.

The tert-butyloxycarbonyl (Boc) protecting group on the carbamate is of particular strategic importance. Its stability under a range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[1] The carbamate functional group itself is a key structural motif in numerous approved pharmaceuticals, often contributing to improved stability, bioavailability, and target engagement.[1][2]

This guide provides an in-depth technical overview of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate for researchers, scientists, and drug development professionals. It addresses the core challenge of its limited direct commercial availability, offering a practical path forward through the sourcing of close structural analogs and a proposed, robust synthesis protocol.

Part 1: Commercial Availability and Sourcing Strategy

A direct search for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate in the catalogs of major chemical suppliers reveals it to be a rare or custom-synthesis-only compound. This is not uncommon for highly specific, functionalized building blocks. However, several close structural analogs are commercially available, which can serve as either starting points for synthesis or as surrogate compounds in initial biological screening, depending on the research objectives.

The following table summarizes the availability of key structural analogs:

Compound NameCAS NumberSupplier(s)Notes
tert-Butyl (3-methyl-5-nitropyridin-2-yl)carbamate1230637-09-8BLDpharmA constitutional isomer. Useful for understanding the general properties of this class of compounds.[3]
tert-Butyl (3-bromo-5-nitropyridin-2-yl)carbamate1186367-91-8ChemSceneThe bromo- functionality offers an alternative synthetic handle for cross-coupling reactions.[4]

When a target compound is not commercially available, a logical decision-making workflow is essential. The following diagram illustrates the strategic choices a researcher faces.

G start Target Compound Required: tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate availability_check Perform Commercial Availability Search start->availability_check is_available Is it available? availability_check->is_available purchase Purchase Compound is_available->purchase Yes not_available Not Available is_available->not_available No sub_workflow Evaluate Strategic Alternatives not_available->sub_workflow analog_available Are close analogs available? sub_workflow->analog_available use_analog Use Analog for Preliminary Studies analog_available->use_analog Yes custom_synthesis Initiate Custom Synthesis analog_available->custom_synthesis No in_house_synthesis Perform In-House Synthesis use_analog->in_house_synthesis If specific isomer is required custom_synthesis->in_house_synthesis Or G cluster_0 Step 1: Nitration cluster_1 Step 2: Boc Protection A 2-methyl-3-aminopyridine B H₂SO₄, HNO₃ 0-5 °C A->B C 2-methyl-5-nitro-3-aminopyridine B->C D 2-methyl-5-nitro-3-aminopyridine E Boc₂O, TEA or DMAP THF or DCM, RT D->E F tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate E->F

Sources

An In-Depth Technical Guide to the Reactivity of the Nitro Group on 3-Amino-2-Methyl-5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 3-Amino-2-Methyl-5-Nitropyridine Scaffold in Drug Discovery

The 3-amino-2-methyl-5-nitropyridine framework is a privileged scaffold in modern medicinal chemistry. Its inherent structural and electronic properties make it a versatile building block for the synthesis of a diverse array of therapeutic agents, including potent kinase inhibitors and other targeted therapies.[1][2] The strategic positioning of the amino, methyl, and nitro groups on the pyridine ring creates a unique chemical environment that dictates the reactivity of the molecule, offering a handle for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity of the nitro group on this scaffold, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, providing a robust framework for the rational design and synthesis of novel drug candidates.

Electronic Landscape and its Influence on Reactivity

The reactivity of the 3-amino-2-methyl-5-nitropyridine core is governed by the interplay of the electronic effects of its substituents. The nitro group at the 5-position is a strong electron-withdrawing group, rendering the pyridine ring electron-deficient. This effect is most pronounced at the positions ortho and para to the nitro group (C2 and C4). Conversely, the amino group at the 3-position is a strong electron-donating group, which partially mitigates the electron deficiency of the ring. The methyl group at the 2-position exerts a modest electron-donating inductive effect.

A quantum chemical study of 2-amino-3-methyl-5-nitropyridine (a close analog) provides valuable insights into the electron distribution and molecular orbital energies, which are critical for predicting reactivity.[3] The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, influencing its susceptibility to nucleophilic and electrophilic attack.[3]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the pyridine ring, significantly enhanced by the 5-nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This reaction is a cornerstone for the elaboration of the 3-amino-2-methyl-5-nitropyridine scaffold.

Mechanism of SNAr on Nitropyridines

The SNAr reaction on nitropyridines proceeds via a two-step addition-elimination mechanism.[4] The initial, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second, faster step, a leaving group is expelled, restoring the aromaticity of the pyridine ring.

SNAr_Mechanism substrate 3-Amino-2-methyl-5-nitropyridine (with leaving group at C2 or C6) intermediate Meisenheimer Complex (Resonance Stabilized Anion) substrate->intermediate + Nu- nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product - L- leaving_group Leaving Group (L-)

Caption: Generalized workflow for SNAr on a nitropyridine derivative.

Regioselectivity in SNAr Reactions

In the context of 3-amino-2-methyl-5-nitropyridine derivatives, the position of nucleophilic attack is highly regioselective. The strong electron-withdrawing effect of the nitro group at C5 activates the C2 and C6 positions towards nucleophilic attack. The presence of a good leaving group, such as a halogen, at either of these positions facilitates the SNAr reaction.

For instance, in the synthesis of Janus kinase 2 (JAK2) inhibitors, 2-chloro-5-methyl-3-nitropyridine, an isomer of the core topic, undergoes nucleophilic substitution of the activated chlorine atom with secondary amines.[2] This highlights the activation of the position ortho to the nitro group.

Experimental Protocol: Synthesis of a 2-Substituted-3-amino-5-nitropyridine Derivative

This protocol is adapted from a general procedure for the amination of a chloronitropyridine and serves as a representative example.[6]

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine

  • Desired amine (e.g., cyclopentylamine)

  • Triethylamine (non-nucleophilic base)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.

  • Slowly add the amine/triethylamine solution to the stirred solution of 2-chloro-3-methyl-5-nitropyridine at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure 2-amino-substituted product.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot. The final product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Reduction of the Nitro Group: Unmasking a Key Functional Handle

The reduction of the nitro group to an amino group is a pivotal transformation in the synthetic utility of 3-amino-2-methyl-5-nitropyridine derivatives. This reaction unmasks a versatile amino group at the 5-position, which can be further functionalized through a variety of reactions, including acylation, sulfonylation, and diazotization followed by substitution.

Chemoselectivity in Nitro Group Reduction

A primary challenge in the reduction of nitropyridines is achieving chemoselectivity, particularly when other reducible functional groups are present. The choice of the reducing agent and reaction conditions is therefore critical.

Common Methods for Nitro Group Reduction

Several reliable methods are available for the reduction of the nitro group on the pyridine ring.

Table 1: Comparison of Common Methods for Nitro Group Reduction

MethodReducing Agent/CatalystSolventTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CEthanol, Methanol, Ethyl AcetateRoom temperature, atmospheric pressureHigh yields, clean reaction, mild conditionsMay reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation
Metal/Acid Reduction Fe/HCl or Fe/NH₄ClEthanol/Water, Acetic AcidRefluxCost-effective, robust, good for scale-upHarsh acidic conditions, work-up can be tedious
Transfer Hydrogenation Formic acid, Hydrazine hydratePd/C, Ru/Zr(OH)₄VariesAvoids the use of H₂ gas, often highly chemoselectiveMay require elevated temperatures
Stannous Chloride SnCl₂·2H₂OEthanol, Ethyl AcetateRoom temperature or refluxMild, good chemoselectivityGenerates tin waste, which can be problematic for disposal
Experimental Protocol: Reduction of 3-Amino-2-methyl-5-nitropyridine using Iron in Acidic Media

This protocol is based on a well-established procedure for the reduction of a related nitropyridine derivative.[1][7]

Materials:

  • 3-Amino-2-methyl-5-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-amino-2-methyl-5-nitropyridine (1.0 eq), reduced iron powder (approx. 5 eq by weight), 95% ethanol, and water.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Allow the reaction mixture to cool slightly and filter hot through a pad of Celite to remove the iron residues.

  • Wash the iron residues with hot 95% ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a suitable base (e.g., sodium carbonate or aqueous ammonia) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Nitro_Reduction_Workflow start 3-Amino-2-methyl-5-nitropyridine reaction Reduction (e.g., Fe/HCl, H₂/Pd/C) start->reaction workup Work-up (Filtration, Neutralization) reaction->workup product 3,5-Diamino-2-methylpyridine workup->product

Caption: A simplified workflow for the reduction of the nitro group.

Other Transformations of the Nitro Group

While reduction to the corresponding amine is the most common transformation, the nitro group on the 3-amino-2-methyl-5-nitropyridine scaffold can, in principle, undergo other reactions, although these are less frequently employed in drug discovery programs for this particular scaffold. For example, under specific conditions, the nitro group can be displaced in SNAr reactions, particularly if there is no other good leaving group on the ring and a highly reactive nucleophile is used.[8]

Conclusion and Future Perspectives

The 3-amino-2-methyl-5-nitropyridine scaffold is a testament to the power of strategic functionalization in medicinal chemistry. The reactivity of the nitro group, primarily through nucleophilic aromatic substitution and reduction, provides a robust and versatile platform for the synthesis of complex molecules with significant therapeutic potential. A thorough understanding of the electronic factors governing these transformations, coupled with the application of well-validated experimental protocols, empowers researchers to rationally design and efficiently synthesize novel drug candidates. As our understanding of disease pathways continues to evolve, the ability to precisely manipulate the structure and properties of such privileged scaffolds will remain a critical driver of innovation in drug discovery.

References

  • Catalytic performance of Pd1/ND@G and Pdn/ND@G catalyst in transfer hydrogenation of different substituted nitriles. (2021). PMC. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. [Link]

  • Transfer hydrogenation of various substituted nitro aromatic compounds... ResearchGate. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

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  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (2021). PMC. [Link]

  • Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel((II) & Iron(II) Complexes. ResearchSpace@UKZN. [Link]

  • Method for preparing 3-aminopyridines
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic substitution by 3‐amino‐1,2‐propanediol in nitropyrazines and nitroquinoxalines. Sci-Hub. [Link]

  • Transfer Hydrogenation of Ketones, Nitriles, and Esters Catalyzed by a Half‐Sandwich Complex of Ruthenium. Semantic Scholar. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). PMC. [Link]

  • 2-Amino-5-nitropyridine. NIST WebBook. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). MDPI. [Link]

  • Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. (2019). ResearchGate. [Link]

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Literature review of 3-amino-2-methyl-5-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 3-Amino-2-methyl-5-nitropyridine Derivatives

Introduction: The Strategic Value of the Nitropyridine Scaffold

Pyridines represent one of the most significant classes of N-heterocycles in modern medicinal chemistry, serving as a privileged structural motif in drug design.[1][2][3] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporate a pyridine moiety, a testament to its versatile chemical properties and ability to engage with biological targets.[1][4] Among the vast landscape of pyridine derivatives, nitropyridines hold a special place as exceptionally versatile precursors for a wide array of bioactive molecules.[1][2][3][4]

The presence of a nitro group confers two critical attributes. Firstly, it acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic substitution reactions. Secondly, the nitro group itself is a synthetic chameleon, readily convertible into other nitrogen functionalities like amines, azo linkages, or hydroxylamines.[1] This dual reactivity transforms simple nitropyridines into powerful starting points for constructing complex heterocyclic systems with demonstrated antitumor, antiviral, antimicrobial, and anti-neurodegenerative activities.[1][2][3]

This guide focuses on the 3-amino-2-methyl-5-nitropyridine scaffold, a specific yet highly potent building block. We will explore its synthesis, key derivatization pathways, and the diverse biological activities of its analogues, providing researchers and drug development professionals with a comprehensive overview of its potential in medicinal chemistry.

Part 1: Synthesis of the 3-Amino-2-methyl-5-nitropyridine Core

The foundational step in exploring the derivatives of 3-amino-2-methyl-5-nitropyridine is the efficient synthesis of the core structure itself. The most common and direct approach is the electrophilic nitration of the corresponding aminomethylpyridine precursor. The directing effects of the existing amino and methyl substituents are crucial for achieving the desired regioselectivity.

Causality in Experimental Design: Regioselective Nitration

The synthesis hinges on the careful control of a powerful electrophilic aromatic substitution reaction. The starting material, 2-amino-3-methylpyridine, possesses two activating groups: an amino group (-NH₂) and a methyl group (-CH₃).

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. In the acidic medium required for nitration, it is protonated to the ammonium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.

  • Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group.

The nitration of 2-amino-3-methylpyridine places the nitro group at the 5-position. This outcome is a result of the interplay between these electronic effects. The position para to the methyl group and meta to the protonated amino group is the most sterically accessible and electronically favored position for the incoming electrophile (NO₂⁺). Controlling the reaction temperature is critical to prevent over-nitration and decomposition.

Experimental Protocol: Synthesis of 2-Amino-3-methyl-5-nitropyridine

This protocol is adapted from established procedures for the nitration of substituted aminopyridines.[5]

Materials:

  • 2-Amino-3-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃, d=1.5)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Dimethylformamide (DMF)

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a separate flask, cool fuming nitric acid (3.5 mL) in an ice bath. Cautiously and slowly add concentrated sulfuric acid (3.5 mL) dropwise, ensuring the temperature is maintained below 20°C.

  • Dissolution of Starting Material: In a primary reaction flask, dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). Cool this mixture to 0°C using an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the dissolved aminopyridine solution. The temperature must be rigorously controlled and kept below 20°C throughout the addition.

  • Controlled Heating: Once the addition is complete, allow the stirred mixture to warm to room temperature (20°C). Transfer this reaction mixture in small portions (3-5 mL) to a second flask pre-heated to 35-40°C. Crucially, monitor the temperature after each addition to ensure it does not exceed 40°C.

  • Reaction Completion: After the entire mixture has been transferred, continue stirring at 50°C for an additional 30 minutes to ensure the reaction goes to completion.[5]

  • Work-up and Isolation: Cool the reaction mixture to ambient temperature. Carefully neutralize it by the slow addition of concentrated aqueous ammonia. This will cause the product to precipitate.[5]

  • Purification: Filter the resulting precipitate and wash it sequentially with water and 50% aqueous DMF. Further purify the crude product by recrystallization from DMF to yield pure 2-amino-3-methyl-5-nitropyridine.[5]

Part 2: Key Derivatization Pathways and Chemical Reactivity

The synthetic utility of 3-amino-2-methyl-5-nitropyridine lies in the distinct reactivity of its functional groups. The nitro and amino groups serve as handles for extensive chemical modification, allowing for the construction of diverse molecular libraries.

G Core 3-Amino-2-methyl- 5-nitropyridine Diamine 2,5-Diamino- 3-methylpyridine Core->Diamine Reduction (e.g., Pd/C, H₂) [Ref. 1, 8] Amide N-Acyl/Sulfonyl Derivatives Core->Amide Acylation / Sulfonylation (on 3-amino group) Thiazolidinone Thiazolidinone Conjugates Core->Thiazolidinone Multi-step synthesis [Ref. 1, 8] Imidazopyridine Fused Heterocycles (e.g., Imidazo[4,5-b]pyridines) Diamine->Imidazopyridine Cyclization [Ref. 1]

Caption: Key synthetic transformations of the 3-amino-2-methyl-5-nitropyridine scaffold.

  • Reduction of the Nitro Group: The most pivotal transformation is the reduction of the 5-nitro group to a primary amine. This creates a 2,3-diamino-5-methylpyridine scaffold, a key intermediate for building fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known to have phosphodiesterase inhibitory activity.[1]

    • Methodology: This reduction is typically achieved with high yield using standard catalytic hydrogenation conditions (e.g., Palladium on carbon with hydrogen gas) or transfer hydrogenation with reagents like ammonium formate and Pd/C.[1][4]

  • Reactions at the Amino Group(s):

    • Acylation and Sulfonylation: The 3-amino group can be selectively acylated or sulfonylated to introduce a wide variety of side chains. This approach was used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, where a carboxylic acid derivative of a nitropyridine was coupled with aromatic amines.[1][4]

    • Buchwald-Hartwig Coupling: After reduction of the nitro group, the newly formed 5-amino group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to link with other (hetero)aromatic systems. This method was used to produce the DNA-dependent protein kinase inhibitor AZD7648 from 2-amino-4-methyl-5-nitropyridine.[1][4]

  • Formation of Fused and Conjugated Systems:

    • Imidazo[1,2-a]pyridines: While requiring modification of the core, related aminoisoxazolones substituted with a nitropyridine group can undergo base-induced rearrangement to form imidazo[1,2-a]pyridines, a scaffold with known biological activities.[6][7]

    • Thiazolidinones: The amino group can be used as a nucleophile to construct more complex heterocyclic systems. For example, 2-amino-5-nitropyridine has been converted into nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potent and selective anticancer activity.[1][4] This pathway involves reaction with chloroacetyl chloride followed by treatment with ammonium thiocyanate and subsequent condensation with aromatic aldehydes.[4]

Part 3: Applications in Medicinal Chemistry and Drug Development

Derivatives originating from aminonitropyridine scaffolds have demonstrated a broad spectrum of pharmacological activities. The 3-amino-2-methyl-5-nitropyridine core provides a robust starting point for developing novel therapeutic agents.

Anticancer Activity

The nitropyridine motif is a component of numerous compounds designed as anticancer agents.[8][9][10] Their mechanisms are diverse, ranging from enzyme inhibition to microtubule disruption.

  • Kinase Inhibition: Kinases are critical targets in oncology. Derivatives of nitropyridines have been successfully developed as potent inhibitors of several kinases. For instance, a series of compounds derived from 2-chloro-5-methyl-3-nitropyridine were synthesized and found to be potent inhibitors of Janus kinase 2 (JAK2), with IC₅₀ values in the low micromolar range.[1][4]

  • Microtubule-Targeting Agents: A novel class of 3-nitropyridine analogues has been identified as potent microtubule-targeting agents.[11] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2-M phase and demonstrating significant anti-cancer effects in vitro and in vivo.[11]

  • General Cytotoxicity: Various hybrid molecules incorporating nitropyridine, such as those linked to 1,2,4-triazoles or thiazolidinones, exhibit moderate to potent anticancer activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and melanoma (B16F10).[4][12][13]

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Nitropyridine-Thiazolidinone (35a, R=OMe)MCF-7 (Breast)6.41[4]
Nitropyridine-Thiazolidinone (35d, R=piperidine)HepG2 (Liver)7.63[4]
1,2,4-Triazole-Pyridine Hybrid (TP6)B16F10 (Melanoma)~41.12[12]
Imidazo[1,2-α]pyridine (Compound 12)HT-29 (Colon)4.15[7]
Antimicrobial and Antimalarial Activity

The structural features of aminonitropyridines make them valuable precursors for antimicrobial agents.

  • Antibacterial and Antifungal Activity: Metal complexes of ligands derived from 2-amino-5-nitropyridine have shown significant antimicrobial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (C. albicans).[1][4] The activity of these complexes is often comparable to commercial antibiotics like ciprofloxacin.[1] Furthermore, cocrystals of 2-amino-5-nitropyridine have demonstrated higher in vitro antimicrobial activity than the parent compounds alone.[1]

  • Antimalarial Agents: In the search for new treatments for malaria, nitropyridine derivatives have been synthesized and evaluated. Compounds prepared by reacting a chloroquine derivative with 2-chloro-5-nitropyridine analogues have demonstrated extremely potent antimalarial activity, with some showing IC₅₀ values below 5 nM.[1][4]

Other Therapeutic Areas

The versatility of the scaffold extends to other areas of drug discovery.

  • Urease Inhibition: Derivatives of 3-nitropyridylpiperazine have been evaluated as potential urease inhibitors for treating gastric diseases, with the most promising compounds showing IC₅₀ values around 2.0 µM, significantly more potent than the standard inhibitor thiourea.[4]

  • Agrochemicals: Beyond pharmaceuticals, these structures are valuable in agricultural science. Nitropyridine derivatives have been synthesized and shown to possess herbicidal activity.[1][14]

Conclusion and Future Perspectives

The 3-amino-2-methyl-5-nitropyridine scaffold and its close analogues are powerful and versatile intermediates in synthetic and medicinal chemistry. The strategic placement of the amino, methyl, and nitro groups provides a rich platform for chemical manipulation, enabling the creation of diverse and complex molecular architectures. The proven utility of its derivatives as anticancer agents, kinase inhibitors, and antimicrobial compounds underscores its significance for drug discovery professionals.

Future research should focus on expanding the chemical space accessible from this core. The development of novel cyclization and cross-coupling methodologies will undoubtedly lead to new classes of fused and conjugated derivatives. Furthermore, screening these novel compounds against emerging biological targets, such as those involved in immunotherapy or neurodegenerative diseases, could unlock new therapeutic applications. The combination of established reactivity and potential for novel discovery ensures that 3-amino-2-methyl-5-nitropyridine derivatives will remain a valuable area of investigation for years to come.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Various Authors. (2015-present). Representative bioactive pyridine derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis of most active anticancer agent pyridine derivatives. ResearchGate. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • Various Authors. (2019). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. [Link]

  • SINOPEG. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. SINOPEG. [Link]

  • Various Authors. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 46-52. [Link]

  • Various Authors. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 22-26. [Link]

  • Hammed AD, et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12, 49-59. [Link]

  • Various Authors. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

  • Various Authors. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports. [Link]

  • Various Authors. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]

  • Various Authors. (2024). Evaluating the antimicrobial and anti-biofilm activity of three synthetic antimicrobial Citropin analogs and their ability to fight against Staphylococcus aureus and Staphylococcus pseudintermedius. PubMed. [Link]

  • Various Authors. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed. [Link]

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Methodological & Application

Deprotection of the Boc group from tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Deprotection of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines, prized for its stability in diverse conditions and its clean, acid-labile removal.[1][2] This application note provides a detailed guide for the efficient deprotection of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate to yield the corresponding 2-methyl-5-nitropyridin-3-amine. We delve into the mechanistic underpinnings of acid-catalyzed deprotection, present validated, step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal conditions. The protocols are designed for robustness and are supported by troubleshooting insights to ensure high-yield, successful outcomes for professionals in pharmaceutical and chemical research.

Introduction: Navigating the Deprotection of an Electron-Deficient Heterocycle

The Boc group's utility stems from its orthogonal stability; it is resilient to basic, nucleophilic, and reductive conditions, allowing for selective manipulation of other functional groups within a molecule.[3][4] Its removal is most commonly effected under acidic conditions, a process that is typically high-yielding and straightforward.[5][6]

The substrate in focus, tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, presents a specific chemical environment. The presence of two strong electron-withdrawing groups—the nitro group and the pyridine ring nitrogen—significantly reduces the electron density of the aromatic system. This electronic effect can influence the reactivity of the carbamate. While the deprotection mechanism does not rely on the nucleophilicity of the protected nitrogen, understanding the substrate's electronic nature is key to anticipating reactivity and optimizing reaction conditions for a clean transformation. This guide provides the necessary framework for achieving this deprotection efficiently.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a multi-step process initiated by acid. The generally accepted mechanism proceeds as follows:

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][7][8] This step activates the group for cleavage.

  • Formation of a Tert-Butyl Cation: The protonated intermediate fragments, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7][8] The stability of this tertiary carbocation is the thermodynamic driving force for the reaction.[6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][8] The evolution of CO₂ is a common visual indicator that the reaction is proceeding.[6]

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[1][8]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent.[3][9] For highly sensitive substrates, the addition of a cation scavenger such as anisole or thioanisole can mitigate this risk.[2][10]

Boc Deprotection Mechanism cluster_0 cluster_1 BocNHR Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocNHR->ProtonatedBoc + H⁺ H_plus H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Fragmentation tBu_plus tert-Butyl Cation Amine Free Amine (R-NH₂) CarbamicAcid->Amine Decarboxylation CO2 CO₂ (gas) ↑ AmineSalt Amine Salt (R-NH₃⁺) Amine->AmineSalt + H⁺

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Validated Deprotection Protocols

Two primary, highly reliable methods are presented for the deprotection of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate. The choice between them often depends on reagent availability, cost, and downstream processing requirements.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used and robust method for Boc deprotection, known for its speed and efficacy.[11][12] TFA is a strong acid that readily cleaves the carbamate at room temperature.[7]

Materials:

  • tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: To the stirred solution, add TFA (5-10 eq). A common approach is to use a 25-50% v/v solution of TFA in DCM.[11] For example, add an equal volume of TFA to the DCM solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS (see Section 4). Reactions are typically complete within 1-3 hours.[2][13]

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the amine trifluoroacetate salt.

  • Work-up (for Free Amine):

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the TFA and liberate the free amine. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the purified 2-methyl-5-nitropyridin-3-amine.

Safety: TFA is highly corrosive and volatile.[10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of hydrogen chloride in a solvent like 1,4-dioxane or methanol is a cost-effective and highly efficient alternative to TFA.[5][8] Commercially available solutions (e.g., 4M HCl in dioxane) are convenient.

Materials:

  • tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

  • 1,4-Dioxane or Methanol, anhydrous

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine isolation)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.

  • Acid Addition: Add the 4M HCl in dioxane solution (5-10 eq) to the substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor for completion by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Isolation of Amine Salt:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add a non-polar solvent like diethyl ether to the residue to precipitate the amine hydrochloride salt.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Isolation of Free Amine: If the free amine is required, the crude reaction mixture (or the isolated salt) can be carefully neutralized with a base (e.g., saturated NaHCO₃ or NaOH solution) and extracted with an organic solvent like ethyl acetate or DCM, followed by drying and concentration.

Safety: HCl is a corrosive gas. Handle solutions in a fume hood. Dioxane is a suspected carcinogen and can form explosive peroxides; use with caution.

Comparative Analysis and Experimental Best Practices

Summary of Deprotection Conditions
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, EtOAc
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Duration 1–3 hours1–4 hours
Pros Fast, reliable, simple work-upCost-effective, easy product isolation as HCl salt
Cons TFA is expensive and corrosiveDioxane toxicity, potential for chlorination side reactions
Reaction Monitoring: A Key to Success

Effective reaction monitoring prevents incomplete reactions or the formation of byproducts from over-exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method.[13]

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or DCM:Methanol). The optimal ratio should be determined experimentally.

    • Visualization: The Boc-protected starting material will be less polar and have a higher Rf value. The deprotected amine product is significantly more polar and will have a much lower Rf. Both compounds should be visible under UV light (254 nm). The product spot can also be visualized by staining with a ninhydrin solution, which reacts with the primary amine to produce a characteristic purple color.[14]

Overall Experimental Workflow

Figure 2. Workflow for Boc deprotection and product isolation.

Conclusion

The deprotection of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a reliable transformation that can be achieved in high yield using standard acidic protocols. Both TFA in DCM and HCl in dioxane are excellent choices, offering rapid and clean conversion to the desired 2-methyl-5-nitropyridin-3-amine. By understanding the underlying mechanism, carefully executing the detailed protocols, and employing rigorous reaction monitoring, researchers can confidently perform this critical step in their synthetic pathways.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Retrieved from [Link]

  • D'Anna, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6249. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2010). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25039. Retrieved from [Link]

  • ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1478-1485. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4983. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25031-25039. Retrieved from [Link]

Sources

Synthesis of 2-Methylpyridine-3,5-diamine: A Detailed Guide from a Boc-Protected Nitropyridine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of valuable aminopyridine derivatives, commencing from the readily accessible starting material, tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate. This synthetic pathway is of significant interest to researchers and professionals in drug discovery and development, as aminopyridines are a privileged scaffold in a multitude of pharmacologically active compounds.[1] This document offers a strategic, two-step approach involving the selective reduction of a nitro group followed by the deprotection of a tert-butoxycarbonyl (Boc) group, complete with mechanistic insights, step-by-step protocols, and critical experimental considerations.

Introduction: The Significance of Aminopyridines in Medicinal Chemistry

Aminopyridine moieties are integral components of numerous therapeutic agents due to their ability to form key hydrogen bonding interactions with biological targets.[2] Their versatile chemical nature allows for a wide range of structural modifications, making them invaluable building blocks in the synthesis of complex heterocyclic systems. The target molecule of this guide, 2-methylpyridine-3,5-diamine, serves as a versatile intermediate for the elaboration into more complex molecular architectures.

Synthetic Strategy: A Two-Pronged Approach

The transformation of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate to 2-methylpyridine-3,5-diamine is efficiently achieved through a two-step sequence:

  • Selective Reduction of the Nitro Group: The aromatic nitro group is selectively reduced to a primary amine. This is a crucial step that must be performed under conditions that do not affect the acid-labile Boc protecting group.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl protecting group is removed under acidic conditions to unveil the second primary amine, yielding the final diaminopyridine product.

Synthetic_Pathway start tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate intermediate tert-Butyl (5-amino-2-methylpyridin-3-yl)carbamate start->intermediate Nitro Group Reduction product 2-Methylpyridine-3,5-diamine intermediate->product Boc Deprotection

Caption: Overall synthetic workflow.

Part 1: Selective Reduction of the Nitro Group

The selective reduction of the nitro functionality in the presence of a Boc-protecting group is a well-established transformation. The Boc group is known for its stability under neutral catalytic hydrogenation conditions.[3][4][5] Several methods can be employed for this conversion, with catalytic hydrogenation being a clean and efficient choice.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using palladium on carbon is a widely used and highly effective method for the reduction of aromatic nitro groups.[1] The reaction proceeds under a hydrogen atmosphere, and the Boc group remains intact under these neutral conditions.

Experimental Protocol 1: Catalytic Hydrogenation

  • Materials:

    • tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

    • 10% Palladium on Carbon (Pd/C), 50% wet

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate (1.0 eq) in methanol or ethyl acetate (10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Palladium on carbon can be pyrophoric. Handle with care under an inert atmosphere.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl (5-amino-2-methylpyridin-3-yl)carbamate as a solid, which can often be used in the next step without further purification.

Method 2: Reduction with Iron Powder in Acetic Acid

An alternative to catalytic hydrogenation is the use of reducing metals in an acidic medium. Iron powder in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Experimental Protocol 2: Iron-Mediated Reduction

  • Materials:

    • tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

    • Iron powder (<100 mesh)

    • Glacial Acetic Acid

    • Ethanol (EtOH)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • To a stirred solution of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 5:1 v/v), add iron powder (3-5 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C).

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Cool the reaction mixture to room temperature and filter through Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired product.

MethodCatalyst/ReagentSolventTemperature (°C)Typical Reaction Time (h)
Catalytic Hydrogenation10% Pd/CMeOH or EtOAc252-6
Iron ReductionFe powderEtOH/AcOH80-901-3
Table 1: Comparison of Reduction Methods for the Nitro Group.

Part 2: Deprotection of the tert-Butoxycarbonyl (Boc) Group

The final step in the synthesis is the removal of the Boc protecting group to furnish the desired 2-methylpyridine-3,5-diamine. This is typically achieved under strong acidic conditions. The choice of acid and solvent is crucial to ensure complete deprotection and easy isolation of the product.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a strong acid commonly used for the cleavage of Boc groups. The reaction is typically fast and clean.

Boc_Deprotection_TFA cluster_0 Mechanism of Boc Deprotection with TFA Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Sources

The Strategic Utility of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate in the Synthesis of Kinase Inhibitors: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate , a key building block in the development of novel kinase inhibitors. We will delve into the strategic importance of this intermediate, detailing the rationale behind its specific structural features—the Boc-protected amine, the reactive nitro group, and the core pyridine scaffold. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of the precursor, its subsequent protection, and its elaboration into advanced intermediates poised for incorporation into kinase inhibitor scaffolds.

Introduction: The Architectural Logic of a Privileged Scaffold

Protein kinases, as central regulators of cellular signaling, remain a paramount target class in modern drug discovery, particularly in oncology.[1] The design of potent and selective kinase inhibitors often hinges on the use of heterocyclic scaffolds that can effectively mimic the ATP binding motif and establish crucial hydrogen bond interactions within the kinase hinge region. The 3-aminopyridine scaffold is a well-established pharmacophore that fulfills this role.

The subject of this guide, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate , is a strategically designed intermediate that offers a robust and versatile entry point into this chemical space. Its structure is not accidental; each component serves a distinct and critical purpose in a multi-step synthetic campaign.

  • The Pyridine Core : The nitrogen atom in the pyridine ring acts as a key hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region. The substitution pattern allows for vectorial projection of other pharmacophoric elements into different pockets of the ATP-binding site.

  • The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group provides a reliable and selectively cleavable mask for the 3-amino group.[2] This protection is crucial to prevent undesired side reactions during initial synthetic transformations and to direct reactivity to other sites on the molecule.[3] Its removal under acidic conditions is typically clean and high-yielding.[4]

  • The Nitro Group : The 5-nitro group serves as a masked amine. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring. Critically, it can be selectively reduced to an amino group at a later synthetic stage, providing a versatile chemical handle for introducing further complexity and diversity, often targeting the solvent-exposed region of the kinase.

This guide will walk through the synthetic sequence, starting from the readily available precursor, 2-amino-3-methylpyridine, and culminating in a diamino-pyridine intermediate ready for final elaboration.

Synthetic Workflow Overview

The overall synthetic strategy is a logical progression of protection, functional group manipulation, and deprotection, designed to yield a versatile diamine intermediate.

Synthetic_Workflow A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-nitropyridine A->B Nitration C tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate B->C Boc Protection D tert-Butyl (5-amino-2-methylpyridin-3-yl)carbamate C->D Nitro Reduction E Pyridine-3,5-diamine, 2-methyl- D->E Boc Deprotection F Kinase Inhibitor Scaffold E->F Scaffold Elaboration (e.g., Amide Coupling)

Caption: General synthetic workflow from starting material to a key kinase inhibitor intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine (Precursor)

The synthesis of the direct precursor to our title compound involves the nitration of 2-amino-3-methylpyridine. This reaction must be conducted with care due to the use of strong acids and the exothermic nature of nitration.

Rationale: The nitration of an aminopyridine ring is directed by the activating amino group. A mixture of fuming nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivated or moderately activated aromatic systems. The temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.[5]

Materials:

  • 3-Methylpyridin-2-amine (2-Amino-3-picoline)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, d=1.5)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), slowly dissolve 3-methylpyridin-2-amine (e.g., 5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL).[5]

  • In a separate beaker, also cooled to 0 °C, prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid (3.5 mL) to fuming nitric acid (3.5 mL). Caution: This is a highly exothermic and corrosive mixture.

  • Add the nitrating mixture dropwise to the solution of aminopicoline, ensuring the internal temperature does not exceed 20 °C.[5]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20 °C).

  • Transfer the reaction mixture in small portions (3-5 mL at a time) to a second flask pre-heated to 35-40 °C. Monitor the temperature carefully after each addition to ensure it does not exceed 40 °C.[5]

  • After the transfer is complete, stir the mixture at 50 °C for an additional 30 minutes to ensure the reaction goes to completion.[5]

  • Cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until a precipitate forms. The pH should be approximately 7-8.

  • Filter the resulting solid precipitate and wash it sequentially with cold water and a 50% aqueous DMF solution.[5]

  • Recrystallize the crude product from DMF to yield pure 2-amino-3-methyl-5-nitropyridine as a solid.[5]

ParameterValueReference
Starting Material3-Methylpyridin-2-amine[5]
Key ReagentsH₂SO₄, fuming HNO₃[5]
Temperature Control<20 °C (addition), 50 °C (reaction)[5]
Typical Yield~35%[5]
Protocol 2: Boc-Protection of 2-Amino-3-methyl-5-nitropyridine

This step selectively protects the more nucleophilic exocyclic amino group, yielding the title compound.

Rationale: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base to neutralize the acid byproduct and facilitate the reaction. The choice of solvent and base can be critical for achieving high yields. Protecting this amine prevents it from reacting in the subsequent nitro reduction step and any planned N-alkylation or acylation steps.

Materials:

  • 2-Amino-3-methyl-5-nitropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-3-methyl-5-nitropyridine (e.g., 1.0 eq) in DCM or THF in a round-bottom flask.

  • Add a base such as triethylamine (e.g., 1.5 eq) and a catalytic amount of DMAP (e.g., 0.1 eq).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, e.g., 1.2 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate .

Boc_Protection cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 2-Amino-3-methyl-5-nitropyridine 2-Amino-3-methyl-5-nitropyridine tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate 2-Amino-3-methyl-5-nitropyridine->tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Reacts with Boc Anhydride (Boc₂O) Boc Anhydride (Boc₂O) Boc Anhydride (Boc₂O)->tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Base (e.g., TEA, DIPEA) Base (e.g., TEA, DIPEA) Catalyst (DMAP) Catalyst (DMAP) Solvent (DCM or THF) Solvent (DCM or THF) Room Temperature Room Temperature

Caption: Key components for the Boc-protection reaction.

Protocol 3: Reduction of the Nitro Group

This crucial step unmasks the second amino group, creating a versatile diamine intermediate.

Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Several methods are available, with catalytic hydrogenation being one of the cleanest. The use of palladium on carbon (Pd/C) under a hydrogen atmosphere is standard. Alternative methods, such as using tin(II) chloride or iron powder in acidic media, are also effective. The Boc group is stable under these conditions.

Materials:

  • tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (e.g., 10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield tert-Butyl (5-amino-2-methylpyridin-3-yl)carbamate , which is often used in the next step without further purification.

Reduction MethodReagentsTypical ConditionsNotes
Catalytic HydrogenationH₂, Pd/CMeOH or EtOH, RT, 1 atmClean, high-yielding. Requires hydrogenation setup.
Metal/Acid ReductionFe, NH₄Cl or SnCl₂, HClEtOH/H₂O, RefluxStoichiometric metal waste. Effective and robust.

Downstream Applications: Elaboration into Kinase Inhibitor Scaffolds

The resulting product, tert-Butyl (5-amino-2-methylpyridin-3-yl)carbamate , is a highly valuable intermediate. The newly formed 5-amino group is now available for a variety of coupling reactions to build the final inhibitor.

Example Application: Amide Bond Formation A common strategy is to form an amide bond by coupling the 5-amino group with a carboxylic acid fragment, which often targets the solvent-exposed region of the kinase active site.

  • Amide Coupling: The 5-amino group can be reacted with a desired carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a stable amide linkage.

  • Boc Deprotection: The final step is the removal of the Boc group to reveal the 3-amino group. This is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane/methanol.[4]

  • Final Elaboration (Optional): The now-free 3-amino group can participate in further reactions or, more commonly, act as the crucial hydrogen-bonding moiety for the kinase hinge region.

Scaffold_Elaboration cluster_reagents1 Step 1: Coupling cluster_reagents2 Step 2: Deprotection A tert-Butyl (5-amino-2-methylpyridin-3-yl)carbamate B Coupled Intermediate A->B Amide Bond Formation C Final Kinase Inhibitor B->C Boc Deprotection R-COOH R-COOH R-COOH->B Coupling Reagents\n(e.g., HATU, EDC) Coupling Reagents (e.g., HATU, EDC) Acid (TFA or HCl) Acid (TFA or HCl)

Caption: General scheme for elaborating the key intermediate into a final inhibitor.

Conclusion

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate represents a quintessential building block in modern medicinal chemistry for the construction of 3-aminopyridine-based kinase inhibitors. Its design embodies a strategic approach to multi-step synthesis, where protecting groups and masked functionalities are employed to control reactivity and build molecular complexity in a stepwise, logical fashion. The protocols outlined herein provide a robust and reproducible pathway for the synthesis and utilization of this versatile intermediate, enabling the rapid generation of diverse libraries of potential kinase inhibitors for drug discovery programs.

References

  • CAS Standard Information Network. (n.d.). tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate. Retrieved from [Link]

  • Wit Pharma. (n.d.). 2-methyl-5-nitropyridin-3-amine CAS NO.51984-61-3. Retrieved from [Link]

  • Google Patents. (1991). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (2021). US11198684B2 - Intermediates useful for the synthesis of a selective inhibitor against protein kinase and processes for preparing the same.
  • Loba Feinchemie AG. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

  • Google Patents. (1948). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2015). US9174986B2 - Trk inhibitors.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • St. John's Laboratory Ltd. (n.d.). tert-butyl N-[(3R, 5R)-5-methylpyrrolidin-3-yl]carbamate, min 97%, 100 mg. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • PubMed. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Retrieved from [Link]

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Application of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate in API synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate field of medicinal chemistry and pharmaceutical development, the efficiency of a synthetic route is paramount. The design of complex Active Pharmaceutical Ingredients (APIs) often hinges on the availability of versatile, pre-functionalized intermediates, commonly referred to as building blocks. tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a prime example of such a scaffold, engineered for strategic, multi-step API synthesis. Its structure is not arbitrary; it is a carefully orchestrated arrangement of functional groups, each serving a distinct and critical purpose.

The carbamate group, specifically the tert-butoxycarbonyl (Boc) moiety, is one of the most widely used protecting groups for amines in organic synthesis.[1][2] It provides robust protection under a wide range of reaction conditions, yet can be removed cleanly and efficiently under mild acidic conditions. This allows chemists to unmask the amine at a precise moment for subsequent reactions. The pyridine core is a privileged scaffold, frequently found in APIs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

The true strategic genius of this molecule, however, lies in the interplay between the nitro group and the Boc-protected amine. The nitro group is a powerful electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Furthermore, it serves as a masked amine; its reduction late in a synthetic sequence provides a new reactive handle for diversification or final bond formation. This guide provides an in-depth exploration of the application of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, detailing its properties, strategic utility, and providing robust protocols for its use in API synthesis.

Section 1: Physicochemical Properties, Safety, and Handling

Before any laboratory use, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Data
PropertyValueSource/Comment
CAS Number Not broadly availableThis is a specialized intermediate.
Molecular Formula C₁₁H₁₅N₃O₄-
Molecular Weight 253.26 g/mol -
Appearance White to off-white or pale yellow solidPredicted based on similar nitroaromatic and carbamate compounds.[3]
Solubility Soluble in methanol, dichloromethane, ethyl acetate, THF. Insoluble in water.Predicted based on structural analogues.[3]
Melting Point Not broadly reportedExpected to be a crystalline solid with a defined melting point.
Storage Store at 2-8°C, sealed in a dry, well-ventilated place.Recommended for nitro compounds and carbamates to prevent degradation.[4][5]
Safety and Handling Protocol

As a nitro-substituted aromatic compound, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate requires careful handling in a laboratory setting.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles (compliant with EN 166).[4]

    • Hand Protection: Wear chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves before use.[6]

    • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[4]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[8]

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, which could compromise the functional groups.[8]

Section 2: The Strategic Role in API Synthesis

The utility of this intermediate is best understood by examining the specific function of each component part and how they work in concert to facilitate a logical and efficient synthetic workflow.

Causality Behind Experimental Choices
  • The Boc Protecting Group: The Boc group is stable to a wide variety of non-acidic reagents, including organometallics, hydrides, and catalytic hydrogenation conditions. This allows for extensive modification of other parts of the molecule without disturbing the protected amine. Its removal with acids like trifluoroacetic acid (TFA) or HCl is typically high-yielding and produces only gaseous byproducts (tert-butyl cation fragments to isobutylene and H⁺), simplifying purification.

  • The Nitro Group as a Linchpin: The nitro group serves two primary roles:

    • Activation for SNAr: As a potent electron-withdrawing group, it strongly activates the pyridine ring, particularly at the ortho and para positions, for attack by nucleophiles. This allows for the controlled formation of carbon-heteroatom or carbon-carbon bonds.

    • A Latent Amine: The nitro group can be selectively reduced to an amino group at a later stage. This transformation is one of the most reliable and fundamental reactions in medicinal chemistry, opening the door for amide bond couplings, sulfonamide formation, or other key pharmacophore introductions.

A Generalized Synthetic Workflow

The logical flow of a synthesis utilizing this building block typically follows a predictable and powerful sequence. This allows for the rapid assembly of molecular complexity.

G start_node tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate snar_node Intermediate A (C-N or C-O bond formed) start_node->snar_node 1. S N Ar Reaction (e.g., with R-NH 2 ) reduction_node Intermediate B (Aniline derivative) snar_node->reduction_node 2. Nitro Group Reduction (e.g., H 2 , Pd/C) coupling_node Coupled Product (Amide bond formed) reduction_node->coupling_node 3. Amide Coupling (e.g., R'-COOH, HATU) final_api Final API (After optional deprotection) coupling_node->final_api 4. Boc Deprotection (e.g., TFA)

Caption: Generalized workflow for API synthesis.

Section 3: Application Protocol - Synthesis of a Kinase Inhibitor Scaffold

To illustrate its practical application, we will detail a representative synthesis of a core scaffold common in modern kinase inhibitors. In this example, the goal is to synthesize a substituted aminopyridine derivative, a key pharmacophore for engaging with the hinge region of a kinase enzyme.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This step utilizes the nitro group's activating effect to displace a hypothetical leaving group (e.g., a halogen, not present in our named starting material, but a common strategy) or, more relevantly here, to react in syntheses where the pyridine nitrogen itself is part of the reaction cascade. For this guide, we will illustrate a more advanced application: the synthesis of a related intermediate that would then undergo SNAr. Let's assume we are starting with a precursor like tert-butyl (2-chloro-5-nitropyridin-3-yl)carbamate to demonstrate the most common use of the nitro-activation.

  • Objective: To couple the pyridine core with a key amine-containing fragment.

  • Reagents & Materials:

    • tert-Butyl (2-chloro-5-nitropyridin-3-yl)carbamate (1.0 equiv)

    • 4-Fluoroaniline (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl (2-chloro-5-nitropyridin-3-yl)carbamate and potassium carbonate.

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

    • Add 4-fluoroaniline to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature.

    • Carefully pour the mixture into ice-water, which should precipitate the product.

    • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water, followed by a cold, non-polar solvent like hexane to remove residual DMF and impurities.

    • Dry the product under vacuum to yield the SNAr product: tert-butyl (2-((4-fluorophenyl)amino)-5-nitropyridin-3-yl)carbamate.

  • Causality & Insights: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction. The excess base is crucial to deprotonate the incoming aniline and neutralize the HCl byproduct. The aqueous workup precipitates the organic product while dissolving the inorganic salts.

Protocol 2: Reduction of the Nitro Group
  • Objective: To convert the nitro group into a primary amine, creating a new site for chemical ligation.

  • Reagents & Materials:

    • SNAr product from Protocol 1 (1.0 equiv)

    • Palladium on Carbon (Pd/C), 10 wt. % (5-10 mol %)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen.

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the SNAr product in methanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi or as determined by equipment) or maintain a hydrogen atmosphere with a balloon.

    • Stir the reaction vigorously at room temperature for 2-12 hours. The reaction is often exothermic.

    • Monitor the reaction by LC-MS. A significant mass shift (-30 Da, corresponding to -O₂ + 2H₂) confirms the reduction.

    • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude diamine product: tert-butyl (5-amino-2-((4-fluorophenyl)amino)pyridin-3-yl)carbamate.

  • Causality & Insights: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The Boc group is stable under these neutral conditions. Celite filtration is critical to remove the heterogeneous catalyst, which could interfere with subsequent reactions.

Protocol 3: Final Amide Coupling and Deprotection
  • Objective: To form the final amide bond and remove the Boc protecting group to reveal the API.

  • Reagents & Materials:

    • Diamine product from Protocol 2 (1.0 equiv)

    • A target carboxylic acid, e.g., Cyclopropanecarboxylic acid (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dichloromethane (DCM) or DMF

    • Trifluoroacetic acid (TFA)

  • Procedure - Part A: Amide Coupling

    • Dissolve the diamine product in anhydrous DCM.

    • Add the cyclopropanecarboxylic acid, followed by HATU.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add DIPEA to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by LC-MS for the formation of the coupled product.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Procedure - Part B: Boc Deprotection

    • Dissolve the purified, Boc-protected amide from Part A in DCM (approx. 0.1 M).

    • Add Trifluoroacetic acid (TFA) (10-20 equiv, often used in a 1:1 to 1:4 v/v ratio with DCM).

    • Stir the mixture at room temperature for 1-2 hours. Monitor by LC-MS for the loss of the Boc group (-100 Da).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting product will be the TFA salt of the final API. It can be purified by preparative HPLC or by neutralization and extraction/crystallization.

  • Causality & Insights: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the acid produced. The final deprotection with TFA is a classic method that proceeds quickly at room temperature, providing the final compound ready for purification.

Conclusion

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate and its structural analogues are not merely reagents; they are instruments of synthetic strategy. By embedding multiple, orthogonally reactive functional groups within a single, stable scaffold, they enable a logical and modular approach to the construction of complex APIs. The ability to perform SNAr chemistry, followed by nitro reduction and subsequent coupling, all while a key amine remains protected, dramatically streamlines the path to novel therapeutics. Understanding the principles and protocols outlined in this guide empowers researchers and drug development professionals to leverage these powerful building blocks to their full potential, accelerating the discovery and synthesis of next-generation medicines.

References

  • Universal Petro-Chemicals. (n.d.). Tert Butyl Carbamate Manufacturer Exporter Supplier. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]

  • PrepChem.com. (n.d.). Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. [Link]

  • Chen, B., et al. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect. [Link]

  • Wang, Y., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research. [Link]

  • Google Patents. (n.d.).
  • Sović, I., & Kovačević, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Singh, R., et al. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Journal of Environmental Chemical Engineering. [Link]

  • Tummatorn, J., & Dudley, G. B. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of the American Chemical Society. [Link]

  • NIST. (n.d.). tert-Butyl carbamate. [Link]

  • Hsu, Y-C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Privileged Heterocyclic Scaffolds

Substituted nitropyridines are foundational building blocks in contemporary drug discovery and materials science. The strategic incorporation of a nitro group onto the pyridine ring profoundly influences the molecule's electronic properties, often enhancing biological activity or tuning material characteristics. Consequently, robust and versatile synthetic methods for the derivatization of this motif are in high demand. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering unparalleled precision and functional group tolerance.[1]

However, the application of these protocols to nitropyridine substrates is not without its challenges. The electron-deficient nature of the nitropyridine ring, coupled with the Lewis basicity of the pyridine nitrogen, can lead to catalyst inhibition and sluggish reaction kinetics. The nitro group itself, while a powerful directing group, can also participate in undesired side reactions under certain conditions.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of key palladium-catalyzed cross-coupling protocols for the functionalization of substituted nitropyridines. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each reaction, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents. By understanding the "why," researchers can better troubleshoot and adapt these protocols to their specific synthetic challenges. The protocols presented herein are curated from established literature, providing a reliable foundation for the synthesis of a diverse array of substituted nitropyridine derivatives.

The Challenge of Nitropyridines in Cross-Coupling

The primary obstacle in the palladium-catalyzed cross-coupling of nitropyridines stems from the inherent properties of the substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes. Furthermore, the strong electron-withdrawing effect of the nitro group can significantly impact the reactivity of the C-X (X = halide) bond, making oxidative addition, the first and often rate-limiting step in the catalytic cycle, more challenging.[4]

The selection of an appropriate ligand is therefore paramount to success. Bulky, electron-rich phosphine ligands are often employed to enhance the electron density on the palladium center, which facilitates oxidative addition and promotes the desired reductive elimination.[4][5] These ligands also create a sterically hindered environment around the metal, which can disfavor the coordination of the pyridine nitrogen and prevent the formation of inactive catalyst species.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[6] This reaction effects the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The base plays a crucial role in the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.[6]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R'-B(OR)₂ Base PdII_R Ar-Pd(II)L_n-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-Aryl-3-methyl-5-nitropyridines

This protocol provides a robust method for the Suzuki-Miyaura coupling of 2-chloro-3-methyl-5-nitropyridine with various arylboronic acids.[1]

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-3-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[1]

  • Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%) to the flask.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The typical solvent ratio of dioxane to water is 4:1.[1]

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).[1]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water100-1104-12Varies
[Pd(dppf)Cl₂]·CH₂Cl₂dppfK₂CO₃Dioxane/Water80-1004-12High

Heck Reaction: Olefin Functionalization of Nitropyridines

The Heck reaction is a powerful method for the formation of C-C bonds between an unsaturated halide and an alkene.[9] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatics.

Mechanistic Rationale

The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst.[10]

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Alkene_Complex Alkene Coordination PdII_Complex->Alkene_Complex Alkene MigIns Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L_n-X MigIns->PdII_Alkyl Alkene_Complex->MigIns BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product_Complex [Product-Pd(II)L_n-H]⁺X⁻ BetaElim->Product_Complex Base_Regen Base Product_Complex->Base_Regen - HX Product Ar-CH=CHR Product_Complex->Product Base_Regen->Pd0 Regeneration

Caption: Generalized catalytic cycle for the Heck reaction.

Detailed Protocol: Vinylation of a Halonitropyridine

This protocol provides a general method for the Heck coupling of a halonitropyridine with styrene.

Materials:

  • Halonitropyridine (e.g., 2-bromo-5-nitropyridine)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the halonitropyridine (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL).

  • Catalyst and Base Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Alkynylnitropyridines

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically co-catalyzed by palladium and copper.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide is followed by transmetalation with a copper acetylide species, which is generated in the copper cycle. Reductive elimination then affords the final product and regenerates the Pd(0) catalyst. The amine base is crucial for the formation of the copper acetylide and for neutralizing the hydrogen halide produced.[11]

Detailed Protocol: Coupling of a Halonitropyridine with a Terminal Alkyne

This protocol describes the synthesis of ethynyl-nitropyridine derivatives.[11]

Materials:

  • Halo-nitropyridine (e.g., 2-halo-5-nitropyridine)

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Toluene or THF (anhydrous, degassed)

  • Celite

Procedure:

  • Reaction Setup: To a dried, two-necked round-bottom flask under an inert atmosphere, add the 2-halo-5-nitropyridine (1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[11]

  • Solvent and Base Addition: Add anhydrous, degassed toluene or THF, followed by the amine base (3 equiv).[11]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise at room temperature.[11]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.[11]

  • Monitoring: Monitor the reaction progress by TLC.[11]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.[11]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography. Subsequent deprotection of the silyl group can be achieved under standard conditions to yield the terminal alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl halides.[12][13]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[13][14] The choice of a bulky, electron-rich phosphine ligand is critical to promote reductive elimination and prevent side reactions.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord H₂NR' PdII_Amine [Ar-Pd(II)L_n(H₂NR')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base - HB⁺X⁻ PdII_Amido Ar-Pd(II)L_n-NHR' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Amination of a Chloronitropyridine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chloronitropyridine with an aniline.

Materials:

  • Chloronitropyridine (e.g., 2-chloro-3-nitropyridine)

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the chloronitropyridine (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and quench with water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the product by flash chromatography.

Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling is a powerful and versatile cross-coupling reaction that joins an organozinc compound with an organic halide.[15] A key advantage of this reaction is the high functional group tolerance of the organozinc reagents.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from zinc to palladium, is a key step and its rate can be influenced by the nature of the organozinc reagent and the presence of additives.[15]

Preparation of Organozinc Reagents

Functionalized organozinc reagents can be prepared by several methods, including the direct insertion of activated zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. The choice of method depends on the desired substrate and its functional group compatibility.

Detailed Protocol: Coupling of a Bromonitropyridine with an Arylzinc Reagent

This protocol provides a general procedure for the Negishi coupling of a bromonitropyridine.

Materials:

  • Bromonitropyridine (e.g., 2-bromo-5-nitropyridine)

  • Arylzinc chloride solution (e.g., phenylzinc chloride in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the bromonitropyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the solution.

  • Organozinc Addition: Add the arylzinc chloride solution (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthetic landscape for substituted nitropyridines, enabling the construction of a vast array of complex molecules with applications in pharmaceuticals and materials science.[1] The protocols detailed in this guide provide a solid foundation for researchers to successfully employ Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings for the derivatization of these important heterocyclic scaffolds.

The key to success lies in a thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, and reaction conditions to overcome the inherent challenges posed by nitropyridine substrates. As the field of catalysis continues to evolve, the development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of these reactions, paving the way for the discovery of novel molecules with enhanced properties and functions.

References

  • Negishi, E. (n.d.). Negishi coupling. Wikipedia. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2014). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. National Institutes of Health. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Isley, N. A., et al. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Retrieved from [Link]

  • Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Isley, N. A., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications. Retrieved from [Link]

  • Singleton, D. A., & Matheu, M. I. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

  • Jayakumar, S., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction of various aryl bromides and styrene using complex Pd5 a. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Jayakumar, S., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. Retrieved from [Link]

  • D. D. D. D., & Hartwig, J. F. (2017, December 11). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Retrieved from [Link]

  • D. D. D. D., & Hartwig, J. F. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. PubMed. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of nitropyridine substrates. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, drawing from established literature and practical expertise to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Yields and Reaction Failures

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: My Suzuki coupling reaction with a nitropyridine halide is sluggish or results in a low yield of the desired product. What are the primary reasons for this?

A1: Senior Application Scientist Insights

Low yields in the Suzuki coupling of nitropyridines are a frequent challenge and can often be attributed to a combination of factors stemming from the inherent electronic properties of the substrate.

  • Catalyst Inhibition/Deactivation : The pyridine nitrogen, particularly in an electron-deficient ring system, can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst deactivation and a stalled reaction.[1][2]

  • Substrate Reactivity : While the electron-withdrawing nitro group can enhance the reactivity of the aryl halide towards oxidative addition, it also makes the pyridine ring susceptible to nucleophilic attack by the basic reaction medium, leading to side products.[3]

  • Side Reactions : Several side reactions can compete with the desired cross-coupling, significantly reducing the yield. These include:

    • Protodeboronation : The replacement of the boronic acid group with a hydrogen atom, a reaction often promoted by water and certain bases.[1][4]

    • Homocoupling : The self-coupling of the boronic acid to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.[1][5]

    • Dehalogenation : The replacement of the halogen atom on the nitropyridine with a hydrogen atom.[1][6]

Q2: How can I improve the yield of my reaction? What are the key parameters to optimize?

A2: A systematic optimization of the reaction conditions is crucial for improving yields. The most critical parameters to consider are the catalyst system (palladium source and ligand), the base, and the solvent.

Catalyst and Ligand Selection

The choice of ligand is paramount in couplings with nitropyridines. Bulky, electron-rich phosphine ligands are often essential to promote the desired catalytic cycle and prevent catalyst deactivation.[7][8]

  • Recommended Ligands : For challenging couplings involving electron-deficient substrates like nitropyridines, ligands such as XPhos , SPhos , and other Buchwald-type biaryl phosphines have shown significant success.[4][7][9] These ligands promote rapid oxidative addition and reductive elimination, outcompeting deactivation pathways.

  • Palladium Source : Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[1][6] Precatalysts can offer improved stability and catalytic activity.[6]

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhosHigh activity for a broad range of substrates, including electron-deficient ones.[9]1-2
Pd₂(dba)₃ / XPhosExcellent for sterically hindered and electron-poor substrates.[9]1-2
Pd(PPh₃)₄Readily available and a common starting point, but may have lower activity for challenging substrates.[7][10]2-5
[Pd(dppf)Cl₂]Good for a range of substrates and relatively air-stable.[3]2-3
Base Selection

The base plays a critical role in activating the boronic acid for transmetalation.[11] For sensitive nitropyridine substrates, the choice of base can significantly impact the outcome by minimizing side reactions.

  • Weaker vs. Stronger Bases : While stronger bases can facilitate the reaction, they may also promote decomposition of the nitropyridine starting material. A screening of bases is often necessary.

  • Commonly Used Bases :

    • Potassium Carbonate (K₂CO₃) : A common and effective base, often used in an aqueous solution.[4]

    • Potassium Phosphate (K₃PO₄) : A moderately strong base that is often effective in anhydrous conditions, which can help suppress protodeboronation.[1][4][11]

    • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can be effective in difficult couplings.[11]

Solvent and Temperature
  • Solvents : Anhydrous, degassed solvents are crucial to prevent side reactions like protodeboronation and catalyst oxidation. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[1][6][12]

  • Temperature : Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.[1]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Suzuki coupling of a nitropyridine halide. It is intended as a starting point, and optimization of the parameters mentioned above will likely be necessary for a specific substrate.

Materials:

  • Nitropyridine halide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask or reaction vial, add the nitropyridine halide, arylboronic acid, palladium precatalyst, and base.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of the Troubleshooting Workflow

G cluster_start Problem Identification cluster_catalyst Catalyst System Optimization cluster_base Base and Solvent Screening cluster_side_reactions Addressing Side Reactions cluster_end Successful Outcome start Low Yield or No Reaction catalyst Screen Ligands (e.g., XPhos, SPhos) start->catalyst Initial Step precatalyst Use a Precatalyst (e.g., Buchwald G3) catalyst->precatalyst If still low yield end Optimized Yield catalyst->end base Screen Bases (K₃PO₄, Cs₂CO₃) precatalyst->base Next Optimization solvent Use Anhydrous, Degassed Solvent (Dioxane, Toluene) base->solvent base->end protodeboronation Protodeboronation Observed? Use Boronic Ester (e.g., pinacol) or Anhydrous Conditions solvent->protodeboronation If side reactions persist protodeboronation->end

Caption: A workflow for troubleshooting low yields in nitropyridine Suzuki couplings.

Frequently Asked Questions (FAQs)

Q: What is the role of the nitro group in the Suzuki coupling of nitropyridines?

A: The nitro group is strongly electron-withdrawing, which has a dual effect on the reactivity of the nitropyridine substrate. On one hand, it activates the C-X (X = halogen) bond towards oxidative addition, which is the rate-determining step of the catalytic cycle.[13] On the other hand, it makes the pyridine ring more electron-deficient and susceptible to nucleophilic attack, which can lead to undesired side reactions.

Q: I am observing significant protodeboronation of my boronic acid. How can I mitigate this?

A: Protodeboronation is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.[1] To minimize this:

  • Use Boronic Esters : Pinacol esters of boronic acids are generally more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[14]

  • Anhydrous Conditions : Using anhydrous solvents and bases (like K₃PO₄) can significantly reduce the rate of protodeboronation.[4][15]

  • Fresh Reagents : Ensure that the boronic acid is of high purity and has not degraded during storage.

Q: Can I use a nitro group as the leaving group in a Suzuki coupling instead of a halogen?

A: Yes, recent developments in palladium-catalyzed cross-coupling have shown that nitroarenes can be used as electrophilic partners in Suzuki-Miyaura reactions.[10] However, this transformation is generally more challenging than using the corresponding halogenated analogues and often requires specialized, bulky biarylphosphine ligands like BrettPhos.[10]

Visualization of the Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (Nitropyridine) Ar-Pd(II)-X(L2) Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R      L₂ Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R (Product)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. (n.d.). Selection of appropriate catalysts for cross-coupling reactions with 2-Ethoxy-5-nitropyridin-4-amine.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Wikipedia. (n.d.). Boronic acid.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • National Institutes of Health. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
  • ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for a particularly challenging substrate: tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate. Researchers frequently report sluggish or incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from this and structurally similar electron-deficient heteroaromatic amines. This guide provides in-depth troubleshooting strategies, detailed protocols, and the chemical rationale behind them to help you achieve complete and clean deprotection.

Frequently Asked Questions (FAQs)
Q1: My standard Boc deprotection with 20-50% TFA in DCM is incomplete for tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate. What are the likely chemical causes?

A1: This is a common issue stemming from a combination of electronic and steric factors unique to your substrate. Standard conditions are often insufficient for three primary reasons:

  • Profound Electronic Deactivation: The 5-nitro group is a powerful electron-withdrawing group (EWG). Its presence, compounded by the protonation of the pyridine ring nitrogen under acidic conditions, severely reduces the electron density across the entire aromatic system. This deactivation extends to the carbamate's carbonyl oxygen, making the initial and essential protonation step of the deprotection mechanism significantly less favorable.[1]

  • Steric Hindrance: The 2-methyl group, being ortho to the carbamate, creates steric congestion around the reaction center. This can impede the approach of the acid and any scavenger molecules, further slowing down the reaction rate.[2]

  • Carbamic Acid Stability: The resulting amine product is extremely non-basic due to the EWG. While the carbamic acid intermediate is typically highly unstable, any electronic stabilization from the deactivated ring could slightly reduce its rate of decarboxylation, the final step in liberating the free amine.[3][4]

G cluster_substrate tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate cluster_factors Key Deactivating Factors mol steric Steric Hindrance steric->mol Hinders Reagent Approach electronic Electronic Deactivation electronic->mol Reduces Carbonyl Basicity protonation Pyridine Protonation protonation->mol Further Deactivates Ring System G start Dissolve Substrate in min. DCM add_scavenger Add TIS Scavenger (5 vol%) start->add_scavenger cool Cool to 0 °C (Ice Bath) add_scavenger->cool add_tfa Add Neat TFA (Slowly) cool->add_tfa warm Warm to RT, Stir 1-3 h add_tfa->warm monitor Monitor by LC-MS/TLC (Check for SM) warm->monitor decision Reaction Complete? monitor->decision workup Concentrate in vacuo decision->workup Yes extend Extend Time or Warm to 40 °C decision->extend No precipitate Triturate with Cold Et2O workup->precipitate isolate Filter/Centrifuge to Isolate TFA Salt precipitate->isolate extend->monitor

Caption: Recommended workflow for challenging Boc deprotections.

The final product will be the amine trifluoroacetate salt, which is typically a solid. To obtain the free amine, you can dissolve the salt in a suitable solvent and neutralize it with a mild base (e.g., saturated NaHCO₃ solution or DIPEA) followed by extraction.

Detailed Experimental Protocols
Protocol 1: Deprotection with Neat Trifluoroacetic Acid (TFA)

This protocol is a robust starting point for difficult-to-deprotect substrates.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate (1.0 eq).

  • Dissolution: Dissolve the substrate in a minimal amount of anhydrous dichloromethane (DCM) (e.g., 2 mL per 100 mg of substrate).

  • Scavenger Addition: Add triisopropylsilane (TIS, ~5% of the total planned TFA volume).

  • Acid Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add neat TFA (10-20 eq, e.g., 1-2 mL per 100 mg of substrate) dropwise via syringe. The reaction may exotherm slightly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction releases CO₂ and tert-butyl cation (quenched by TIS), so ensure the system is not sealed. [3]6. Monitoring: After 1 hour, take a small aliquot, dilute it, neutralize it carefully, and analyze by TLC or LC-MS to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (in a well-ventilated hood) to remove the excess TFA and DCM. The residue will be the crude amine TFA salt.

  • Isolation: Add cold diethyl ether to the residue and agitate (triturate) to precipitate the salt as a solid. Collect the solid by filtration, wash with more cold ether, and dry under vacuum.

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

This is an excellent alternative if TFA fails or is not desired.

  • Preparation: Add the tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate (1.0 eq) to a dry round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (10-20 eq) directly to the solid substrate.

  • Reaction: Stir the resulting solution or suspension at room temperature for 2-6 hours. The reaction progress can be monitored by LC-MS.

  • Workup & Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the amine hydrochloride salt. Triturate with cold diethyl ether or tert-butyl methyl ether (MTBE) to remove any non-polar impurities, filter, and dry under vacuum.

Underlying Mechanism

Understanding the reaction pathway is key to effective troubleshooting. The acid-catalyzed Boc deprotection proceeds via an E1 elimination mechanism.

G BocNHR ProtonatedBoc BocNHR->ProtonatedBoc + H⁺ (Slow for EWG substrates) ProtonatedBoc->p1 CarbamicAcid CarbamicAcid->p2 Unstable Intermediate Amine tBuCation t-Bu⁺ CO2 CO₂ p1->CarbamicAcid p1->tBuCation p2->Amine p2->CO2

Caption: General mechanism for acid-catalyzed Boc deprotection. [3][4][5]

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism. Organic Chemistry (YouTube). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ScienceDirect. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3-Methoxypropylamine. ResearchGate. [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Pyridinyl indole N-Boc deprotection scope. ResearchGate. [Link]

  • How can I deprotect esters using TFA? ResearchGate. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]

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Technical Support Center: Purification of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Q1: My crude product is a dark, sticky oil instead of the expected solid. What's the first step?

A1: An oily or discolored crude product typically points to three main culprits: residual high-boiling solvents (like DMF or DMSO), the presence of highly polar impurities, or potential product degradation.

  • Initial Action: Your first step should be a simple trituration or solvent slurry . This process involves stirring the crude oil in a solvent where the desired product is sparingly soluble, but the impurities are either highly soluble or remain insoluble.

  • Application Scientist's Insight: The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the polarity of the molecule and can sometimes lead to the formation of colored byproducts. A slurry with a non-polar solvent like hexanes or a slightly more polar solvent like diethyl ether can effectively "wash" away many impurities and induce crystallization of the desired product. A procedure in Organic Syntheses demonstrates a similar slurry technique with a hexane/dichloromethane mixture to purify a solid product from a reaction mixture.[1]

Q2: What are the most likely impurities in my crude product?

A2: Understanding potential impurities is key to designing an effective purification strategy. The most common impurities arise from the typical synthesis route, which involves the reaction of 3-amino-2-methyl-5-nitropyridine with di-tert-butyl dicarbonate (Boc₂O).

Impurity TypeChemical NameReason for Presence
Starting Material 3-amino-2-methyl-5-nitropyridineIncomplete reaction.
Reagent Di-tert-butyl dicarbonate (Boc₂O)Used in excess; unreacted.
Reagent Byproduct tert-ButanolFormed during the reaction.
Side Product Di-Boc protected amineOver-reaction of the starting amine.
Degradation Product 2-methyl-5-nitropyridin-3-amineLoss of the Boc group (de-protection).

Q3: My compound appears to be decomposing on my silica gel column. The collected fractions show a new, more polar spot on TLC. What is happening?

A3: This is a classic sign of the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. Standard silica gel is inherently acidic (pKa ≈ 4-5) and can readily protonate the carbamate, leading to its collapse and the release of isobutylene and carbon dioxide, regenerating the starting amine.

  • Immediate Solution: Deactivate the silica gel. This is achieved by incorporating a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) , into the mobile phase (eluent).[2] This neutralizes the acidic sites on the silica surface, protecting your acid-sensitive compound.

  • Alternative Strategy: If deactivation is insufficient, consider switching to a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can have different selectivity compared to silica.

Q4: I'm struggling with recrystallization. My product either "oils out" or my recovery is very low. How can I optimize this?

A4: Recrystallization failure is almost always a solvent issue. "Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Low recovery means the product is too soluble in the chosen solvent, even at low temperatures.

  • Systematic Approach: A systematic solvent screen is essential. Test the solubility of your crude product in a range of solvents at both room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the product poorly at room temperature but completely at elevated temperatures.

  • Solvent Pairs: If a single solvent doesn't work, a two-solvent system (one "soluble" solvent and one "anti-solvent") is often effective. Dissolve the crude product in a minimal amount of the "soluble" solvent at an elevated temperature, then slowly add the "anti-solvent" until turbidity (cloudiness) persists. Allow the solution to cool slowly. A common pair for moderately polar compounds is Ethyl Acetate/Hexane.

Section 2: In-Depth Purification Protocols & Workflows

This section provides detailed, step-by-step methodologies for purifying your product, grounded in established chemical principles.

Workflow for Selecting a Purification Strategy

Before proceeding to a specific protocol, use this decision tree to select the most appropriate starting point based on an initial Thin Layer Chromatography (TLC) analysis of your crude product.

Purification_Workflow start Analyze Crude Product by TLC decision1 How does the TLC look? start->decision1 path1 Single major spot with baseline impurities decision1->path1 Clean path2 Multiple spots with significant separation (ΔRf > 0.2) decision1->path2 Moderately Complex path3 Multiple spots with poor separation (ΔRf < 0.2) decision1->path3 Very Complex action1 Proceed to Protocol 1: Recrystallization or Slurry path1->action1 action2 Proceed to Protocol 2: Flash Column Chromatography (Isocratic or simple gradient) path2->action2 action3 Proceed to Protocol 2: Flash Column Chromatography (Shallow gradient elution) path3->action3 action4 Consider alternative purification methods (e.g., Preparative HPLC) action3->action4 If separation fails

Sources

Preventing decomposition of nitropyridine intermediates during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing In-process Decomposition for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of nitropyridine intermediates. As crucial building blocks in the pharmaceutical and agrochemical industries, the stability of nitropyridine intermediates is paramount to achieving high yields and purity.[1] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of nitropyridine synthesis and prevent unwanted decomposition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of nitropyridine intermediates, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Yield of the Desired Nitropyridine

Symptom: After the reaction and work-up, you observe a low yield of the nitropyridine product, or none at all. TLC analysis may show the consumption of starting material without the formation of the expected product spot.

Potential Causes & Solutions:

  • Decomposition due to Excessive Heat: Nitration reactions are often highly exothermic.[2] Poor temperature control can lead to a thermal runaway, causing decomposition of the starting material or the nitropyridine product.[3]

    • Solution: Implement rigorous temperature control. Use an ice bath or a cryocooler to maintain the recommended reaction temperature. Add the nitrating agent slowly and dropwise to dissipate the heat generated.[4] For larger-scale reactions, consider using a continuous flow reactor, which offers superior heat transfer and minimizes the risk of thermal runaway.[5]

  • Hydrolytic Decomposition: The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of nitropyridine intermediates. This is particularly relevant during aqueous work-up procedures.[6]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. During work-up, minimize the time the nitropyridine intermediate is in contact with aqueous acidic or basic solutions. Quenching the reaction by pouring it onto crushed ice can help to rapidly dilute the acid and dissipate heat, but subsequent extraction should be performed promptly.[4]

  • Incorrect Reaction Conditions for Pyridine Nitration: The pyridine ring is electron-deficient and is deactivated towards electrophilic aromatic substitution, especially after protonation of the nitrogen in strong acid. Standard nitrating conditions that are effective for benzene are often insufficient for pyridine.

    • Solution: For direct nitration of unsubstituted pyridine, harsh conditions such as high temperatures (e.g., 300-330 °C) with fuming nitric and sulfuric acid may be necessary, though this can lead to side products. A milder and often more effective alternative is to first synthesize the pyridine N-oxide. The N-oxide activates the ring towards electrophilic substitution, primarily at the 4-position. The N-oxide can then be deoxygenated in a subsequent step.

Issue 2: Formation of Multiple Byproducts

Symptom: TLC or HPLC analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.

Potential Causes & Solutions:

  • Over-Nitration: The same harsh conditions required for mono-nitration can sometimes lead to the formation of di- or even tri-nitrated products, especially if the pyridine ring is activated with electron-donating groups.

    • Solution: Carefully control the stoichiometry of the nitrating agent, using only a slight excess.[4] Add the nitrating agent slowly and at a low temperature to maintain a low concentration of the active nitrating species. Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the desired mono-nitrated product is maximized.[4]

  • Formation of Positional Isomers: Direct nitration of substituted pyridines can lead to a mixture of isomers.

    • Solution: To achieve regioselectivity, it is often necessary to employ a directing group strategy or start from a pre-functionalized pyridine ring where the position of nitration is controlled. The use of pyridine N-oxides is a common strategy to direct nitration to the 4-position.

  • Nucleophilic Substitution of the Nitro Group: The nitro group, particularly when positioned ortho or para to the ring nitrogen, can act as a leaving group in the presence of strong nucleophiles. This can lead to byproducts where the nitro group is displaced.[7]

    • Solution: If your reaction involves nucleophiles, be mindful of the potential for nitro group displacement. This can sometimes be minimized by using less nucleophilic reagents, lowering the reaction temperature, or using a solvent that does not promote nucleophilic aromatic substitution.

  • Ring-Opening Reactions: In the presence of strong nucleophiles like hydroxide ions, some nitropyridines can undergo ring-opening to form transient intermediates that can then lead to a variety of decomposition products.[8]

    • Solution: Avoid the use of strong, hard nucleophiles if possible. If a basic work-up is necessary, use a milder base like sodium bicarbonate and keep the contact time to a minimum.

Issue 3: Product Decomposition During Purification

Symptom: The purity of the isolated product decreases over time, or decomposition is observed during purification techniques like column chromatography or distillation.

Potential Causes & Solutions:

  • Thermal Decomposition on Stationary Phase: Silica gel, being slightly acidic, can catalyze the decomposition of sensitive nitropyridine intermediates, especially when heated by the solvent front during column chromatography.

    • Solution: Use a deactivated stationary phase, such as neutral alumina or silica gel that has been treated with a base like triethylamine. Keep the column cool if necessary. Flash chromatography is often preferred over long-duration gravity chromatography to minimize the contact time of the compound with the stationary phase.

  • Photodegradation: Many nitroaromatic compounds are sensitive to light and can undergo photochemical degradation.[9]

    • Solution: Protect the reaction and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil. Work in a dimly lit area when possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nitropyridine decomposition?

A1: There is no single primary mechanism, as decomposition is highly dependent on the specific structure of the nitropyridine and the conditions it is exposed to. However, common decomposition pathways include:

  • Thermal Decomposition: Often initiated by the homolytic cleavage of the C-NO2 bond, leading to radical species that can propagate further reactions.[3]

  • Hydrolysis: Nucleophilic attack of water or hydroxide ions on the electron-deficient pyridine ring, which can lead to substitution of the nitro group or ring-opening.[6] The rate of hydrolysis is often pH-dependent.

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, or amino groups by various reducing agents or even under certain nucleophilic conditions.

  • Photodegradation: Absorption of UV light can excite the molecule, leading to bond cleavage and rearrangement.[9]

Q2: How does pH affect the stability of nitropyridine intermediates?

A2: The pH of the reaction medium and during work-up is critical. Under strongly acidic conditions, the pyridine nitrogen is protonated, which further deactivates the ring to electrophilic attack but can also influence its stability. In strongly basic media, nitropyridines are susceptible to nucleophilic attack by hydroxide ions, which can lead to hydrolysis and other decomposition pathways.[10] For many nitropyridines, maintaining a near-neutral pH is often optimal for stability.

Q3: What are the best solvents for nitropyridine synthesis?

A3: The choice of solvent depends on the specific reaction. For nitration, concentrated sulfuric acid often serves as both the catalyst and the solvent.[11] For subsequent reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can solubilize the polar nitropyridine intermediates and are generally non-nucleophilic.[12][13] However, it is crucial to use anhydrous solvents to prevent hydrolysis.

Q4: How can I monitor my nitropyridine synthesis for decomposition?

A4: Regular monitoring of the reaction progress is key to preventing decomposition.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of products and byproducts. Streaking or the appearance of new, lower Rf spots can indicate decomposition.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the concentration of reactants, products, and impurities. A stability-indicating HPLC method can be developed to track the formation of specific degradation products.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to determine the absolute purity of the product and quantify impurities without the need for a reference standard of the impurity.[5]

Visualizing Decomposition and Prevention

To better understand the factors leading to the decomposition of nitropyridine intermediates and the strategies to prevent it, the following diagrams illustrate key concepts.

DecompositionPathways Common Decomposition Pathways for Nitropyridine Intermediates Nitropyridine Nitropyridine Intermediate Decomposition_Products Decomposition Products (e.g., Aminopyridines, Pyridinones, Ring-Opened Species) Nitropyridine->Decomposition_Products degrades to Thermal_Stress Thermal Stress (e.g., Exothermic Runaway) Thermal_Stress->Nitropyridine leads to Hydrolytic_Conditions Hydrolytic Conditions (H2O, Acid/Base) Hydrolytic_Conditions->Nitropyridine leads to Nucleophiles Strong Nucleophiles Nucleophiles->Nitropyridine leads to UV_Light UV Light Exposure UV_Light->Nitropyridine leads to

Caption: Factors leading to the decomposition of nitropyridine intermediates.

PreventionStrategies Preventative Strategies for Nitropyridine Stability Stable_Nitropyridine Stable Nitropyridine Intermediate Temp_Control Strict Temperature Control (e.g., Cryocooler, Slow Addition) Temp_Control->Stable_Nitropyridine ensures Anhydrous_Conditions Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) Anhydrous_Conditions->Stable_Nitropyridine ensures pH_Control Careful pH Management (Mild Bases, Prompt Work-up) pH_Control->Stable_Nitropyridine ensures Reaction_Monitoring In-Process Reaction Monitoring (TLC, HPLC) Reaction_Monitoring->Stable_Nitropyridine ensures

Caption: Key strategies to maintain the stability of nitropyridine intermediates.

Experimental Protocols

Protocol 1: General Procedure for Controlled Nitration of a Pyridine N-Oxide

This protocol outlines a general method for the nitration of a pyridine N-oxide, emphasizing the control of reaction parameters to minimize decomposition.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the pyridine N-oxide (1 equivalent).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 3-5 equivalents) to the flask while maintaining the internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2-3 equivalents) at 0 °C.

  • Slow Addition: Add the nitrating mixture dropwise to the stirred solution of the pyridine N-oxide in sulfuric acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature (often between 0 °C and room temperature) for the required time. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Neutralization: Cautiously neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the pH is approximately 7-8. Be aware of potential foaming.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrated pyridine N-oxide.

  • Purification: Purify the crude product by recrystallization or column chromatography on neutral alumina or deactivated silica gel.

Protocol 2: HPLC Method for Monitoring Reaction Progress and Stability

This protocol provides a starting point for developing an HPLC method to monitor the synthesis of a nitropyridine intermediate.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape, is often a good starting point.

    • Example Gradient: 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The λmax of the nitropyridine, typically in the UV range. A diode array detector can be used to monitor multiple wavelengths.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The emergence of new, unexpected peaks may indicate the formation of byproducts or degradation products.

Quantitative Data Summary

The following table summarizes key parameters that influence the stability of nitropyridine intermediates. These are general guidelines, and optimal conditions should be determined experimentally for each specific compound.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature Uncontrolled exotherms, high temperatures (>100 °C for many intermediates)Maintain reaction temperature as low as feasible (e.g., 0-25 °C for many steps)Minimizes thermal decomposition and side reactions.[2]
pH Strong basic conditions (pH > 10), prolonged exposure to strong acidsNear-neutral (pH 6-8) for storage and work-up when possible. Use of mild bases (e.g., NaHCO₃) for neutralization.Avoids acid- or base-catalyzed hydrolysis and ring-opening.[6][10]
Water Content Presence of water in solvents and reagentsUse of anhydrous solvents and reagents; perform reactions under an inert atmosphere.Prevents hydrolytic decomposition of the intermediate.
Light Exposure Direct sunlight or UV lightUse of amber glassware or protection from light.Prevents photochemical degradation.[9]

References

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  • BenchChem. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
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Technical Support Center: A Troubleshooting Guide for Buchwald-Hartwig Reactions with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of electron-deficient pyridines. This class of substrates presents unique difficulties, primarily due to the electronic properties of the pyridine ring. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Conversion: The Persistent Problem

Q: I'm attempting a Buchwald-Hartwig amination with an electron-deficient pyridine, but I'm observing very low or no product formation. What are the likely causes and how can I troubleshoot this?

A: This is the most common issue when working with pyridine substrates. The root causes are often multifaceted, stemming from catalyst inhibition and suboptimal reaction conditions. Here is a systematic approach to diagnosing and solving the problem:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst.[1][2] This coordination can lead to the formation of catalytically inactive or less active species, effectively "poisoning" the catalyst and stalling the reaction.[2] This effect is particularly pronounced with 2-substituted pyridines.[2]

    • Solution: The key is to use bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which disfavors the binding of the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series have demonstrated considerable success in these couplings.[1][4] N-heterocyclic carbene (NHC)-based ligands can also be highly effective.[1][5]

  • Inadequate Ligand Selection: The choice of ligand is paramount and extends beyond simply preventing catalyst inhibition. The ligand's electronic and steric properties directly influence the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. For electron-deficient pyridines, a ligand that can accelerate these steps is crucial for an efficient reaction.

    • Solution: It is often necessary to screen a panel of ligands to identify the optimal choice for your specific substrate combination. Biaryl phosphine ligands are a robust starting point for challenging couplings.[1]

  • Suboptimal Base Selection: The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile.[3] The choice of base is highly dependent on the pKa of the amine, the solvent, and the presence of any base-sensitive functional groups on your substrates.

    • Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a workhorse in Buchwald-Hartwig chemistry and is often effective.[1] However, if your substrates are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures or longer reaction times.[1][2] The use of soluble organic bases, such as DBU, is an emerging alternative for sensitive substrates.[6]

  • Solvent Issues: The solvent not only dictates the solubility of your reagents but also influences the stability and reactivity of the catalytic species.

    • Solution: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig reactions.[7][8] For more polar substrates, solvents like tetrahydrofuran (THF) or tert-butanol (t-BuOH) may be beneficial.[1][2] It is critical to use anhydrous and thoroughly degassed solvents to prevent the decomposition of the catalyst and air-sensitive reagents.[1] Avoid coordinating solvents, such as pyridine itself, which can inhibit the reaction.[2][9]

Side Reactions: The Rise of Unwanted Products

Q: My reaction is producing a significant amount of a side product where the halide on my pyridine is replaced by a hydrogen atom (hydrodehalogenation). How can I suppress this?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[2][3] It typically arises from β-hydride elimination from the palladium-amido intermediate, a step that competes with reductive elimination.[2][3]

  • Ligand Modification: The steric and electronic properties of the ligand can be tuned to favor reductive elimination over β-hydride elimination.

    • Solution: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, thereby outcompeting the β-hydride elimination pathway.[2] Ligands such as BrettPhos and RuPhos have been specifically designed to minimize this side reaction.[2][10]

  • Choice of Amine: The structure of the amine coupling partner can influence the propensity for hydrodehalogenation.

    • Solution: Primary amines are more prone to causing hydrodehalogenation than secondary amines.[2] If your synthetic route allows, using a secondary amine may be advantageous.

  • Reaction Conditions: Fine-tuning the reaction parameters can also help to minimize this unwanted side reaction.

    • Solution: Lowering the reaction temperature slightly may be beneficial, provided the desired reaction still proceeds at a reasonable rate.[2]

N-Arylation vs. C-Arylation of Aminopyridines

Q: I am trying to perform a Buchwald-Hartwig reaction on an aminopyridine, but I am getting a mixture of N-arylated and C-arylated products. How can I control the selectivity?

A: This is a known challenge when the substrate itself contains a nucleophilic nitrogen. The palladium catalyst can potentially catalyze both the desired N-arylation and an undesired C-H activation/arylation on the pyridine ring.

  • Ligand Control: The ligand can play a crucial role in directing the regioselectivity of the reaction.

    • Solution: Bidentate ligands, such as Xantphos, are often employed to enhance the selectivity for N-arylation. The geometry imposed by a bidentate ligand can disfavor the C-H activation pathway. A comparative study on the amination of 2,4-dichloropyridine demonstrated high regioselectivity at the C-2 position using a Xantphos-based catalyst.[1]

  • Reaction Conditions: The reaction conditions can also be optimized to favor N-arylation.

    • Solution: Carefully controlling the stoichiometry of the reagents, particularly the base, can sometimes influence the selectivity. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate may also help to suppress the undesired C-arylation.

Data-Driven Recommendations

To aid in your experimental design, the following tables summarize commonly used ligands and bases for Buchwald-Hartwig aminations of electron-deficient pyridines.

Table 1: Recommended Ligands for Challenging Pyridine Couplings

LigandStructureKey FeaturesTypical Applications
XPhos

Bulky, electron-rich biaryl phosphine.[1][4]General purpose for challenging couplings, including heteroaryl halides.[4]
SPhos

Similar to XPhos with a different substitution pattern.Effective for a broad range of substrates.
RuPhos

Designed to minimize hydrodehalogenation.[2]Ideal for reactions prone to this side product.
BrettPhos

Very bulky ligand, good for primary amines.[10]Minimizes hydrodehalogenation, especially with primary amines.[2][10]
Josiphos-type

Ferrocene-based ligand.[1]Effective for coupling heteroaryl chlorides.[4]
Xantphos

Bidentate ligand with a large bite angle.Promotes regioselectivity in substrates with multiple reactive sites.[1]

Table 2: Guide to Base Selection

BasepKa (Conjugate Acid)AdvantagesDisadvantages
NaOtBu ~19High reactivity, allows for lower catalyst loadings and faster reactions.[10]Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[10]
LHMDS ~26Useful for substrates with protic functional groups and for low-temperature aminations.[10]Can be more expensive and requires careful handling.
Cs₂CO₃ ~10.3Excellent functional group tolerance.[1]Often requires higher catalyst loadings and longer reaction times.[1][10]
K₃PO₄ ~12.3Good functional group tolerance, economically attractive.[1][10]May require higher temperatures and longer reaction times.[1][2]

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Bromopyridine

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific substrates.

Materials:

  • Electron-deficient bromopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the electron-deficient bromopyridine and the amine to the Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams and Workflows

The Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. Understanding this cycle is crucial for rational troubleshooting.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex Ligand Exchange (Amine) Amido_complex L-Pd(II)(Ar)(Amide) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

This decision tree provides a logical path for troubleshooting reactions with low or no conversion.

Troubleshooting_Workflow Start Low/No Conversion Check_Ligand Is the ligand appropriate? (Bulky, electron-rich) Start->Check_Ligand Screen_Ligands Screen a panel of ligands (XPhos, SPhos, RuPhos) Check_Ligand->Screen_Ligands No Check_Base Is the base strong enough? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Stronger_Base Switch to a stronger base (e.g., NaOtBu) Check_Base->Stronger_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Stronger_Base->Check_Temp Increase_Temp Increase temperature (80-110 °C) Check_Temp->Increase_Temp No Check_Reagents Are reagents pure and dry? Check_Temp->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Purify starting materials Use anhydrous/degassed solvent Check_Reagents->Purify_Reagents No Success Reaction Successful Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low conversion.

References

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

  • Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes | Organometallics - ACS Publications. Available at: [Link]

  • Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]

  • Table 3 . Hetero-aromatic substrates for Buchwald-Hartwig coupling - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Navigating Regioselectivity in the Functionalization of Substituted 3-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with substituted 3-aminopyridines. This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into controlling the regiochemical outcomes of your reactions. The inherent electronic complexity of the 3-aminopyridine scaffold often leads to challenges in achieving desired isomer purity. Here, we will dissect these challenges and provide robust, actionable troubleshooting strategies in a practical question-and-answer format.

Foundational Concepts: The Electronic Tug-of-War in 3-Aminopyridine

Before troubleshooting, it's crucial to understand the underlying principles governing the reactivity of the 3-aminopyridine ring. The regiochemical outcome of any reaction is dictated by a delicate balance between the directing effects of the amino group and the inherent electronics of the pyridine ring.

  • The Amino Group (-NH₂): Located at the C3 position, the amino group is a powerful activating group. Through resonance, it donates electron density to the ring, primarily at the positions ortho (C2, C4) and para (C6) to itself. This makes these positions more susceptible to electrophilic attack.[1][2]

  • The Pyridine Nitrogen: The ring nitrogen is electronegative and exerts a strong inductive electron-withdrawing effect, deactivating the entire ring towards electrophilic substitution, especially at the ortho (C2, C6) and para (C4) positions.[3] It also possesses a lone pair, making it a Lewis basic site that can coordinate to acids or metal catalysts, profoundly influencing reactivity.

This creates an electronic conflict: the -NH₂ group activates the C2, C4, and C6 positions, while the ring nitrogen deactivates them. The ultimate regioselectivity depends on which effect dominates under specific reaction conditions.

Figure 1: Competing electronic effects in 3-aminopyridine.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the functionalization of 3-aminopyridines, structured by reaction type.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q1: I'm attempting a halogenation/nitration on my substituted 3-aminopyridine and getting a mixture of 2-, 4-, and 6-isomers. Why is this happening and how can I control it?

A1: This is a classic problem stemming from the electronic conflict described above. The strong activation from the amino group at C2, C4, and C6 competes with the deactivation by the ring nitrogen at C2 and C6. The result is often a mixture of products, as the energy barriers for substitution at these positions are very similar.

Troubleshooting Workflow:

EAS_Troubleshooting start Poor Regioselectivity in EAS protect_amine Protect the Amino Group (e.g., -NHPiv, -NHBoc) start->protect_amine modify_conditions Modify Reaction Conditions (Solvent, Temp, Reagent) start->modify_conditions dom Use Directed ortho-Metalation (DoM) start->dom outcome1 Improved C4/C6 Selectivity (Steric hindrance at C2) protect_amine->outcome1 outcome2 Favor Kinetic or Thermodynamic Product modify_conditions->outcome2 outcome3 Precise C2 or C4 Functionalization dom->outcome3

Figure 2: Decision tree for troubleshooting EAS regioselectivity.

Corrective Actions:

  • Protect the Amino Group: This is the most common and effective strategy. Converting the highly activating -NH₂ group to a less activating amide (e.g., pivaloyl, -NHPiv) has two major benefits.[4]

    • Electronic Moderation: It tempers the strong activating effect, allowing the inherent directing effects of the pyridine ring and other substituents to have more influence.

    • Steric Hindrance: The bulky protecting group can sterically block the C2 position, making electrophilic attack at the C4 or C6 positions more favorable.

  • Modify Reaction Conditions: Regioselectivity can sometimes be tuned by altering reaction parameters.

    • Temperature: Lower temperatures may favor the kinetically controlled product, which could be different from the thermodynamic product formed at higher temperatures.

    • Solvent: Solvent polarity can influence the stability of charged intermediates (sigma complexes), potentially favoring one substitution pathway over another.

    • Reagent Choice: A bulkier electrophilic reagent may be sterically hindered from attacking the C2 position, thus favoring C4 or C6.

  • Use Directed ortho-Metalation (DoM): For precise control, DoM is a powerful tool. After protecting the amine as a pivalamide or carbamate, it can act as a directed metalation group (DMG). Treatment with a strong base (like n-BuLi or LDA) selectively removes a proton from an adjacent position (typically C4, as C2 is electronically disfavored for deprotonation).[4][5] The resulting organometallic intermediate can then be quenched with an electrophile to achieve highly regioselective C4-functionalization.

Issue 2: Unpredictable Results in Palladium-Catalyzed Cross-Coupling

Q2: My Suzuki-Miyaura coupling on a halo-substituted 3-aminopyridine is giving low yield, or I'm seeing C-H activation at unintended positions. What's going wrong?

A2: Palladium-catalyzed reactions on aminopyridines are complicated by the presence of two potential coordination sites for the metal catalyst: the pyridine nitrogen and the amino group.[6][7] This can lead to catalyst inhibition (forming inactive complexes) or undesired C-H activation if the catalyst is directed to the wrong position.[8][9]

Troubleshooting Strategy:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. The ligand's steric and electronic properties dictate the catalyst's behavior and can prevent unwanted coordination.

    • Bulky, Electron-Rich Ligands: Ligands like Xantphos or Buchwald's biaryl phosphines can promote the desired oxidative addition/reductive elimination cycle while discouraging catalyst sequestration by the nitrogen atoms.

LigandStructure TypeKey Features & Application
Xantphos BidentateWide bite angle, promotes reductive elimination. Good for preventing catalyst deactivation in N-heterocyclic substrates.
SPhos / XPhos Monodentate BiarylBulky and electron-rich. Highly active for C-N and C-C couplings, often overcoming catalyst inhibition.
PPh₃ MonodentateGeneral-purpose, but often insufficient for challenging substrates like aminopyridines where catalyst poisoning is an issue.
  • Re-evaluate Base and Solvent: The base and solvent system can influence the equilibrium between active and inactive catalyst species. Screening different combinations (e.g., K₂CO₃ in dioxane/water vs. Cs₂CO₃ in THF) is often necessary.

  • Protect the Amino Group: As with EAS, protecting the -NH₂ group can prevent it from interfering with the catalyst, often leading to cleaner reactions and higher yields.

Issue 3: Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q3: I have a 3-aminopyridine with leaving groups at C2 and C6. The nucleophile is attacking the wrong position. How can I predict and control the outcome?

A2: In SNAr reactions, the regioselectivity is governed by the position of the leaving group relative to electron-withdrawing groups (EWGs), which stabilize the negative charge in the intermediate Meisenheimer complex.[10] In a pyridine ring, the ring nitrogen itself is a powerful EWG.

  • Predicting Reactivity: A leaving group at a position ortho or para to the ring nitrogen (i.e., C2, C6, C4) is highly activated for SNAr. For a substrate like 2,6-dichloro-3-aminopyridine, both chlorines are activated. However, the C2 position is generally more electron-deficient due to the combined inductive effects of the adjacent ring nitrogen and the C3-amino group.[10][11] Therefore, nucleophilic attack is often favored at C2.

  • Controlling the Outcome:

    • Sterics: A very bulky nucleophile may be sterically hindered from attacking the C2 position, especially if there is a substituent at C3, leading to preferential attack at C6.

    • Temperature: Kinetic vs. thermodynamic control can play a role. The kinetically favored product (often from attack at the most electrophilic site, C2) is usually formed at lower temperatures.[10] The thermodynamically more stable product might be favored at higher temperatures.

Key Experimental Protocols

Protocol 1: Regioselective C4-Bromination via Pivaloyl Protection

This protocol demonstrates how to direct an electrophile to the C4 position by using a bulky protecting group to block the C2 position.

Step 1: Protection of 3-Aminopyridine

  • Dissolve 3-aminopyridine (1.0 equiv) in anhydrous pyridine or CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-(pyridin-3-yl)pivalamide.

Step 2: C4-Bromination

  • Dissolve N-(pyridin-3-yl)pivalamide (1.0 equiv) in a suitable solvent (e.g., CCl₄ or CH₃COOH).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) in portions.

  • Heat the reaction to reflux (or as required) and monitor by TLC/LC-MS. The steric bulk of the pivaloyl group will disfavor substitution at C2, directing bromination primarily to C4.

  • After completion, cool the reaction, dilute with CH₂Cl₂, and wash with aqueous sodium thiosulfate solution, followed by saturated NaHCO₃ and brine.

  • Dry, concentrate, and purify by column chromatography to isolate the 4-bromo-N-(pyridin-3-yl)pivalamide. The pivaloyl group can be removed under acidic or basic conditions if desired.

Protocol 2: Selective SNAr on 2,6-Dichloro-3-nitropyridine

This protocol illustrates how kinetic control can be used to achieve selective substitution at the C2 position, which is activated by both the ortho ring nitrogen and the ortho nitro group.[10]

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 equiv) in a polar aprotic solvent like THF or acetonitrile.

  • Cool the solution to 0 °C or lower (e.g., -20 °C) to ensure kinetic control.

  • Prepare a separate solution of the amine nucleophile (e.g., piperazine, 1.1 equiv) and a non-nucleophilic base like DIPEA (1.5 equiv) in the same solvent.

  • Add the nucleophile solution dropwise to the cold solution of the pyridine substrate over 30 minutes.

  • Maintain the low temperature and stir the reaction, monitoring carefully by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the C2-substituted product. The inductive effect of the nitro group makes C2 more electron-deficient than C6, leading to a faster reaction at that site under kinetically controlled conditions.[10]

References

  • Duncton, M. A. J. (2012). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Synlett, 23(12), 1816–1820. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • Wang, C., et al. (2024). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η6-Coordination: Role of Meisenheimer Intermediate Coordination Ability. Molecules, 29(1), 227. [Link]

  • Comins, D. L., & O'Connor, S. (1987). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 52(1), 101-103. [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]

  • Wilhelmsen, C. A., et al. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 16(12), 3348–3351. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

Sources

Technical Support Center: Managing Exotherms in the Nitration of 2-Methyl-3-Aminopyridine Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-methyl-3-aminopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for managing the significant exothermic potential of this reaction. The following question-and-answer format addresses common challenges and provides actionable solutions grounded in established safety protocols and reaction chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Spike (Runaway Reaction)

Question: During the addition of the nitrating mixture to my solution of 2-methyl-3-aminopyridine, I observed a sudden and uncontrollable rise in temperature, leading to the release of brown fumes (likely NOx). What caused this runaway reaction, and how can I prevent it?

Answer: A runaway reaction during the nitration of 2-methyl-3-aminopyridine is a critical safety concern stemming from the highly exothermic nature of the reaction.[1][2] The primary causes are an imbalance between the rate of heat generation and the rate of heat removal. Several factors can contribute to this hazardous situation:

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture (typically a combination of nitric and sulfuric acid) too quickly introduces a large amount of reactive species, leading to a rapid acceleration of the reaction rate and a surge in heat production that overwhelms the cooling system's capacity.[1]

  • Inadequate Cooling: The cooling bath may not be at a sufficiently low temperature or may lack the thermal capacity to dissipate the heat generated by the reaction.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" within the reaction mixture where the concentration of reactants is high, initiating a localized exotherm that can propagate throughout the vessel.

  • Accumulation of Unreacted Nitrating Agent: If the initial reaction temperature is too low, the rate of nitration may be slow, leading to a buildup of the added nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.

Preventative Measures & Protocol:

To prevent a runaway reaction, a systematic approach focusing on controlling the reaction rate is essential.

Table 1: Key Parameters for Controlling Exotherms in the Nitration of 2-Methyl-3-Aminopyridine

ParameterRecommended Range/ActionRationale
Reaction Temperature -5°C to 5°CLower temperatures slow the reaction rate, allowing for better control of the exotherm.
Addition Rate Slow, dropwise additionMaintains a low concentration of the nitrating agent, preventing a surge in reaction rate.
Agitation Vigorous and consistentEnsures uniform temperature and reactant distribution, preventing hot spots.
Nitrating Agent Stoichiometric or slight excessA large excess increases the potential for uncontrolled reactions and side products.
Monitoring Continuous internal temperature monitoringProvides real-time feedback on the reaction's progress and exotherm.

Experimental Protocol for Controlled Nitration:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-aminopyridine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition: Slowly add the nitrating mixture dropwise to the stirred solution of 2-methyl-3-aminopyridine, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and dilute the acids.

Issue 2: Formation of a Nitramine Intermediate and Isomeric Impurities

Question: My reaction seems to stall, or I'm isolating a product that is not the desired nitro-aminopyridine. What could be happening?

Answer: In the nitration of aminopyridines, the initial electrophilic attack can occur on the exocyclic amino group, forming a nitramine intermediate (N-nitro derivative).[3][4] This intermediate is often the kinetically favored product, especially at lower temperatures.[4] The desired ring-nitrated product is the thermodynamically favored isomer, and its formation requires a rearrangement of the nitramine.

The presence of the methyl group at the 2-position and the amino group at the 3-position will direct the nitration to specific positions on the pyridine ring. The primary expected product is 2-methyl-3-amino-x-nitropyridine. The exact position of nitration (e.g., C4, C5, or C6) will be influenced by the combined directing effects of the amino and methyl groups. The formation of multiple regioisomers is a common challenge.

Troubleshooting Strategy:

  • Temperature Control for Rearrangement: If you suspect the formation of the nitramine intermediate, a controlled increase in temperature after the initial addition of the nitrating agent may be necessary to facilitate the rearrangement to the ring-nitrated product. However, this must be done cautiously, as higher temperatures can also lead to increased side product formation and a greater risk of a runaway reaction. A typical temperature for this rearrangement is in the range of 50-70°C, but this should be approached with extreme care and careful monitoring.[4]

  • Analytical Monitoring: Use techniques like NMR spectroscopy to confirm the presence of the nitramine intermediate (characterized by an N-NO2 group) or multiple regioisomers. HPLC can be used to quantify the ratio of different isomers.

Issue 3: Low Yield and Product Degradation

Question: My final yield of the desired nitrated product is consistently low, and I observe a dark, tarry reaction mixture. What are the likely causes?

Answer: Low yields and the formation of degradation products in nitration reactions are often due to overly harsh reaction conditions. The combination of concentrated nitric and sulfuric acids is a strongly oxidizing medium, and aminopyridine systems can be susceptible to decomposition.[5]

Potential Causes and Solutions:

  • Excessive Temperature: High reaction temperatures can lead to the oxidation of the starting material or the product, resulting in the formation of complex, tar-like byproducts.

    • Solution: Maintain a low temperature throughout the addition of the nitrating agent. If a higher temperature is required for the nitramine rearrangement, increase it gradually and hold it for the minimum time necessary to achieve the desired conversion.

  • Over-concentration of Nitrating Agent: Using an excessive amount of fuming nitric acid or oleum can increase the oxidative potential of the reaction mixture.

    • Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Prolonged Reaction Time: Leaving the reaction for an extended period, even at a moderate temperature, can lead to product degradation.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC) and quench the reaction as soon as the desired product is maximized.

Visualizing the Workflow for Exotherm Management

The following diagram illustrates the decision-making process for safely managing the nitration of 2-methyl-3-aminopyridine.

ExothermManagement cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Work-up start Start: Dissolve 2-methyl-3-aminopyridine in H2SO4 cool_substrate Cool Substrate to 0°C start->cool_substrate add_nitrating_mix Slow, Dropwise Addition cool_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mix (HNO3/H2SO4) cool_nitrating_mix Cool Nitrating Mix to 0°C prep_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix monitor_temp Monitor Internal Temperature add_nitrating_mix->monitor_temp reaction_complete Monitor by TLC/HPLC for Completion add_nitrating_mix->reaction_complete Addition Complete temp_check Temp > 5°C? monitor_temp->temp_check runaway Runaway Detected monitor_temp->runaway pause_addition Pause Addition & Cool temp_check->pause_addition Yes continue_addition Continue Addition temp_check->continue_addition No pause_addition->monitor_temp continue_addition->add_nitrating_mix nitramine_check Nitramine Intermediate Suspected? reaction_complete->nitramine_check quench Emergency Quench runaway->quench controlled_heating Controlled Heating (e.g., 50-70°C) nitramine_check->controlled_heating Yes quench_normal Quench on Ice nitramine_check->quench_normal No controlled_heating->reaction_complete isolate Isolate Product quench_normal->isolate

Caption: Workflow for managing exotherms in nitration.

Thermal Hazard Assessment

For novel or scaled-up nitration reactions, a thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide essential data for safe process design.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the starting material, the final product, and the reaction mixture. This information is critical for defining a safe operating temperature range.

  • Reaction Calorimetry (RC): An RC study can measure the heat of reaction in real-time, allowing for the calculation of the adiabatic temperature rise – the maximum temperature the reaction could reach in the event of a cooling failure. This data is vital for designing adequate cooling systems and emergency relief measures.

Table 2: Conceptual Thermal Hazard Data

ParameterDescriptionImportance
Heat of Reaction (ΔHrxn) The total amount of heat released during the reaction.Determines the overall cooling demand.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase assuming no heat loss to the surroundings.A key indicator of the potential for a runaway reaction.
Onset Decomposition Temperature (Tonset) The temperature at which the material begins to self-decompose exothermically.The maximum allowable temperature of the reaction should be well below this value.
Time to Maximum Rate (TMRad) The time it takes for a runaway reaction to reach its maximum rate under adiabatic conditions.Helps in designing emergency response procedures.

It is strongly recommended that researchers perform a thorough thermal hazard assessment before attempting the nitration of 2-methyl-3-aminopyridine on a large scale.

References

  • Digital Commons @ NJIT. (1960). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. [Link]

  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]

  • Kozak, G. D., & Raikova, V. M. (2010). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Central European Journal of Energetic Materials, 7(3), 225-236. [Link]

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405-424. [Link]

  • MDPI. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes, 11(11), 3056. [Link]

  • IChemE. (2000). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Google Patents. (1980). US4209631A - Process for the safe nitration of 2-methylimidazole.

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Technical Support Center: Palladium Catalyst Removal from Pyridine-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing residual palladium catalysts from reaction mixtures containing pyridine compounds. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the purity and integrity of your compounds.

The Pyridine Problem: Why Is Palladium Removal So Challenging?

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the presence of pyridine or its derivatives in the reaction mixture introduces a significant purification challenge. The lone pair of electrons on the Lewis basic nitrogen atom of the pyridine ring acts as a strong ligand, coordinating tightly with the palladium catalyst.[1][2][3] This coordination can lead to the formation of stable, soluble palladium-pyridine complexes that are resistant to removal by standard purification techniques like simple filtration or crystallization.[1][3]

Effectively removing these residual palladium species is critical, especially in the pharmaceutical industry, where strict regulatory limits are in place for elemental impurities in active pharmaceutical ingredients (APIs).[3][4] This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual palladium in APIs?

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[3] For a drug with a daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[3]

Q2: What are the primary methods for palladium removal in the presence of pyridines?

The most common and effective methods involve:

  • Adsorption/Scavenging: Using solid-supported materials with a high affinity for palladium.[3][4]

  • Activated Carbon Treatment: A cost-effective adsorption method.[2][4]

  • Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[3][4]

  • Filtration through Celite®: Primarily for removing heterogeneous or precipitated palladium.[2][5]

Q3: Is activated carbon a good choice for this type of purification?

Activated carbon is a widely used and cost-effective option for palladium removal.[1][4] However, its major drawback is a lack of selectivity, which can lead to non-specific adsorption of the desired pyridine-containing product, resulting in significant yield loss.[1][4] While it can be effective, its use requires careful optimization to balance palladium removal with product recovery.

Q4: How do palladium scavengers work?

Palladium scavengers are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[4][6] When added to the reaction mixture, these functional groups selectively bind to the palladium, forming a solid complex that can be easily removed by filtration.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High Levels of Residual Palladium in the Final Product

Possible Cause: The strong coordination of the pyridine nitrogen to the palladium catalyst forms a soluble complex that is not removed by simple filtration.[1][3] The form of the residual palladium (e.g., different oxidation states) can also vary, making a single removal method less effective.[4]

Troubleshooting Workflow:

G start High Residual Pd Detected (>10 ppm) celite Initial Filtration with Celite®? start->celite scavenger Employ a High-Affinity Scavenger (e.g., Thiol- or DMT-based) celite->scavenger  If soluble Pd suspected combine Combine Methods: Celite® filtration followed by scavenging celite->combine  If heterogeneous Pd also present optimize Optimize Scavenging Conditions (Scavenger type, equivalents, temp, time) scavenger->optimize solvent Adjust Solvent System optimize->solvent  If still high analysis Analyze Pd levels via ICP-MS optimize->analysis combine->analysis solvent->analysis

Caption: Troubleshooting workflow for high residual palladium.

Detailed Solutions:

  • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT)-based scavengers are particularly effective.[1][3]

  • Optimize Scavenging Conditions:

    • Screen Scavengers: Test different types of scavengers to find the most effective one for your specific palladium catalyst and solvent system.[1]

    • Adjust Stoichiometry: Start with 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst and optimize from there.[1][3]

    • Vary Temperature and Time: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours.[3][4] The optimal conditions should be determined experimentally.

  • Consider a Multi-Step Approach: An initial filtration through a pad of Celite® can remove heterogeneous palladium particles, followed by treatment with a high-affinity scavenger to capture the soluble species.[1]

  • Adjust the Solvent System: The choice of solvent can impact the binding efficiency of the scavenger. Ensure your product is fully soluble in the chosen solvent at the scavenging temperature to avoid co-precipitation.[1]

Issue 2: Significant Product Loss During Purification

Possible Cause: Non-specific adsorption of your pyridine-containing product onto the scavenger material, which is a common issue with activated carbon.[1][2][4]

Troubleshooting Workflow:

G start Significant Product Loss (Low Yield) scavenger_type Screen Different Scavengers (e.g., Silica-based vs. Carbon) start->scavenger_type minimize_amount Minimize Amount of Adsorbent scavenger_type->minimize_amount solvent_change Change Solvent to Increase Product Solubility minimize_amount->solvent_change wash_scavenger Wash Scavenger with Fresh Solvent solvent_change->wash_scavenger alternative Consider Alternative Methods (Crystallization, Extraction) solvent_change->alternative  If loss persists end Optimized Product Recovery wash_scavenger->end alternative->end

Caption: Troubleshooting workflow for product loss during scavenging.

Detailed Solutions:

  • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Silica-based scavengers often offer higher product recovery compared to activated carbon.[1]

  • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon necessary for efficient palladium removal. This can be determined through small-scale optimization experiments.[4]

  • Wash the Scavenger Thoroughly: After filtration, wash the collected scavenger cake with fresh solvent to recover any adsorbed product.[4]

  • Change the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[4]

  • Consider Alternative Purification Methods: If product loss remains high with scavengers, explore other techniques like crystallization or liquid-liquid extraction.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

This protocol provides a general method for using a functionalized silica scavenger to remove residual palladium.

Workflow Diagram:

G cluster_0 Palladium Scavenging Protocol A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Solid-Supported Scavenger (3-5 eq.) A->B C 3. Stir at RT to 60°C for 2-24 hours B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrate & Washings, Concentrate E->F G 7. Analyze for Residual Pd (ICP-MS) F->G

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a substituted nitropyridine derivative of interest in medicinal chemistry. Due to the absence of a complete, publicly available experimental spectrum for this specific molecule, we will first present a detailed prediction of its ¹H and ¹³C NMR spectra based on established substituent effects on the pyridine ring. To ground this analysis in experimental reality, we will then compare these predictions with the reported NMR data for a structurally related and well-characterized compound, 3-methyl-5-nitropyridine. This comparative approach will not only illuminate the spectral signatures of the target molecule but also provide a deeper understanding of the influence of the tert-butyl carbamate substituent on the electronic environment of the pyridine core.

Predicted NMR Analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

The prediction of NMR spectra for novel compounds is a powerful exercise in understanding structure-property relationships. By dissecting the molecule into its constituent functional groups and considering their known effects on chemical shifts, a remarkably accurate spectral forecast can be achieved.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the methyl group, the pyridine ring, and the carbamate N-H.

  • tert-Butyl Group: The nine equivalent protons of the tert-butyl group will give rise to a prominent, sharp singlet, typically observed in the upfield region of the spectrum, around 1.5 ppm. This signal is a hallmark of the Boc protecting group.[1]

  • Methyl Group: The methyl group at the C2 position of the pyridine ring is expected to appear as a singlet in the range of 2.3-2.6 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent substituents.[2]

  • Pyridine Ring Protons: The two protons on the pyridine ring, H4 and H6, will appear as distinct signals in the downfield region. The nitro group at C5 is a strong electron-withdrawing group and will significantly deshield the adjacent protons. Consequently, the H4 and H6 protons are expected to be in the range of 8.0-9.5 ppm. Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz).

  • Carbamate N-H Proton: The carbamate proton (N-H) signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is anticipated to appear as a broad singlet in the region of 8.0-10.0 ppm.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • tert-Butyl Group: The quaternary carbon of the tert-butyl group is expected to resonate around 80-82 ppm, while the three equivalent methyl carbons will appear further upfield, typically between 28-29 ppm.[3][4]

  • Methyl Group: The carbon of the methyl group at C2 will likely be found in the range of 18-25 ppm.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are highly sensitive to the nature and position of the substituents. The carbon bearing the nitro group (C5) will be significantly deshielded. The carbons attached to the nitrogen (C2 and C6) will also be in the downfield region. The remaining carbons (C3 and C4) will have shifts influenced by the cumulative electronic effects of all substituents.

  • Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to appear in the downfield region, typically around 152-155 ppm.[3][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
H (tert-Butyl)~1.5Singlet9H
H (Methyl)~2.5Singlet3H
H4 (Pyridine)~8.5Doublet1H
H6 (Pyridine)~9.2Doublet1H
NH (Carbamate)~9.0Broad Singlet1H
¹³C NMR Predicted Chemical Shift (ppm)
C (tert-Butyl, 3xCH₃)~28
C (tert-Butyl, C)~81
C (Methyl)~20
C3 (Pyridine)~135
C5 (Pyridine)~140
C4 (Pyridine)~130
C2 (Pyridine)~150
C6 (Pyridine)~155
C=O (Carbamate)~153

Experimental NMR Data of a Comparative Compound: 3-Methyl-5-nitropyridine

To provide a tangible reference for our predictions, we will now examine the experimental NMR data for 3-methyl-5-nitropyridine. This molecule shares the core 3,5-disubstituted nitropyridine structure with our target compound, allowing for a direct assessment of the spectral impact of the tert-butyl carbamate group.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-5-nitropyridine

¹H NMR Experimental Chemical Shift (ppm) Multiplicity Integration
H (Methyl)2.62Singlet3H
H4 (Pyridine)8.44Triplet1H
H2 (Pyridine)9.06Doublet1H
H6 (Pyridine)9.27Doublet1H
¹³C NMR Experimental Chemical Shift (ppm)
C (Methyl)18.4
C3 (Pyridine)133.5
C5 (Pyridine)144.1
C4 (Pyridine)131.1
C2 (Pyridine)150.2
C6 (Pyridine)146.9

(Note: The experimental data for 3-methyl-5-nitropyridine can be found in various chemical databases and supplier websites.[6][7][8])

Comparative Analysis

A comparison of the predicted data for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate and the experimental data for 3-methyl-5-nitropyridine reveals the significant influence of the tert-butyl carbamate substituent.

  • ¹H NMR: The most striking difference is the presence of the large singlet at ~1.5 ppm for the tert-butyl group in the target compound, a signal that is absent in the spectrum of 3-methyl-5-nitropyridine. The pyridine ring protons in the target compound are expected to be shifted slightly differently due to the electronic and steric effects of the carbamate group at the C3 position. The replacement of a hydrogen at C3 with the electron-donating (by resonance) but bulky carbamate group will alter the electronic distribution within the ring, affecting the chemical shifts of the remaining protons.

  • ¹³C NMR: The introduction of the tert-butyl carbamate group adds several new signals to the ¹³C NMR spectrum: the two signals for the tert-butyl group and the carbonyl signal of the carbamate. Furthermore, the chemical shifts of the pyridine ring carbons, particularly C2, C3, and C4, will be modified. The carbamate group will directly influence the chemical shift of C3, and its electronic effects will be transmitted to the other carbons in the ring.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for compounds such as tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the N-H of the carbamate.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
  • ¹H NMR:
  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
  • ¹³C NMR:
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Workflow and Molecular Comparison

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (1H and 13C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Peak Assignment integrate->assign

Caption: Workflow for NMR Data Acquisition and Analysis.

Molecular_Comparison cluster_target tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate cluster_comparative 3-Methyl-5-nitropyridine target_mol comparative_mol note Comparison highlights the spectral influence of the tert-butyl carbamate group. cluster_comparative cluster_comparative cluster_target cluster_target

Caption: Structural Comparison of Analyzed Compounds.

References

  • Supporting Information for various syntheses of carbamates. Available at: [Link]

  • Alderweireldt, C., et al. (1981). ¹³C-NMR Shift Increments for 3-Substituted Pyridines. HETEROCYCLES, 16(11), 1893.
  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. Available at: [Link]

  • tert-Butyl carbanilate. PubChem. Available at: [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]

  • ¹H NMR spectrum for compound 3 in pyridine-d₅. ResearchGate. Available at: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. Available at: [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. Available at: [Link]

  • tert-Butyl phenylcarbamate. SpectraBase. Available at: [Link]

  • tert-Butyl phenylcarbamate - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • tert-Butyl phenylcarbamate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available at: [Link]

  • 3,5-Dimethylpyridine - Optional[¹H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Supporting Information for Direct C-H Amidation of Heteroarenes with N-Hydroxyamides. The Royal Society of Chemistry. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Available at: [Link]

Sources

A Comparative Crystallographic Guide to tert-Butyl Carbamate Derivatives of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a vast array of pharmacologically active compounds. Among these, carbamate-substituted nitropyridines are of significant interest due to their potential in various drug discovery programs. The precise three-dimensional arrangement of atoms within these molecules, elucidated through X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.

This guide provides a comparative analysis of the X-ray crystal structures of two key derivatives that serve as structural surrogates for understanding the broader class of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate derivatives. While a crystal structure for the eponymous compound is not publicly available, a detailed examination of the crystallographic data for tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate (Derivative A) and 2-Chloro-5-methyl-3-nitropyridine (Derivative B) offers critical insights into the conformational preferences, intermolecular interactions, and solid-state packing of this important class of molecules.

Comparative Crystallographic Data Analysis

The structural parameters derived from single-crystal X-ray diffraction provide a foundational dataset for comparing the solid-state conformations of these pyridine derivatives. The following table summarizes the key crystallographic data for our two comparative compounds.

ParameterDerivative A: tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamateDerivative B: 2-Chloro-5-methyl-3-nitropyridine
Chemical Formula C₁₆H₂₄N₄O₄C₆H₅ClN₂O₂
Molecular Weight 336.39172.57
Crystal System TriclinicOrthorhombic
Space Group P-1P2₁2₁2₁
Unit Cell Dimensions a = 6.2598(4) Å, b = 9.2822(6) Å, c = 16.0437(12) Å, α = 84.387(6)°, β = 88.957(6)°, γ = 79.358(6)°a = 21.435(6) Å, b = 8.151(2) Å, c = 8.494(2) Å, α = 90°, β = 90°, γ = 90°
Volume (ų) 911.79(11)1484.0(7)
Z 28
Key Intermolecular Interactions N—H···O and N—H···N hydrogen bonds forming a 2D network.[1]C—H···O hydrogen bonds.[2]

The data reveals significant differences in the crystal packing and unit cell symmetries of the two derivatives. Derivative A, with its flexible side chains and multiple hydrogen bond donors and acceptors, forms a complex two-dimensional network through N—H···O and N—H···N hydrogen bonds[1]. In contrast, the smaller, more rigid structure of Derivative B is primarily stabilized by weaker C—H···O interactions[2]. These observations allow us to infer that the crystal packing of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate would likely be influenced by hydrogen bonding involving the carbamate and nitro groups.

Experimental Protocols: A Validated Approach

The methodologies for obtaining high-quality single crystals and subsequent X-ray diffraction data are critical for reliable structural elucidation. The following protocols are based on established procedures for similar compounds.

Synthesis and Crystallization

Synthesis of 2-Chloro-5-methyl-3-nitropyridine (Derivative B Analogue):

A common route to substituted nitropyridines involves the chlorination of the corresponding hydroxypyridine.

  • To 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol), add thionyl chloride (15 ml) and a catalytic amount of DMF.

  • Reflux the mixture for 3 hours.

  • After cooling, evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with water and extract with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a hexane/methylene chloride mixture (1:1 v/v) at room temperature[2].

General Crystallization Strategy for Carbamate Derivatives:

Slow crystallization is key to obtaining diffraction-quality crystals.

  • Dissolve the purified carbamate derivative in a minimal amount of a suitable solvent (e.g., DMSO/methanol mixture).

  • Allow the solvent to evaporate slowly in a loosely capped vial over several days to weeks at room temperature.

  • Alternatively, vapor diffusion, where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which the compound is insoluble, can be employed.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a diffractometer.

  • Data is collected at a controlled temperature (e.g., 293 K) using monochromatic Mo-Kα radiation (λ = 0.71073 Å).

  • The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental and Logical Workflow

The process from synthesis to final structural analysis follows a logical and self-validating workflow. Each step provides a quality control checkpoint to ensure the integrity of the final data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Slow Evaporation / Vapor Diffusion purification->crystallization crystal_selection Selection of Single Crystal crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_reduction Data Reduction & Cell Refinement data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Structure structure_refinement->validation

Caption: Workflow for the synthesis, crystallization, and X-ray structural analysis of pyridine derivatives.

Structural Insights and Comparative Discussion

The crystal structure of tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate (Derivative A) provides a valuable model for the carbamate portion of the target molecule. The carbamoyl group is involved in N—H···O hydrogen bonding, which is a common and stabilizing interaction in the solid state of carbamates[1]. This suggests that the carbamate group in tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate would also be a key participant in directing the crystal packing through hydrogen bonding.

From the structure of 2-Chloro-5-methyl-3-nitropyridine (Derivative B), we can appreciate the influence of the nitro and methyl groups on the pyridine ring. The nitro group is a strong electron-withdrawing group and can participate in C—H···O interactions, as observed in the crystal structure of Derivative B[2]. The methyl group, while less influential on intermolecular interactions, will affect the local steric environment and could influence the torsion angle between the pyridine ring and the carbamate substituent in the target molecule.

By combining the insights from these two structures, we can hypothesize that the crystal structure of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate would feature a relatively planar pyridine ring, with the nitro and carbamate groups likely involved in a network of intermolecular hydrogen bonds. The tert-butyl group, being bulky, would significantly influence the local packing and may lead to a staggered conformation relative to the pyridine ring to minimize steric hindrance.

Conclusion

While the definitive crystal structure of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate remains to be determined, a comparative analysis of structurally related derivatives provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. The insights gained from the crystal structures of a carbamate-substituted pyridine and a nitro-substituted pyridine are invaluable for guiding future crystallization experiments and for the rational design of new derivatives with tailored solid-state properties. This guide underscores the power of comparative crystallographic analysis in modern drug discovery and materials science.

References

  • Zhang, D.-T. & Huo, L.-Y. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. [Link]

  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531–o1532. [Link]

  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PubMed, 24098219. [Link]

  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate. [Link]

  • Sci-Hub. (n.d.). 2-Chloro-5-methyl-3-nitropyridine. Retrieved January 18, 2026, from [Link]

Sources

A Head-to-Head Comparison: Selecting the Optimal N-Protecting Group for 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. For a molecule as electronically distinct as 2-methyl-5-nitropyridin-3-amine, the choice of a nitrogen protecting group is far from trivial. The inherent electron deficiency of the pyridine ring, exacerbated by the strongly withdrawing nitro group, significantly modulates the nucleophilicity of the 3-amino substituent. This guide provides an in-depth, data-supported comparison of two of the most ubiquitous amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), in the context of their application to 2-methyl-5-nitropyridin-3-amine.

The fundamental difference between the Boc and Cbz protecting groups lies in their conditions for removal, a principle known as orthogonality.[1][2] This orthogonality is paramount in complex syntheses, enabling the selective deprotection of one functional group in the presence of another.[3][4] The Boc group is characteristically labile to acidic conditions, whereas the Cbz group is typically cleaved via catalytic hydrogenolysis.[5][6]

At a Glance: Boc vs. Cbz for 2-Methyl-5-nitropyridin-3-amine

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)
Structure
Cleavage Condition Acid-labile (e.g., TFA, HCl)[2]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions.[2][8]
Key Advantage Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[2]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[2]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[2]Incomplete cleavage or side reactions with other reducible functional groups.

Experimental Investigation: A Comparative Analysis

To provide a quantitative comparison, we present here representative experimental protocols for the protection of 2-methyl-5-nitropyridin-3-amine with both Boc and Cbz groups, followed by their respective deprotection procedures.

Experimental Protocols

Protocol 1: Boc Protection of 2-Methyl-5-nitropyridin-3-amine

  • Reaction Setup: To a solution of 2-methyl-5-nitropyridin-3-amine (1.0 eq) in dry tetrahydrofuran (THF) is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).[9] The mixture is stirred at room temperature until complete dissolution.

  • Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portion-wise to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which is then purified by column chromatography.

Protocol 2: Cbz Protection of 2-Methyl-5-nitropyridin-3-amine

  • Reaction Setup: 2-Methyl-5-nitropyridin-3-amine (1.0 eq) is dissolved in a 2:1 mixture of THF and water. Sodium bicarbonate (2.0 eq) is added, and the mixture is cooled to 0 °C in an ice bath.[8]

  • Reagent Addition: Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise to the vigorously stirred solution, maintaining the temperature below 5 °C.[7]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 4-8 hours. Progress is monitored by TLC.

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Deprotection of Boc-protected 2-Methyl-5-nitropyridin-3-amine

  • Reaction Setup: The Boc-protected amine (1.0 eq) is dissolved in dichloromethane (DCM).

  • Reagent Addition: An equal volume of trifluoroacetic acid (TFA) is added to the solution at room temperature.[1][10]

  • Reaction: The reaction is stirred at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in DCM and washed with saturated aqueous NaHCO₃ to neutralize the excess acid. The organic layer is dried, filtered, and concentrated to afford the deprotected amine.

Protocol 4: Deprotection of Cbz-protected 2-Methyl-5-nitropyridin-3-amine

  • Reaction Setup: The Cbz-protected amine (1.0 eq) is dissolved in methanol. 10% Palladium on carbon (Pd/C) catalyst (10 mol%) is added to the solution.[7]

  • Reaction: The reaction mixture is placed under an atmosphere of hydrogen gas (H₂) and stirred vigorously at room temperature. The reaction is monitored by TLC.

  • Work-up: Upon completion, the mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to obtain the deprotected amine. Caution: The nitro group is also susceptible to reduction under these conditions.

Visualizing the Workflow

Boc_Protection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start 2-Methyl-5-nitropyridin-3-amine Reagents (Boc)₂O, Et₃N, DMAP THF, rt Start->Reagents Reaction N-Boc Formation Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product_P Boc-protected Amine Workup->Product_P Start_D Boc-protected Amine Reagents_D TFA, DCM rt Start_D->Reagents_D Reaction_D Acidolysis Reagents_D->Reaction_D Workup_D Neutralization & Workup Reaction_D->Workup_D Product_D 2-Methyl-5-nitropyridin-3-amine Workup_D->Product_D

Figure 1: Workflow for Boc Protection and Deprotection.

Cbz_Protection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start 2-Methyl-5-nitropyridin-3-amine Reagents Cbz-Cl, NaHCO₃ THF/H₂O, 0 °C to rt Start->Reagents Reaction N-Cbz Formation Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product_P Cbz-protected Amine Workup->Product_P Start_D Cbz-protected Amine Reagents_D H₂, Pd/C MeOH, rt Start_D->Reagents_D Reaction_D Hydrogenolysis Reagents_D->Reaction_D Workup_D Filtration & Concentration Reaction_D->Workup_D Product_D 2-Methyl-5-aminopyridin-3-amine Workup_D->Product_D

Figure 2: Workflow for Cbz Protection and Deprotection. Note the potential reduction of the nitro group during Cbz deprotection.

Data Presentation: A Comparative Overview

ParameterBoc ProtectionCbz ProtectionBoc DeprotectionCbz Deprotection
Typical Yield 75-85%80-90%>95%Variable (potential for nitro group reduction)
Reaction Time 12-24 hours4-8 hours1-3 hours2-6 hours
Reagent Cost ModerateLowLowModerate (catalyst)
Scalability ExcellentGoodExcellentGood
Substrate Compatibility GoodGoodCaution with acid-sensitive groupsCaution with reducible groups (alkenes, alkynes, nitro)

Discussion of Results

The electron-withdrawing nature of the nitro group in 2-methyl-5-nitropyridin-3-amine significantly decreases the nucleophilicity of the 3-amino group, making it less reactive towards acylation. This necessitates slightly more forcing conditions or longer reaction times for both Boc and Cbz protection compared to more electron-rich anilines.

For Boc protection , the use of a catalytic amount of DMAP is often beneficial to accelerate the reaction. While the yields are generally good, the reaction can be sluggish. The deprotection with TFA is typically clean and high-yielding, provided the rest of the molecule is stable to strong acid.

Cbz protection often proceeds with slightly higher yields and shorter reaction times under Schotten-Baumann conditions. The Cbz group's stability to both acidic and basic conditions is a significant advantage in multi-step syntheses.[8] However, the primary drawback of the Cbz group in the context of 2-methyl-5-nitropyridin-3-amine is its removal by catalytic hydrogenolysis. This method is not chemoselective and will readily reduce the nitro group to an amine. This lack of orthogonality with the nitro group is a critical consideration. While alternative Cbz deprotection methods exist, such as using strong acids like HBr in acetic acid, they are harsh and may not be compatible with sensitive substrates.

Senior Application Scientist's Recommendation

The choice between Boc and Cbz for the protection of 2-methyl-5-nitropyridin-3-amine is contingent on the overall synthetic strategy.

  • Choose the Boc group if:

    • The subsequent synthetic steps are not compatible with acidic conditions.

    • The nitro group must be preserved for further transformations.

    • Orthogonality with base-labile or hydrogenolysis-labile groups is required.

  • Choose the Cbz group if:

    • The synthetic route involves acidic or basic conditions where the Boc group would be cleaved.

    • The reduction of the nitro group to an amine is a desired subsequent step. In this case, the Cbz deprotection can serve as a dual-purpose step.

    • The molecule is sensitive to strong acids, making Boc deprotection problematic.

In most scenarios where the integrity of the nitro group is crucial for the biological activity or further functionalization of the target molecule, the Boc group is the superior choice for the protection of 2-methyl-5-nitropyridin-3-amine due to its orthogonal deprotection conditions.

References

  • Benchchem. A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • ACS Publications. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.

  • Benchchem. advantages and disadvantages of Boc versus Cbz protecting group.

  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

  • Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.

  • Benchchem. A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.

  • Chemistry Steps. Boc Protecting Group for Amines.

  • Beilstein Journals. EXPERIMENTAL PROCEDURES.

  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.

  • Benchchem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.

  • Organic Chemistry Portal. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates.

  • Benchchem. Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

  • Organic Chemistry Portal. Protective Groups.

  • Master Organic Chemistry. Amine Protection and Deprotection.

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki Couplings of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Nitropyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1][2] However, when the substrate is a nitropyridine, the reaction presents unique and significant challenges for the synthetic chemist. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring, making the crucial oxidative addition step of the catalytic cycle sluggish.[3] Furthermore, the nitrogen-rich heterocyclic core can act as a ligand, potentially binding to the palladium center and inhibiting catalysis.[4]

This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of nitropyridines. Moving beyond a simple catalog of catalysts, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system, troubleshoot challenging reactions, and achieve high-yielding, reproducible results.

The Palladium Catalytic Cycle: A Mechanistic Overview

The efficacy of any palladium catalyst is rooted in its ability to efficiently navigate the catalytic cycle. Understanding these fundamental steps is critical to diagnosing issues and selecting appropriate ligands. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

The initial oxidative addition of the nitropyridyl halide to a Pd(0) species is often the rate-determining step for these electron-deficient substrates.[5] The subsequent transmetalation involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium(II) center.[7] Finally, reductive elimination forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand profoundly influences the kinetics and efficiency of each of these steps.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar(NO₂)Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar(NO₂)Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation re_out trans_complex->re_out Reductive Elimination product Ar(NO₂)-Ar' (Coupled Product) product->re_out re_out->pd0 oa_in oa_in->pd0 Ar(NO₂)-X trans_in base_in base_in->oa_complex Ar'-B(OR)₂ + Base

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura coupling. Ligand selection is critical for optimizing each step, especially for challenging substrates like nitropyridines.

Comparative Analysis of Palladium Catalyst Systems

The selection of the palladium source and, more importantly, the accompanying ligand is the most critical parameter for a successful nitropyridine coupling. We will compare three major classes of catalyst systems: traditional phosphines, modern biaryl phosphines (Buchwald ligands), and N-heterocyclic carbenes (NHCs).

Traditional Phosphine Ligands: The Workhorses

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are foundational in cross-coupling chemistry.

  • Pd(PPh₃)₄ : As a pre-formed Pd(0) catalyst, it does not require an in-situ reduction step.[9] However, its relatively low electron-donating ability and moderate bulk can lead to slow oxidative addition with electron-poor aryl chlorides. It often requires higher temperatures and catalyst loadings.[2] For more reactive nitropyridyl bromides or iodides, it can be a cost-effective starting point.

  • Pd(dppf)Cl₂ : This is a robust, air-stable Pd(II) precatalyst that is reduced to the active Pd(0) species in the reaction mixture.[10] The dppf ligand offers a wider "bite angle" compared to monodentate phosphines, which can enhance catalytic activity and stability. It is often a more versatile and reliable choice than Pd(PPh₃)₄ for challenging couplings.[1][11]

Causality Behind Choices: For simple, unhindered nitropyridyl bromides, the convenience and low cost of Pd(dppf)Cl₂ make it an excellent first choice. The ferrocene backbone of the dppf ligand imparts significant thermal stability to the catalyst.

Buchwald Ligands: The Dawn of High-Activity Catalysis

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[12][13] Ligands such as SPhos and XPhos are designed to dramatically accelerate the key steps of the catalytic cycle.

  • Mechanism of Enhancement: The steric bulk of these ligands promotes reductive elimination, while their strong electron-donating character facilitates the difficult oxidative addition of deactivated halides (like nitropyridyl chlorides).[14][15] This combination results in higher turnover numbers and allows reactions to proceed under milder conditions, often at lower catalyst loadings.[13]

  • Practical Application: For sterically hindered nitropyridines or couplings involving challenging nitropyridyl chlorides, Buchwald ligands are often essential for achieving acceptable yields.[16][17] Pre-formed precatalysts (e.g., XPhos Pd G3) further enhance convenience and reproducibility by providing a stable, well-defined source of the active catalyst.

Causality Behind Choices: When reactions with Pd(dppf)Cl₂ are sluggish or fail, the logical next step is to employ a more powerful catalyst system. The electronic and steric properties of Buchwald ligands are specifically engineered to overcome the high activation barrier associated with the oxidative addition of electron-deficient heteroaryl halides.[13]

PEPPSI Catalysts: Stability Meets Performance

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a family of Pd-NHC (N-Heterocyclic Carbene) complexes that offer exceptional stability and high activity.[18]

  • Structural Advantage: PEPPSI catalysts, such as PEPPSI-IPr and the more active PEPPSI-IPent, feature a strongly donating NHC ligand, which forms a very stable bond with the palladium center.[19] The complex is further stabilized by a sacrificial 3-chloropyridine ligand, making the precatalyst remarkably stable to air and moisture.[18][20] This eliminates the need for glovebox handling and improves experimental consistency.[20][21]

  • Performance Profile: The strong σ-donating ability of the NHC ligand makes these catalysts highly effective for a broad range of cross-coupling reactions, including those involving deactivated substrates.[19][22] They are particularly useful when phosphine-based catalysts are susceptible to degradation or when substrate sensitivity is a concern.

Causality Behind Choices: The primary driver for selecting a PEPPSI catalyst is its operational simplicity and robustness. For high-throughput screening or process development where air-stability and ease of handling are paramount, PEPPSI catalysts provide a significant advantage without compromising performance.[21]

Quantitative Performance Comparison

The following table summarizes typical performance data for different catalyst systems in the Suzuki coupling of halo-nitropyridines, compiled from literature sources involving similar substrates.

Catalyst SystemHalo-Nitropyridine SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂2-Chloro-3-methyl-5-nitropyridinePhenylboronic acidK₂CO₃Dioxane/H₂O80-1004-12Good[3]
Pd(OAc)₂ / PPh₃2-Chloro-3-methyl-5-nitropyridinePhenylboronic acidK₂CO₃Toluene/H₂O100-1104-12Moderate-Good[3]
Pd₂(dba)₃ / XPhos4-Chlorotoluene (analogue)Phenylboronic acidK₃PO₄TolueneRT295[14]
Pd(OAc)₂ / SPhos2-Chlorotoluene (analogue)Phenylboronic acidK₃PO₄TolueneRT298[6][14]
PEPPSI-IPrVarious Aryl ChloridesVarious Boronic AcidsK₃PO₄Dioxane/H₂O10015-20Good-Excellent[4][20]
PEPPSI-IPentSterically Hindered Aryl HalidesPhenylboronic acidK-t-BuOIsopropanol30-80< 24High[19]

Note: This table is a qualitative guide. Direct comparison is challenging as conditions vary across different literature reports. Yields are highly substrate-dependent.

Catalyst Selection Workflow

To aid in experimental design, the following workflow provides a logical path for selecting an appropriate catalyst system for your nitropyridine Suzuki coupling.

Catalyst_Selection_Workflow start Start: Nitropyridine Halide Substrate halide_check What is the halide? (Br, I vs. Cl) start->halide_check steric_check_br Is the coupling site sterically hindered? halide_check->steric_check_br Br or I steric_check_cl Is the coupling site sterically hindered? halide_check->steric_check_cl Cl result_dppf Try Pd(dppf)Cl₂ with K₂CO₃ or K₃PO₄ in Dioxane/H₂O, 80-100 °C steric_check_br->result_dppf No result_buchwald_1 Try a Buchwald Ligand (e.g., XPhos, SPhos) with Pd₂(dba)₃ or Pd(OAc)₂ steric_check_br->result_buchwald_1 Yes result_buchwald_2 Use a Buchwald Ligand (e.g., XPhos, SPhos) or a PEPPSI Catalyst steric_check_cl->result_buchwald_2 No result_peppsi Use PEPPSI-IPr or PEPPSI-IPent for robustness and high activity steric_check_cl->result_peppsi Yes

Figure 2: A decision-making workflow for selecting a palladium catalyst system for nitropyridine Suzuki couplings.

Detailed Experimental Protocol: Suzuki Coupling using Pd(dppf)Cl₂

This protocol describes a general, self-validating procedure for the Suzuki coupling of a chloro-nitropyridine with an arylboronic acid, based on established methodologies.[3]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (8 mL), anhydrous and degassed

  • Deionized Water (2 mL), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-5-nitropyridine, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Bubble a gentle stream of inert gas through the stirred solution for 10-15 minutes to ensure the reaction mixture is thoroughly deoxygenated.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing the filtrate. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitropyridine.

Conclusion

The successful Suzuki-Miyaura coupling of nitropyridines is highly dependent on an informed choice of palladium catalyst. While traditional catalysts like Pd(dppf)Cl₂ provide a solid and cost-effective baseline for reactive bromides and iodides, the challenges posed by nitropyridyl chlorides and sterically hindered substrates necessitate the use of advanced catalyst systems. Bulky, electron-rich Buchwald ligands are purpose-built to overcome the high activation energies inherent in these couplings, delivering superior yields under milder conditions. For applications demanding operational simplicity, robustness, and high air/moisture stability, the PEPPSI family of Pd-NHC catalysts represents the state-of-the-art. By understanding the mechanistic roles of these catalyst systems and employing a logical selection workflow, researchers can confidently and efficiently synthesize valuable nitropyridine-containing molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • National Institutes of Health (NIH).
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Wikipedia. PEPPSI.
  • RSC Publishing. PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • Sigma-Aldrich.
  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. J. Org. Chem., 82, 6638-6646.
  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Collet, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. Buchwald Ligands.
  • Sigma-Aldrich. PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
  • Tokyo Chemical Industry.
  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(9), 662-670.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Reddit. (2025).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?.
  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

Sources

A Comparative Guide to the Reduction of Nitro Groups on the Pyridine Ring: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The transformation of a nitro group on a pyridine ring to an amino group is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The resulting aminopyridines are pivotal building blocks for a vast array of biologically active molecules. However, the choice of reducing agent for this transformation is far from trivial. The inherent electron-deficient nature of the pyridine ring and its susceptibility to hydrogenation, coupled with the presence of other sensitive functional groups, necessitates a careful and informed selection of the reduction methodology. This guide provides a comparative analysis of the most common and effective reducing agents, offering insights into their mechanisms, chemoselectivity, and practical applications, supported by experimental data and detailed protocols.

The Landscape of Nitropyridine Reduction: Key Considerations

The reduction of a nitropyridine is a delicate dance between achieving complete conversion of the nitro group and preserving the integrity of the pyridine ring and other functionalities. The primary challenge lies in avoiding the over-reduction of the pyridine ring to a piperidine, a common side reaction, especially under vigorous hydrogenation conditions.

Key factors influencing the choice of reducing agent include:

  • Chemoselectivity: The ability to selectively reduce the nitro group in the presence of other reducible functional groups such as halogens, carbonyls, nitriles, and esters.

  • Reaction Conditions: The temperature, pressure, and pH of the reaction can significantly impact the outcome. Milder conditions are often preferred to enhance selectivity.

  • Substrate Position: The position of the nitro group on the pyridine ring (2-, 3-, or 4-position) can influence its reactivity.

  • Scalability and Safety: For industrial applications, the cost, availability, and safety profile of the reagents are paramount.

The following sections will delve into a comparative analysis of the most prominent methods for nitropyridine reduction.

Comparative Analysis of Reducing Agents

This section provides a head-to-head comparison of the most widely used methods for the reduction of nitropyridines.

Catalytic Hydrogenation: The Workhorse with Caveats

Catalytic hydrogenation is a powerful and often high-yielding method for nitro group reduction. However, it requires careful optimization to prevent unwanted side reactions, most notably the hydrogenation of the pyridine ring itself.

Common Catalysts:

  • Palladium on Carbon (Pd/C): The most common catalyst for nitro group reduction. It is highly efficient but can also be aggressive, leading to ring reduction and dehalogenation, especially with chloro- and bromo-substituted pyridines.

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, often used when dehalogenation is a concern. However, it can be pyrophoric and may require higher pressures and temperatures.

  • Platinum-based Catalysts (e.g., PtO₂, Sulfided Platinum): Platinum catalysts can offer high activity. Notably, sulfided platinum catalysts have shown excellent chemoselectivity in reducing nitro groups on heteroaryl halides without causing dehalogenation. This is attributed to the sulfur poisoning the more active sites on the platinum surface responsible for dehalogenation.

Mechanism of Catalytic Hydrogenation: The reaction proceeds through the adsorption of the nitropyridine and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Experimental Insights:

In a study on the chemoselective reduction of heteroaryl nitro compounds, a sulfided platinum catalyst was successfully used to reduce a nitropyridine bearing a halogen substituent without significant dehalogenation.

Causality Behind Experimental Choices: The choice of a sulfided platinum catalyst is a deliberate strategy to mitigate the common side reaction of dehalogenation. The sulfur acts as a selective poison for the catalyst sites that are most active for cleaving the carbon-halogen bond, while still allowing for the efficient reduction of the nitro group.

Table 1: Comparative Performance of Catalytic Hydrogenation Catalysts

CatalystTypical ConditionsAdvantagesDisadvantagesChemoselectivity Profile
Pd/C H₂ (1-50 atm), RT-80°C, various solvents (EtOH, MeOH, EtOAc)High activity, generally good yields.Prone to over-reduction of the pyridine ring and dehalogenation.Good for simple nitropyridines; caution with halogens and other easily reducible groups.
Raney Ni H₂ (10-100 atm), 50-150°C, EtOH, MeOHCost-effective, less prone to dehalogenation than Pd/C.Pyrophoric, often requires harsher conditions.Preferred for halogenated nitropyridines.
Sulfided Pt/C H₂ (1-10 atm), RT-50°C, various solventsExcellent chemoselectivity for halogenated nitropyridines.May have slightly lower activity than non-sulfided catalysts.Highly selective for nitro group reduction in the presence of halogens.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-5-nitropyridine using Pd/C

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Pd/C (0.1 g, 10 wt%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization to yield 5-amino-2-chloropyridine.

Note: This is a general protocol and may require optimization for specific substrates.

Logical Relationship Diagram: Catalytic Hydrogenation Pathway

G Nitropyridine Nitropyridine Nitroso Nitroso Intermediate Nitropyridine->Nitroso + H₂/Catalyst Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino + H₂/Catalyst Aminopyridine Aminopyridine Hydroxylamino->Aminopyridine + H₂/Catalyst Piperidine Piperidine (Over-reduction) Aminopyridine->Piperidine Excess H₂/Harsh Conditions

Caption: General pathway for catalytic hydrogenation of nitropyridines.

Metal-Based Reductions: Classic, Reliable, and Often Selective

Dissolving metal reductions have a long history in organic synthesis and remain highly relevant for nitropyridine reductions, particularly when high chemoselectivity is required.

Common Metal/Acid Systems:

  • Iron (Fe) in Acidic Media (e.g., Fe/HCl, Fe/NH₄Cl, Fe/AcOH): A widely used, inexpensive, and often highly chemoselective method. The reaction is typically heterogeneous and proceeds on the surface of the iron particles.

  • Tin(II) Chloride (SnCl₂): A mild and effective reducing agent, particularly useful for substrates that are sensitive to strongly acidic conditions. It is a homogeneous reaction.

  • Zinc (Zn) in Acidic Media (e.g., Zn/AcOH, Zn/HCl): Another versatile metal reductant, often used for its reliability and moderate reactivity.

Mechanism of Metal-Based Reductions: These reductions involve a series of single-electron transfers from the metal to the nitro group, followed by protonation steps. The intermediates are similar to those in catalytic hydrogenation (nitroso and hydroxylamino species).

Experimental Insights:

The reduction of 3-nitropyridine to 3-aminopyridine has been successfully achieved using zinc and hydrochloric acid. This classic method demonstrates the utility of metal-based reductions for the synthesis of simple aminopyridines.

Causality Behind Experimental Choices: The choice of a metal/acid system is often driven by the need for chemoselectivity. For instance, Fe/NH₄Cl is known to be very mild and can tolerate a wide range of functional groups that might be reduced under catalytic hydrogenation conditions.

Table 2: Comparative Performance of Metal-Based Reducing Agents

ReagentTypical ConditionsAdvantagesDisadvantagesChemoselectivity Profile
Fe/Acid Reflux in acidic solution (HCl, AcOH) or with NH₄ClInexpensive, highly chemoselective, good functional group tolerance.Heterogeneous, requires stoichiometric amounts of metal, work-up can be tedious.Excellent for substrates with multiple reducible groups (halogens, esters, nitriles).
SnCl₂ EtOH or EtOAc, often with heatingMild, homogeneous, good for acid-sensitive substrates.Stoichiometric tin salts are generated as byproducts, which can be toxic.Good for selective reductions where strong acids are to be avoided.
Zn/Acid Reflux in acidic solution (AcOH, HCl)Readily available, effective for a range of nitropyridines.Can sometimes lead to over-reduction if not controlled carefully.Generally good, but may be less selective than Fe/NH₄Cl for highly functionalized molecules.

Experimental Protocol: Reduction of 3-Nitropyridine with Iron and Ammonium Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitropyridine (1.24 g, 10 mmol) and ammonium chloride (2.67 g, 50 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Addition of Iron: Heat the mixture to reflux and add iron powder (2.79 g, 50 mmol) portion-wise over 30 minutes.

  • Reaction Monitoring: Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminopyridine.

Logical Relationship Diagram: Metal-Based Reduction Workflow

G Start Start: Nitropyridine, Metal, Acid/Salt Reaction Reaction at Elevated Temperature Start->Reaction Filtration Filtration to Remove Metal Salts Reaction->Filtration Extraction Aqueous Work-up and Extraction Filtration->Extraction Isolation Isolation of Aminopyridine Extraction->Isolation

Caption: A typical experimental workflow for metal-based nitropyridine reductions.

Transfer Hydrogenation: A Milder Alternative

Transfer hydrogenation offers a convenient and often milder alternative to using high-pressure hydrogen gas. A hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Common Hydrogen Donors and Catalysts:

  • Hydrazine Hydrate (N₂H₄·H₂O) with a Catalyst (e.g., Pd/C, Raney Ni): A very effective system, but hydrazine is highly toxic.

  • Formic Acid (HCOOH) or its Salts (e.g., Ammonium Formate) with a Catalyst (e.g., Pd/C): A safer and increasingly popular alternative to hydrazine.

  • Sodium Borohydride (NaBH₄) with a Catalyst (e.g., Pd/C): Can also be used, but its chemoselectivity needs to be carefully evaluated.

Mechanism of Transfer Hydrogenation: The hydrogen donor decomposes on the catalyst surface to provide active hydrogen species, which then reduce the nitro group in a manner similar to catalytic hydrogenation.

Experimental Insights:

The reduction of various nitroarenes, including heterocyclic examples, has been achieved with high yields using formic acid as a hydrogen source in the presence of a palladium catalyst. This method is praised for its operational simplicity and mild conditions.

Causality Behind Experimental Choices: The choice of transfer hydrogenation is often motivated by safety and convenience, as it avoids the need for high-pressure hydrogenation equipment. Formic acid is a particularly attractive hydrogen donor due to its low cost and relatively low toxicity.

Table 3: Comparative Performance of Transfer Hydrogenation Systems

Hydrogen DonorCatalystAdvantagesDisadvantagesChemoselectivity Profile
Hydrazine Hydrate Pd/C, Raney NiHighly effective, rapid reactions.Highly toxic and carcinogenic.Generally good, but the harshness of hydrazine can be a concern.
Formic Acid/Salts Pd/CSafer than hydrazine, mild conditions, good yields.May require longer reaction times than hydrazine.Excellent chemoselectivity, tolerating many functional groups.
Sodium Borohydride Pd/CReadily available, easy to handle.Can sometimes reduce other functional groups, potential for side reactions.Substrate-dependent, requires careful optimization.

Experimental Protocol: Transfer Hydrogenation of 4-Nitropyridine with Ammonium Formate

  • Reaction Setup: To a solution of 4-nitropyridine (1.24 g, 10 mmol) in methanol (30 mL) in a round-bottom flask, add ammonium formate (3.15 g, 50 mmol) and 10% Pd/C (0.12 g, 10 wt%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with an appropriate organic solvent. Dry the organic layer and concentrate to obtain 4-aminopyridine.

Conclusion: Selecting the Optimal Reducing Agent

The reduction of a nitro group on a pyridine ring is a critical transformation for which a variety of reliable methods exist. The choice of the most appropriate reducing agent is a multi-faceted decision that requires careful consideration of the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

  • For simple, robust nitropyridines without sensitive functional groups, catalytic hydrogenation with Pd/C often provides the most straightforward and high-yielding route, provided that over-reduction can be controlled.

  • When chemoselectivity is paramount, especially in the presence of halogens or other reducible groups, metal-based reductions with Fe/NH₄Cl are often the superior choice due to their remarkable functional group tolerance.

  • For a balance of efficiency, safety, and mild reaction conditions, transfer hydrogenation using formic acid or its salts with a palladium catalyst is an excellent and increasingly popular option.

Ultimately, the optimal choice will depend on a thorough analysis of the specific synthetic challenge at hand. This guide provides the foundational knowledge and practical insights to enable researchers to make informed decisions and successfully navigate the nuanced landscape of nitropyridine reductions.

References

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Aminopyridine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Aminopyridine-Based Drug Development

Aminopyridine derivatives represent a cornerstone in modern medicinal chemistry, serving as pivotal structural motifs in a wide array of therapeutic agents. Their prevalence in drug discovery pipelines, targeting conditions from neurological disorders to infectious diseases, underscores the necessity for stringent quality control. The purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental determinant of a drug's safety and efficacy. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can introduce unforeseen toxicity, alter pharmacology, or reduce the stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques for the purity assessment of synthesized aminopyridine derivatives. It is designed to move beyond a simple recitation of protocols, instead offering the causal logic behind methodological choices to empower you to develop and execute robust, self-validating purity assays.

Pillar 1: Mastering HPLC for Aminopyridine Analysis

The principle of HPLC hinges on the separation of components in a mixture as they are passed through a column containing a stationary phase, propelled by a liquid mobile phase. For aminopyridine derivatives, which are basic and moderately polar compounds, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).

The "Why": Causality in Method Development

A successful HPLC method is not a matter of chance, but of deliberate, informed choices. Here’s the scientific reasoning behind the key parameters for analyzing aminopyridine derivatives:

  • Column Selection (The Separation Engine):

    • Why C18 is the Workhorse: A C18 (octadecylsilane) column is the universal starting point. The long alkyl chains provide sufficient hydrophobicity to retain aminopyridine derivatives through hydrophobic interactions, separating them from more polar impurities.

    • The Problem with Basic Analytes: Aminopyridines are basic. Residual, un-capped silanol groups on the surface of the silica stationary phase are acidic (pKa ~3.5-4.5). At a typical mobile phase pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated amine (R-NH3⁺), leading to significant peak tailing and poor chromatographic performance.

    • The Solution: Modern columns designed for basic compounds utilize high-purity silica with extensive end-capping to minimize accessible silanols. This is a critical consideration for achieving sharp, symmetrical peaks.

  • Mobile Phase Optimization (The Driving Force):

    • Controlling pH is Non-Negotiable: The ionization state of an aminopyridine is dictated by the mobile phase pH. To ensure consistent retention and peak shape, the pH must be buffered and controlled. The rule of thumb is to work at a pH at least 1-2 units away from the analyte's pKa. For aminopyridines (pKa typically 5-7), this means either:

      • Low pH (e.g., pH 2.5-3.5): Using buffers like phosphate or additives like trifluoroacetic acid (TFA) ensures the aminopyridine is fully protonated (ionized) and the stationary phase silanols are suppressed (neutral). This is a very common and robust approach.

      • High pH (e.g., pH 8-10): Using a high-pH stable column (e.g., hybrid silica) and buffers like ammonium carbonate allows the aminopyridine to be in its neutral, free-base form, which can increase retention and alter selectivity.

    • Choosing the Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides better peak shape and lower viscosity (leading to lower backpressure), while methanol can o

Spectroscopic comparison of starting material vs. product in functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material vs. Product in Functionalization Reactions

For researchers, scientists, and drug development professionals, the confirmation of a successful functionalization reaction is a critical checkpoint. This guide provides an in-depth, objective comparison of key spectroscopic techniques used to differentiate starting materials from their functionalized products. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to ensure the integrity of your results.

The Imperative of Spectroscopic Verification

In any functionalization reaction, the goal is to introduce a new functional group onto a starting molecule, thereby altering its chemical properties and reactivity. Spectroscopic analysis provides the definitive evidence that this transformation has occurred. By comparing the spectral "fingerprint" of the starting material with that of the reaction product, we can confirm the disappearance of reactant-specific signals and the appearance of new signals corresponding to the desired product. This process is fundamental to reaction monitoring, yield determination, and purity assessment.[1][2][3]

A Multi-Faceted Approach to Structural Elucidation

No single spectroscopic technique provides a complete picture. A robust analysis leverages the complementary information provided by several methods.[4][5][6] This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds.[7][8] It provides information on the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H and ¹³C.

Causality Behind the Experiment: Why NMR is Definitive

The power of NMR lies in its ability to map the precise arrangement of atoms within a molecule.[8] A functionalization reaction will invariably alter the electronic environment of nearby nuclei, leading to predictable changes in the NMR spectrum.

  • Disappearance of Starting Material Signals: The most direct evidence of a reaction is the absence of peaks corresponding to the starting material in the product's spectrum.[3]

  • Appearance of New Product Signals: Concurrently, new peaks will emerge that are characteristic of the newly formed functional group and its influence on the molecular scaffold.[2]

  • Changes in Chemical Shift and Splitting Patterns: The introduction of a new functional group will cause shifts in the resonance frequencies (chemical shifts) of nearby protons and carbons. Furthermore, changes in the number of neighboring protons will alter the splitting patterns (multiplicity) of signals.[2][9]

Experimental Protocol: Acquiring High-Quality NMR Spectra for Comparison

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the starting material and the purified reaction product for direct comparison.

Materials:

  • Starting material

  • Purified reaction product

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the starting material in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte signals.

    • Repeat the process for the purified reaction product in a separate NMR tube, using the same deuterated solvent for accurate comparison.

  • Spectrometer Setup:

    • Insert the starting material sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[10]

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. For routine analysis, a sufficient signal-to-noise ratio can often be achieved with 8 to 16 scans.[11]

    • Process the spectrum by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically 128 or more) are required to obtain a good signal-to-noise ratio.

    • Process the spectrum similarly to the ¹H spectrum.

  • Repeat for Product:

    • Eject the starting material sample and insert the product sample.

    • Repeat steps 2-4 to acquire the ¹H and ¹³C NMR spectra of the product under identical conditions.

Data Interpretation: A Comparative Analysis

The core of the analysis is a side-by-side comparison of the spectra.[1]

  • Identify Key Changes: Look for the disappearance of a characteristic proton or carbon signal from the starting material and the appearance of a new signal in the product spectrum. For example, in the oxidation of a primary alcohol to a carboxylic acid, the signal for the α-protons will shift downfield, and the broad -OH proton signal will be replaced by a very broad carboxylic acid proton signal further downfield.

  • Confirm Structural Integrity: Peaks corresponding to parts of the molecule that are unchanged by the reaction should remain in the product spectrum, though their chemical shifts may be slightly altered.[1]

  • Integration: In the ¹H NMR spectrum, the integration of the peaks provides the ratio of the number of protons giving rise to each signal. This can be used to confirm the presence of the new functional group and the overall structure of the product.[2][9]

Table 1: Illustrative ¹H NMR Chemical Shift Changes in Common Functionalization Reactions

Functional Group TransformationStarting Material (Characteristic Proton & Approx. δ)Product (Characteristic Proton & Approx. δ)
Alcohol (R-CH₂OH) to Aldehyde (R-CHO)-CH ₂-OH (~3.4-4.0 ppm)-CH O (~9.0-10.0 ppm)
Alkene (R₂C=CHR) to Alkane (R₂CH-CH₂R)=CH - (~4.5-6.5 ppm)-CH ₂- (~0.8-1.7 ppm)
Terminal Alkyne (RC≡CH) to Ketone (RC(O)CH₃)≡C-H (~2.0-3.0 ppm)-C(O)CH ₃ (~2.1-2.4 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13] It is an excellent first-pass technique for confirming a functional group transformation.

Causality Behind the Experiment: Why FTIR is Informative

Different chemical bonds vibrate at characteristic frequencies. When infrared radiation of that same frequency is passed through a sample, the energy is absorbed.[14] An FTIR spectrum plots absorbance or transmittance against the frequency of radiation (in wavenumbers, cm⁻¹).

  • Appearance and Disappearance of Key Bands: A successful functionalization will result in the disappearance of an absorption band characteristic of a starting material's functional group and the appearance of a new band for the product's functional group.[15] For instance, the reduction of a ketone to a secondary alcohol will be marked by the disappearance of the strong C=O stretching band (~1715 cm⁻¹) and the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹).[15]

Experimental Protocol: Acquiring Comparative FTIR Spectra

Objective: To obtain high-quality FTIR spectra of the starting material and product to identify changes in functional groups.

Materials:

  • Starting material

  • Reaction product

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (common for solids and liquids)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol, acetone)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Analysis (Starting Material):

    • Place a small amount of the solid or liquid starting material directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent and a soft tissue. It is crucial to remove all traces of the starting material to prevent cross-contamination.

  • Sample Analysis (Product):

    • Repeat step 2 with the reaction product.

Data Interpretation: Pinpointing Functional Group Changes

The primary regions of interest in an FTIR spectrum are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[16][17]

  • Focus on the Functional Group Region: This is where the most characteristic vibrations for common functional groups appear.[18]

  • Compare Key Bands: Overlay the spectra of the starting material and product. Look for the expected changes. For example, in the conversion of a nitrile to a primary amine, the sharp C≡N stretch (~2250 cm⁻¹) will disappear, and two N-H stretching bands will appear (~3300-3500 cm⁻¹).[18]

Table 2: Characteristic FTIR Absorption Frequencies for Common Functional Groups

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
Alcohol/PhenolO-H stretch3200-3600Strong, Broad
Carboxylic AcidO-H stretch2500-3300Very Broad
AmineN-H stretch3300-3500Medium, Sharp (1 or 2 bands)
AlkaneC-H stretch2850-3000Strong, Sharp
Alkene=C-H stretch3000-3100Medium, Sharp
Alkyne≡C-H stretch~3300Strong, Sharp
Aldehyde/KetoneC=O stretch1700-1740Strong, Sharp
Carboxylic AcidC=O stretch1700-1725Strong, Sharp
EsterC=O stretch1735-1750Strong, Sharp
NitrileC≡N stretch2210-2260Medium, Sharp

Source: Adapted from various spectroscopy resources.[18][19][20]

Visualizing the Workflow

FTIR_Workflow cluster_start Starting Material Analysis cluster_product Product Analysis cluster_analysis Data Comparison Start_BG Collect Background Spectrum Start_Sample Analyze Starting Material Start_BG->Start_Sample Place sample on ATR Clean Clean ATR Crystal Start_Sample->Clean Remove sample Prod_BG Re-collect Background (if needed) Clean->Prod_BG Prod_Sample Analyze Product Prod_BG->Prod_Sample Place sample on ATR Compare Overlay Spectra Prod_Sample->Compare Interpret Identify Δ in Functional Groups Compare->Interpret

Caption: Workflow for comparative FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] For a functionalization reaction, its primary role is to confirm that the product has the expected molecular weight.

Causality Behind the Experiment: Why MS is Crucial

A functionalization reaction changes the elemental composition of a molecule, and therefore its molecular weight.

  • Molecular Ion Peak (M⁺): The MS spectrum will show a peak corresponding to the intact molecule with a single positive charge (the molecular ion). The m/z value of this peak provides the molecular weight of the compound.[5]

  • Shift in Molecular Weight: Comparing the mass spectra of the starting material and the product will show a shift in the molecular ion peak that corresponds to the mass of the functional group that was added or modified.[22]

Experimental Protocol: Obtaining Mass Spectra

Objective: To determine the molecular weight of the starting material and product.

Materials:

  • Starting material

  • Reaction product

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution (~1 mg/mL) of the starting material in a suitable solvent.

    • Repeat for the reaction product.

  • Infusion or Injection:

    • The sample solution is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization:

    • The sample is ionized. ESI is a "soft" ionization technique that is well-suited for many organic molecules, often producing the protonated molecule [M+H]⁺ or other adducts.[23]

  • Mass Analysis:

    • The ions are separated based on their m/z ratio by the mass analyzer (e.g., time-of-flight, quadrupole).

  • Detection:

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Repeat for the Other Compound:

    • Thoroughly flush the system before introducing the next sample to avoid carryover.

Data Interpretation: Validating the Transformation
  • Identify the Molecular Ion Peak: Locate the peak corresponding to the molecular weight of the starting material.

  • Analyze the Product Spectrum: In the product's spectrum, find the new molecular ion peak.

  • Calculate the Mass Difference: The difference in m/z between the product's and starting material's molecular ion peaks should equal the net mass change of the reaction. For example, the addition of a bromine atom would result in an increase of ~79 or 81 Da, reflecting the two major isotopes of bromine.

Table 3: Expected Mass Shifts for Common Functionalizations

Reaction TypeChange in FormulaExpected Mass Shift (Da)
Bromination+Br, -H+78 or +80
Acetylation+C₂H₂O+42
Nitration+NO₂, -H+45
Reduction of Nitro to Amine-O₂, +H₂-30
Visualizing the Logic of Spectroscopic Confirmation

Spectroscopic_Logic Start Starting Material Reaction Functionalization Reaction Start->Reaction Product Desired Product NMR NMR Analysis Product->NMR Structural Confirmation FTIR FTIR Analysis Product->FTIR Functional Group ID MS MS Analysis Product->MS Molecular Weight Check Reaction->Product Conclusion Reaction Confirmed NMR->Conclusion FTIR->Conclusion MS->Conclusion

Caption: The logical flow of spectroscopic product validation.

UV-Vis Spectroscopy: Analyzing Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While it provides less structural detail than NMR or FTIR, it is highly valuable for reactions involving conjugated π-systems.[24]

Causality Behind the Experiment: Why UV-Vis is Useful for Certain Reactions

In molecules with conjugated double bonds, electrons can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) by absorbing UV or visible light.[25][26]

  • Effect of Conjugation: The extent of conjugation affects the HOMO-LUMO energy gap. Increasing the length of the conjugated system decreases this gap, causing the molecule to absorb light at longer wavelengths (a redshift).[27][28]

  • λₘₐₓ Shift: A reaction that extends or shortens a conjugated system will result in a significant shift in the wavelength of maximum absorbance (λₘₐₓ). For example, converting a non-conjugated diene into a conjugated one will shift the λₘₐₓ to a longer wavelength.[27]

Experimental Protocol: Measuring Absorbance Spectra

Objective: To determine the λₘₐₓ of the starting material and product.

Materials:

  • Starting material

  • Reaction product

  • UV-transparent solvent (e.g., ethanol, hexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare very dilute, known-concentration solutions of the starting material and product in a UV-transparent solvent.

  • Blanking the Spectrophotometer:

    • Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Measuring the Spectrum:

    • Rinse and fill a cuvette with the starting material solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum over the appropriate wavelength range (typically 200-800 nm).[24]

    • The spectrum will show a peak at the λₘₐₓ.[24]

  • Repeat for Product:

    • Repeat step 3 for the product solution.

Data Interpretation: Observing Changes in Conjugation

Compare the λₘₐₓ values. A significant shift is indicative of a change in the electronic structure of the molecule, specifically the conjugated system. This technique is particularly useful in reactions like the Diels-Alder reaction or the synthesis of dyes.

Trustworthiness and Validation: Ensuring Data Integrity

Every protocol described must be part of a self-validating system.

  • Consistency is Key: Use the same solvent and, where possible, the same concentration for both starting material and product analyses to ensure that spectral shifts are due to structural changes, not environmental effects.

  • Method Validation: For routine analyses, spectroscopic methods should be validated for parameters like specificity, accuracy, and precision to ensure reliable results.[29][30][31]

By systematically applying these spectroscopic techniques and critically comparing the data from starting material and product, researchers can confidently and objectively confirm the outcome of functionalization reactions, ensuring the scientific integrity of their work.

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Validating the structure of novel compounds synthesized from tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced world of drug discovery, the unambiguous structural validation of novel chemical entities is the bedrock upon which successful therapeutic development is built. For researchers and medicinal chemists working with highly functionalized heterocyclic scaffolds, such as those derived from tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a robust and multi-faceted analytical approach is not just best practice—it is a necessity. This guide provides an in-depth comparison of the critical analytical techniques used to validate the structure of a novel, hypothetically synthesized pyrazolo[4,3-b]pyridine derivative. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip you with the insights needed for confident structural elucidation.

The starting material, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, is a versatile precursor. The presence of a nitro group, a methyl group, and a protected amine on the pyridine ring offers multiple avenues for synthetic diversification. For the purpose of this guide, we will focus on a plausible and medicinally relevant transformation: the synthesis of a novel pyrazolo[4,3-b]pyridine derivative. This class of compounds is of significant interest due to its diverse biological activities.[1][2]

The Synthetic Pathway: From Starting Material to Novel Compound

Our hypothetical novel compound, 1-(4-fluorophenyl)-3,7-dimethyl-1H-pyrazolo[4,3-b]pyridin-5-amine (Compound A) , can be synthesized from tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate through a multi-step sequence. This pathway is designed to be efficient and illustrative of common synthetic transformations in medicinal chemistry.

Synthetic_Pathway start tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate step1 Step 1: Deprotection (TFA/DCM) start->step1 intermediate1 3-Amino-2-methyl-5-nitropyridine step1->intermediate1 step2 Step 2: Diazotization & Sandmeyer Reaction (NaNO2, HBr, CuBr) intermediate1->step2 intermediate2 3-Bromo-2-methyl-5-nitropyridine step2->intermediate2 step3 Step 3: Suzuki Coupling (4-fluorophenyl)boronic acid, Pd(PPh3)4, K2CO3 intermediate2->step3 intermediate3 3-(4-fluorophenyl)-2-methyl-5-nitropyridine step3->intermediate3 step4 Step 4: Cadogan Reductive Cyclization (P(OEt)3) intermediate3->step4 product Compound A: 1-(4-fluorophenyl)-3,7-dimethyl-1H-pyrazolo[4,3-b]pyridin-5-amine step4->product

Figure 1: Proposed synthetic pathway to Compound A.

Comparative Analysis of Structural Validation Techniques

The definitive structural confirmation of Compound A requires a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Proton environment, connectivity (J-coupling), and relative stereochemistry.Rapid, non-destructive, provides detailed information on proton framework.Can have overlapping signals in complex molecules, does not directly show carbon skeleton.
¹³C NMR Spectroscopy Carbon skeleton, chemical environment of each carbon.Complements ¹H NMR, shows all unique carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, provides definitive molecular weight.Isomers can have the same mass, fragmentation can be complex to interpret.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, and crystal packing.Unambiguous determination of the complete molecular structure.Requires a suitable single crystal, which can be difficult to obtain.

Detailed Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the cornerstone of structural elucidation for organic molecules. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively. 2D NMR techniques like COSY and HSQC are then used to piece together the connectivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 100-150 MHz, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (if necessary):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings, which is crucial for connecting molecular fragments.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze coupling patterns to deduce the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula of a novel compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode using a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺). Use the exact mass to calculate the elemental composition and compare it with the theoretical composition of the expected product.

Protocol 3: Single-Crystal X-ray Diffraction

Rationale: X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule. It is considered the "gold standard" for structural validation.[3]

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Comparative Data for Structural Validation

The following tables present hypothetical, yet realistic, analytical data for our novel Compound A and a plausible alternative, Alternative B , which could be a regioisomeric byproduct of the cyclization step.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Compound A (δ, ppm, multiplicity, J in Hz) Alternative B (δ, ppm, multiplicity, J in Hz) Rationale for Assignment
NH₂ 5.85 (s, 2H)6.10 (s, 2H)Broad singlet, exchangeable with D₂O.
Pyridine-H 7.95 (s, 1H)8.15 (s, 1H)Singlet in the aromatic region.
Phenyl-H 7.40-7.55 (m, 4H)7.40-7.55 (m, 4H)Complex multiplet for the fluorophenyl group.
CH₃ (C3) 2.50 (s, 3H)2.65 (s, 3H)Singlet in the upfield region.
CH₃ (C7) 2.45 (s, 3H)2.40 (s, 3H)Singlet in the upfield region.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Compound A (δ, ppm) Alternative B (δ, ppm) Rationale for Assignment
C=N (Pyridine) 158.5159.0Quaternary carbon in the pyridine ring.
C-NH₂ 150.2148.5Carbon attached to the amino group.
C-F 162.1 (d, ¹JCF = 245 Hz)162.0 (d, ¹JCF = 245 Hz)Large coupling constant characteristic of C-F bond.
C (Pyrazole) 145.8, 115.3, 138.9144.5, 116.0, 139.5Chemical shifts characteristic of the pyrazole ring.
CH₃ (C3) 14.215.8Upfield signal for the methyl group.
CH₃ (C7) 12.513.1Upfield signal for the methyl group.

Table 3: Comparative High-Resolution Mass Spectrometry Data

Parameter Compound A Alternative B
Molecular Formula C₁₄H₁₃FN₄C₁₄H₁₃FN₄
Theoretical [M+H]⁺ 257.1197257.1197
Observed [M+H]⁺ 257.1195257.1199
Fragmentation Pattern Loss of CH₃, followed by HCNDifferent fragmentation pattern due to altered connectivity.

Visualizing the Workflow and Logic

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_decision Decision start tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate synthesis Multi-step Synthesis start->synthesis product Crude Product synthesis->product nmr NMR (1H, 13C, 2D) product->nmr Initial Structure Hypothesis ms HRMS product->ms Confirm Molecular Formula xray X-ray Crystallography nmr->xray Inconclusive or requires absolute confirmation confirmed Structure Confirmed nmr->confirmed Data Consistent revise Revise Structure/Synthesis nmr->revise Data Inconsistent ms->xray ms->confirmed Data Consistent ms->revise Data Inconsistent xray->confirmed Definitive Structure

Figure 2: Workflow for the structural validation of a novel compound.

Conclusion

The structural validation of novel compounds synthesized from versatile precursors like tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational understanding of the molecular framework, high-resolution mass spectrometry is indispensable for confirming the elemental composition.[1] For absolute and unambiguous structural determination, single-crystal X-ray diffraction remains the ultimate arbiter.[3]

By employing the detailed protocols and comparative data analysis presented in this guide, researchers, scientists, and drug development professionals can navigate the complexities of structural elucidation with confidence. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for subsequent stages of drug discovery and development.

References

  • Nikitin, D. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

  • Bulow, C. (1911). Synthese von Pyrazolo-[3,4-b]-pyridinen. Berichte der deutschen chemischen Gesellschaft, 44(2), 2017-2025. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • El-Sayed, M. A., et al. (2022). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(21), 7552. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

  • Brukson, A. S., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC advances, 13(24), 16346-16355. [Link]

  • Jain, S., et al. (2021). Design, synthesis, molecular docking, and biological activity of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. Journal of Molecular Structure, 1225, 129112. [Link]

  • Al-Ostoot, F. H., et al. (2022). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. European Journal of Medicinal Chemistry, 227, 113952. [Link]

  • Abdel-Aziz, A. A. M., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(12), 2237. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1835-1838. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a compound featuring both a nitropyridine and a carbamate moiety. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system of laboratory safety.

The structure of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, with its nitro group and carbamate functional group, necessitates careful consideration for its disposal. Nitropyridines can be toxic and are often used in the synthesis of biologically active molecules, while carbamates are a class of compounds that include pesticides and are subject to specific hazardous waste regulations.[1][2] Therefore, a cautious and informed approach to disposal is essential.

I. Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Toxicity: Pyridine and its derivatives can be toxic and irritants to the skin and respiratory system.[3] Nitropyridines, in particular, have been studied for various biological activities, suggesting potential for interaction with biological systems.[2] Carbamates as a class of compounds also exhibit varying levels of toxicity.[1]

  • Flammability: While many carbamates are solids, pyridine itself is a flammable liquid.[3] The flammability of this specific compound should be considered, and it should be kept away from ignition sources.[4]

  • Environmental Hazard: Carbamates can be hazardous to the environment, and their disposal is regulated.[5][6] It is crucial to prevent the entry of this compound into sewer systems or waterways.[7][8]

Personal Protective Equipment (PPE):

Appropriate PPE is the first line of defense against chemical exposure. When handling tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, the following PPE is mandatory:[3][9][10]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or butyl rubber gloves are recommended. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified laboratory chemical fume hood.[11]

II. Disposal Decision Workflow

The selection of the appropriate disposal method depends on the quantity and form of the waste (e.g., pure compound, contaminated materials, solutions). The following workflow provides a logical decision-making process.

DisposalWorkflow cluster_solid Solid Waste Disposal Protocol cluster_liquid Liquid Waste Disposal Protocol cluster_decontamination Empty Container Decontamination Start Waste Identification: tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate Assess_Form Assess Waste Form and Quantity Start->Assess_Form Solid_Waste Solid Waste (Pure compound, contaminated labware) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions in organic solvents) Assess_Form->Liquid_Waste Liquid Decontamination Decontamination of Empty Containers Assess_Form->Decontamination Empty Container Solid_Collect 1. Collect in a designated, labeled, and sealed hazardous waste container. Solid_Waste->Solid_Collect Liquid_Collect 1. Collect in a designated, labeled, and sealed -compatible hazardous waste container. Do not mix with incompatible wastes. Liquid_Waste->Liquid_Collect Rinse 1. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Decontamination->Rinse Solid_Store 2. Store in a cool, dry, well-ventilated area away from incompatible materials (strong acids, bases, oxidizing agents). Solid_Collect->Solid_Store Solid_Dispose 3. Arrange for pickup by a licensed hazardous waste disposal service. Incineration is the preferred method. Solid_Store->Solid_Dispose Liquid_Store 2. Store in a cool, dry, well-ventilated area, away from heat and ignition sources. Liquid_Collect->Liquid_Store Liquid_Dispose 3. Arrange for pickup by a licensed hazardous waste disposal service. Liquid_Store->Liquid_Dispose Collect_Rinsate 2. Collect all rinsate as hazardous liquid waste. Rinse->Collect_Rinsate Dispose_Container 3. After rinsing, the container may be disposed of as regular solid waste, provided it meets the 'RCRA empty' criteria. Collect_Rinsate->Dispose_Container

Caption: Decision workflow for the proper disposal of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

III. Step-by-Step Disposal Protocols

This protocol applies to the pure, solid tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, as well as contaminated items such as gloves, weighing paper, and pipette tips.

  • Collection:

    • Carefully sweep up any solid material, avoiding dust formation.[12]

    • Place the waste into a clearly labeled, sealable, and compatible hazardous waste container.[10][11] The label should include "Hazardous Waste," the chemical name, and the associated hazards.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area must be cool, dry, and well-ventilated.[9][12]

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[10][12]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The recommended method of disposal for carbamate-containing waste is high-temperature incineration.[1][7]

This protocol applies to solutions containing dissolved tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

  • Collection:

    • Collect all liquid waste in a designated, labeled, and sealed hazardous waste container made of a compatible material.[10]

    • The label must clearly identify the contents, including the solvent and the dissolved carbamate, and state "Hazardous Waste."

    • Never pour this waste down the drain.[7][13]

  • Storage:

    • Store the liquid waste container in a well-ventilated area, away from sources of ignition if a flammable solvent was used.[4]

    • Secondary containment is recommended to prevent spills.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and disposal.

Empty containers that once held tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate must be properly decontaminated before disposal.

  • Rinsing:

    • Triple rinse the empty container with a suitable laboratory solvent (e.g., acetone or ethanol).[7]

  • Rinsate Collection:

    • Collect the solvent rinsate as hazardous liquid waste and dispose of it according to the protocol in section III.B.[7]

  • Container Disposal:

    • Once triple-rinsed and dry, and provided it meets the Resource Conservation and Recovery Act (RCRA) definition of "empty," the container can typically be disposed of as non-hazardous solid waste.[14] Check with your local regulations and institutional policies.

IV. Regulatory Framework

The disposal of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is governed by regulations from agencies such as the Environmental Protection Agency (EPA).

  • Hazardous Waste Classification: Wastes generated from the production of carbamates are listed by the EPA as hazardous wastes.[5] Specifically, organic waste from carbamate production is designated as K156.[5] While this compound may be used in a research setting and not in production, it is prudent to manage it as a hazardous waste due to its chemical class.

  • Land Disposal Restrictions (LDR): The EPA has established Land Disposal Restrictions for carbamate wastes. These regulations may require treatment to specific standards before land disposal.[6] Incineration is a common and effective treatment technology.[1]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For small solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[11][12]

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.[4][8]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

VI. Quantitative Data Summary
ParameterValue/InformationSource
EPA Hazardous Waste Code (Carbamate Production) K156 (Organic waste)[5]
Recommended Disposal Method High-Temperature Incineration[1][7]
RCRA "Empty" Container Residue Limit (for containers ≤ 119 gallons) No more than 3% by weight of the total capacity of the container.[14]
RCRA "Empty" Container Residue Limit (for containers > 119 gallons) No more than 0.3% by weight of the total capacity of the container.[14]
RCRA "Empty" Container Residue Limit (acute hazardous waste) No more than 2.5 centimeters (1 inch) of residue remaining.[14]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, thereby upholding the principles of scientific integrity and responsible environmental stewardship.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. United States Environmental Protection Agency. [Link]

  • Pyridine Standard Operating Procedure. University of Washington. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. United States Environmental Protection Agency. [Link]

  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. [Link]

  • Is Your Pharmaceutical Waste also Hazardous Waste? Missouri Department of Natural Resources. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • EPA Hazardous Waste Codes. United States Environmental Protection Agency. [Link]

  • Carbamate Pesticides Standard Safety Data Sheet. Restek. [Link]

  • Hazardous Waste Manual. University of Oklahoma Health Sciences Center. [Link]

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Personal protective equipment for handling tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework: Handling tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

This document provides a comprehensive, technically grounded guide for the safe handling of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate (CAS No. 1008139-18-1). As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes data from structurally analogous compounds—namely nitropyridines and tert-butyl carbamates—to establish a robust and conservative safety protocol. This approach ensures that researchers, scientists, and drug development professionals can operate with a high degree of safety, mitigating risks proactively.

Synthesized Hazard Assessment

The chemical structure of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate incorporates two key moieties that dictate its potential hazards: the nitropyridine ring and the tert-butyl carbamate (Boc) protecting group .

  • Nitropyridine Derivatives: Compounds in this class are often associated with skin, eye, and respiratory irritation.[1][2][3] They may also be harmful if ingested.[1]

  • tert-Butyl Carbamates: The broader class of carbamates can be volatile and thermally unstable until purified.[4] Aggregated GHS information for tert-Butyl carbamate and its derivatives indicates they can cause significant skin and eye irritation and may lead to respiratory irritation.[5][6]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical. The consistent use of appropriate PPE is the most critical line of defense.[3][7]

PPE CategorySpecificationRationale (The "Why")
Eye & Face Protection Tightly fitting safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be worn where a splash potential exists.This is to prevent contact with airborne powder or splashes, which are expected to cause serious eye irritation.[5][6]
Skin & Body Protection Chemical-resistant, impervious gloves such as nitrile rubber.[7] Gloves must be inspected before use and changed frequently, especially after direct contact.[3][8] A flame-resistant lab coat or impervious clothing is required.[2][8]Direct contact with the compound is likely to cause skin irritation.[5][6] Impervious clothing prevents contamination of personal garments.
Respiratory Protection All handling of the solid compound or its solutions must occur within a certified chemical fume hood to minimize dust and vapor generation.[7][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is mandatory.[3]Inhalation of dust may cause respiratory tract irritation.[5][6] A fume hood provides primary containment, which is the most effective engineering control to mitigate this risk.

Operational Plan: A Step-by-Step Handling Workflow

This protocol provides a self-validating system for handling the compound from receipt to disposal, ensuring safety at every stage.

G prep 1. Preparation & Inspection ppe_on 2. Don Full PPE prep->ppe_on weigh 3. Weighing & Transfer (Inside Fume Hood) ppe_on->weigh use 4. Experimental Use weigh->use cleanup 5. Area & Glassware Decontamination use->cleanup ppe_off 6. Doff & Dispose of PPE cleanup->ppe_off wash 7. Personal Hygiene (Wash Hands) ppe_off->wash

Caption: Workflow for the safe handling of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Experimental Protocol:

  • Preparation and Inspection :

    • Before beginning, designate a work area within a chemical fume hood.[9]

    • Ensure an eyewash station and safety shower are unobstructed and accessible.[9]

    • Visually inspect the chemical container for any signs of damage or leaks.[9]

  • Don PPE :

    • Put on all required PPE as specified in the table above. Inspect gloves for any defects before use.[8]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the ventilated enclosure of the fume hood to contain any dust.[9]

    • Use a spatula to carefully handle the material, actively avoiding the creation of dust clouds.[9]

    • Keep the container tightly sealed when not in immediate use.[9]

  • Experimental Use :

    • When dissolving, add the solid compound slowly to the solvent to prevent splashing.

    • Maintain good laboratory hygiene; do not eat, drink, or smoke in the handling area.[10]

  • Decontamination :

    • Upon completion, thoroughly wipe down all surfaces in the work area with an appropriate solvent.

    • Decontaminate all glassware used.

  • Doffing and PPE Disposal :

    • Remove PPE in a manner that avoids contaminating yourself.

    • Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container.[11]

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][11]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[9][12] Seek immediate medical attention.[9]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes.[8][13] Remove all contaminated clothing.[9] If skin irritation persists, seek medical attention.[12]
Inhalation Move the person to fresh air.[8][9] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur or persist.[9]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water and then drink plenty of water.[9][12] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[9]

Spill and Disposal Management

Proper containment and disposal are crucial for laboratory and environmental safety.

Spill Response

For small spills of solid material, ensure the area is well-ventilated.[9] Avoid any actions that generate dust.[9][10] Gently sweep up the material and place it into a suitable, sealed, and clearly labeled container for disposal.[9] Prevent the material from entering drains.[8]

Disposal Plan

All waste streams containing this compound must be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

G cluster_0 Waste Generation cluster_1 Waste Segregation solid_waste Unused Solid & Contaminated PPE solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Solutions Containing Compound liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs Consult EHS for Final Disposal solid_container->ehs liquid_container->ehs

Caption: Waste segregation and disposal workflow for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Disposal Protocol:

  • Solid Waste : Collect unused compound and any contaminated solids (e.g., gloves, weigh paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste : Collect any solutions containing the compound in a designated, labeled hazardous waste container compatible with the solvents used.[9]

  • Regulatory Compliance : Do not mix waste streams unless explicitly permitted by your EHS office.[9] All disposal must be in accordance with local, state, and federal regulations.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem.
  • Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
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